Proteasome Inhibitor I
Description
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Properties
Molecular Formula |
C32H50N4O8 |
|---|---|
Molecular Weight |
618.8 g/mol |
IUPAC Name |
tert-butyl (4S)-5-[[(2S)-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C32H50N4O8/c1-9-21(4)27(36-31(42)43-19-23-13-11-10-12-14-23)30(41)35-25(15-16-26(38)44-32(6,7)8)29(40)33-22(5)28(39)34-24(18-37)17-20(2)3/h10-14,18,20-22,24-25,27H,9,15-17,19H2,1-8H3,(H,33,40)(H,34,39)(H,35,41)(H,36,42)/t21?,22-,24-,25-,27-/m0/s1 |
InChI Key |
TYFTWYMXUWCOOB-UUPICDKASA-N |
SMILES |
CCC(C)C(C(=O)NC(CCC(=O)OC(C)(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C=O)NC(=O)OCC1=CC=CC=C1 |
Isomeric SMILES |
CCC(C)[C@@H](C(=O)N[C@@H](CCC(=O)OC(C)(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C=O)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)OC(C)(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C=O)NC(=O)OCC1=CC=CC=C1 |
sequence |
XXAL |
Synonyms |
enzyloxycarbonyl-isoleucyl-glutamyl(O-tert-butyl)-alanyl-leucinal Cbz-Ile-Glu(O-t-Bu)-Ala-leucinal inhibitor PSI-I N-benzyloxycarbonyl-Ile-Glu(OtBu)-Ala-leucinal NF-kappaB inhibitor proteasome inhibitor-1 proteasome inhibitor I PSI peptide Z-IE(OtBu)AL Z-Ile-Glu(OtBu)-Ala-Leu-CHO ZIE(O-t-Bu)A-leucinal |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Proteasome Inhibitor I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteasome Inhibitor I (PSI), a potent, cell-permeable, and reversible peptide aldehyde, serves as a critical tool in the study of the ubiquitin-proteasome system (UPS). Chemically identified as Z-Ile-Glu(OtBu)-Ala-Leu-al, PSI selectively targets the chymotrypsin-like (CT-L) activity of the 20S proteasome, a key enzymatic component of cellular protein degradation. By inhibiting the proteasome, PSI induces the accumulation of ubiquitinated proteins, leading to a cascade of cellular events including cell cycle arrest, apoptosis, and the modulation of key signaling pathways. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory kinetics, effects on cellular signaling, and detailed protocols for its experimental application.
Core Mechanism of Action: Inhibition of the 20S Proteasome
The primary mechanism of action of this compound is the reversible inhibition of the chymotrypsin-like (CT-L) proteolytic activity of the 20S proteasome. The 20S proteasome is the catalytic core of the 26S proteasome complex and possesses three distinct peptidase activities: chymotrypsin-like, trypsin-like, and caspase-like (peptidyl-glutamyl peptide-hydrolyzing). PSI, with its peptide aldehyde structure, is designed to mimic a substrate of the chymotrypsin-like site, allowing it to bind to the active site and block its function.
Binding and Specificity
This compound acts as a transition-state analog. The aldehyde group of PSI forms a reversible covalent bond with the N-terminal threonine residue in the active site of the β5 subunit of the 20S proteasome, which is responsible for the chymotrypsin-like activity. This interaction effectively blocks the catalytic activity of this subunit, preventing the degradation of proteins targeted for destruction. While highly selective for the chymotrypsin-like activity, at higher concentrations, off-target effects on other proteasome activities or other cellular proteases cannot be entirely ruled out.
Quantitative Inhibition Data
Precise inhibitory constants are crucial for the effective use of any inhibitor in experimental settings. The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Target | Assay Conditions |
| Ki | 6 µM | 20S Proteasome (Chymotrypsin-like activity) | Hydrolysis of Suc-Leu-Leu-Val-Tyr-AMC |
| IC50 | ~1 µM | 20S Proteasome (Chymotrypsin-like activity) | Not specified |
| IC50 | 1.49 µM | HCT116 p53+/+ cells (Cell Growth) | Not specified |
Note: The IC50 values are for "Proteasome inhibitor IX," which is understood to be the same as this compound, but this should be confirmed in specific experimental contexts.
Cellular Consequences of Proteasome Inhibition by PSI
The inhibition of the proteasome by PSI leads to a multitude of downstream cellular effects, primarily stemming from the accumulation of proteins that are normally degraded by the UPS. These effects are central to its utility as a research tool and its potential as a therapeutic agent.
Induction of Apoptosis
One of the most significant consequences of proteasome inhibition is the induction of apoptosis, or programmed cell death. This is achieved through multiple mechanisms:
-
Stabilization of Pro-Apoptotic Proteins: The accumulation of pro-apoptotic proteins, such as the tumor suppressor p53 and Bax, which are normally kept at low levels by proteasomal degradation, tips the cellular balance towards apoptosis.
-
Inhibition of Pro-Survival Pathways: Key pro-survival signaling pathways, most notably the NF-κB pathway, are inhibited by proteasome inhibitors.
-
Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded and ubiquitinated proteins triggers the Unfolded Protein Response (UPR), which, if prolonged, can activate apoptotic pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. Its activation is tightly controlled by the proteasomal degradation of its inhibitor, IκBα. By preventing the degradation of IκBα, this compound sequesters NF-κB in the cytoplasm, thereby inhibiting its transcriptional activity. This leads to the downregulation of anti-apoptotic genes and sensitizes cells to apoptotic stimuli.
Mandatory Visualizations
Signaling Pathways
An In-depth Technical Guide to Proteasome Inhibitor I (MG132)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteasome Inhibitor I, widely known in the scientific community as MG132 (Z-Leu-Leu-Leu-al), is a potent, reversible, and cell-permeable peptide aldehyde inhibitor of the 26S proteasome. Its discovery as a synthetic compound has been pivotal in elucidating the role of the ubiquitin-proteasome system (UPS) in cellular processes. MG132 primarily targets the chymotrypsin-like activity of the β5 subunit of the proteasome, leading to the accumulation of ubiquitinated proteins and subsequent induction of cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and experimental applications of MG132.
Discovery and Chemical Properties
MG132, with the systematic name N-[(Phenylmethoxy)carbonyl]-L-leucyl-N-[(1S)-1-formyl-3-methylbutyl]-L-leucinamide, is a synthetic tripeptide aldehyde. It was developed as a substrate analog and transition-state inhibitor of the chymotrypsin-like activity of the proteasome. Its cell-permeable nature has made it an invaluable tool for in vitro and in vivo studies of the ubiquitin-proteasome pathway.
Chemical Structure:
-
Formula: C₂₆H₄₁N₃O₅
-
Molecular Weight: 475.62 g/mol
-
CAS Number: 133407-82-6
Synthesis of this compound (MG132)
The synthesis of peptide aldehydes like MG132 involves the coupling of amino acids and the subsequent modification of the C-terminal carboxyl group to an aldehyde. While various methods exist, a common approach involves solid-phase peptide synthesis followed by the reduction of a C-terminal Weinreb amide or oxidation of a C-terminal alcohol.
General Synthesis Workflow
Caption: A generalized workflow for the synthesis of MG132.
Detailed Synthesis Protocol (Representative)
This protocol is a representative method for the synthesis of a peptide aldehyde and can be adapted for MG132.
-
Preparation of N-protected dipeptide:
-
To a solution of L-Leucine methyl ester hydrochloride in dichloromethane (B109758) (DCM), add triethylamine (B128534) (TEA) and cool to 0°C.
-
Add a solution of Z-L-Leucine in DCM and N,N'-dicyclohexylcarbodiimide (DCC).
-
Stir the mixture overnight at room temperature.
-
Filter the dicyclohexylurea (DCU) precipitate and concentrate the filtrate.
-
Purify the resulting dipeptide ester by column chromatography.
-
-
Saponification of the dipeptide ester:
-
Dissolve the dipeptide ester in a mixture of methanol (B129727) and water.
-
Add a solution of lithium hydroxide (B78521) (LiOH) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with HCl and extract with ethyl acetate.
-
Dry the organic layer over sodium sulfate (B86663) and concentrate to obtain the dipeptide acid.
-
-
Coupling with Leucinol to form the tripeptide alcohol:
-
Dissolve the dipeptide acid and L-Leucinol in DCM.
-
Add 1-hydroxybenzotriazole (B26582) (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Stir the mixture overnight at room temperature.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer and concentrate to get the crude tripeptide alcohol.
-
-
Oxidation to the tripeptide aldehyde (MG132):
-
Dissolve the tripeptide alcohol in DCM.
-
Add Dess-Martin periodinane (DMP) and stir at room temperature until the oxidation is complete.
-
Quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with DCM, wash with saturated sodium bicarbonate and brine.
-
Dry the organic layer, concentrate, and purify by flash chromatography to yield MG132.
-
Mechanism of Action and Signaling Pathways
MG132 exerts its biological effects by inhibiting the 26S proteasome, which leads to the accumulation of proteins that are normally targeted for degradation. This disruption of protein homeostasis affects multiple signaling pathways.
Inhibition of the NF-κB Signaling Pathway
In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation, IκBα is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and anti-apoptotic genes. MG132 blocks the degradation of IκBα, thereby preventing NF-κB activation.
Caption: MG132 blocks IκBα degradation, preventing NF-κB activation.
Induction of Apoptosis
The accumulation of pro-apoptotic proteins, such as p53 and Bax, due to proteasome inhibition by MG132, triggers the intrinsic apoptotic pathway. This leads to the release of cytochrome c from the mitochondria, activation of caspases, and ultimately, programmed cell death.
Caption: MG132 induces apoptosis via the intrinsic pathway.
Activation of the Nrf2-ARE Pathway
Under normal conditions, the transcription factor Nrf2 is kept at low levels through proteasomal degradation mediated by Keap1. MG132 inhibits the degradation of Nrf2, leading to its accumulation and translocation to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and activates the transcription of antioxidant and cytoprotective genes.
Caption: MG132 promotes the Nrf2-mediated antioxidant response.
Quantitative Data
The inhibitory activity of MG132 is typically quantified by its half-maximal inhibitory concentration (IC₅₀) and its inhibition constant (Kᵢ). These values can vary depending on the cell type, the specific proteasome subunit being assayed, and the experimental conditions.
IC₅₀ Values of MG132 in Various Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Assay | Reference |
| HeLa | Cervical Cancer | ~5 | Cell Growth | [1] |
| A549 | Lung Carcinoma | ~20 | Cell Growth | [1] |
| HT-29 | Colon Cancer | ~0.6 | Growth Inhibition | [2] |
| PC3 | Prostate Cancer | 0.6 | Growth Inhibition | [2] |
| HCT-116 | Colorectal Carcinoma | 0.82 | Antiproliferative | [3] |
| OVCAR-3 | Ovarian Cancer | 45 | Proliferation | [4] |
| ES-2 | Ovarian Cancer | 15 | Proliferation | [4] |
| HEY-T30 | Ovarian Cancer | 25 | Proliferation | [4] |
| C6 Glioma | Glioma | 18.5 (at 24h) | Proliferation | [5] |
| HEK293 | Embryonic Kidney | 0.009 | Proteasome Activity | [3] |
Inhibition Constants (Kᵢ and IC₅₀) for Proteasome and Other Enzymes
| Target | Parameter | Value | Reference |
| 26S Proteasome | Kᵢ | 4 nM | [6] |
| 20S Proteasome (ZLLL-MCA degradation) | IC₅₀ | 100 nM | [7] |
| 20S Proteasome (SucLLVY-MCA degradation) | IC₅₀ | 850 nM | [7] |
| Calpain | IC₅₀ | 1.2 µM | [8] |
| NF-κB Activation | IC₅₀ | 3 µM | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments involving MG132.
Proteasome Activity Assay
This assay measures the chymotrypsin-like activity of the proteasome in cell lysates using a fluorogenic substrate.
-
Materials:
-
Cells of interest
-
MG132
-
Lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease inhibitors)
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
96-well black microplate
-
Fluorometric microplate reader
-
-
Procedure:
-
Cell Lysis: Treat cells with the desired concentrations of MG132 or vehicle control for the specified time. Harvest cells and wash with ice-cold PBS. Lyse cells in lysis buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (cell lysate) and determine the protein concentration.
-
Assay: In a 96-well black plate, add 10-20 µg of cell lysate per well. Bring the total volume in each well to 100 µL with assay buffer (e.g., 25 mM HEPES, pH 7.5).
-
Initiate Reaction: Add the fluorogenic substrate (e.g., Suc-LLVY-AMC to a final concentration of 50 µM).
-
Data Acquisition: Incubate the plate at 37°C, protected from light. Measure the fluorescence at an excitation/emission of ~350/440 nm at multiple time points. Calculate the rate of substrate cleavage.
-
Cell Viability Assay (CCK-8 Assay)
This assay assesses the cytotoxic effects of MG132 on cultured cells.[9]
-
Materials:
-
Cells of interest
-
MG132
-
Cell Counting Kit-8 (CCK-8) solution
-
96-well clear microplate
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of MG132 in culture medium. Replace the medium in the wells with the medium containing the inhibitors or a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Apoptosis Assay (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[9]
-
Materials:
-
Cells cultured on coverslips or tissue sections
-
MG132
-
TUNEL assay kit (containing TdT enzyme and labeled dUTPs)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100)
-
Fluorescence microscope
-
-
Procedure:
-
Sample Preparation: Treat cells with MG132 to induce apoptosis. Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Permeabilization: Incubate the fixed cells with permeabilization solution for 5-15 minutes on ice to allow entry of the TdT enzyme.
-
TUNEL Staining: Follow the manufacturer's protocol for the TUNEL assay kit. This typically involves incubating the permeabilized cells with the TdT reaction mix (TdT enzyme and labeled dUTPs) for 60 minutes at 37°C in a humidified chamber.
-
Visualization: Wash the cells and, if necessary, perform secondary detection steps. Counterstain the nuclei with a DNA dye (e.g., DAPI). Visualize the samples using a fluorescence microscope. TUNEL-positive (apoptotic) cells will exhibit bright nuclear fluorescence.
-
Western Blot Analysis for NF-κB Pathway Activation
This protocol details the detection of IκBα degradation, a key event in NF-κB activation.
-
Materials:
-
Cells of interest
-
MG132
-
Stimulating agent (e.g., TNF-α)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
-
Procedure:
-
Cell Treatment: Pre-treat cells with MG132 (e.g., 10 µM for 1 hour) or vehicle control. Stimulate the cells with an NF-κB activating agent (e.g., TNF-α) for a short period (e.g., 15-30 minutes).
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody against IκBα overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence detection system. A decrease in the IκBα band in the stimulated, non-MG132-treated sample indicates its degradation and NF-κB activation. The presence of the IκBα band in the MG132-treated sample demonstrates the inhibitory effect of MG132. Use β-actin as a loading control.
-
Conclusion
This compound (MG132) remains a cornerstone in the study of the ubiquitin-proteasome system. Its ability to potently and reversibly inhibit the proteasome has provided invaluable insights into the roles of protein degradation in a myriad of cellular processes, from cell cycle control and signal transduction to apoptosis and immune responses. This technical guide has provided a comprehensive overview of its discovery, synthesis, mechanism of action, and key experimental applications, serving as a valuable resource for researchers and professionals in the field of drug discovery and development. The detailed protocols and quantitative data presented herein are intended to facilitate the design and execution of robust and reproducible experiments to further unravel the complexities of proteasome biology.
References
- 1. clyte.tech [clyte.tech]
- 2. Proteasome Inhibitors [labome.com]
- 3. 2.9. MG132 assay [bio-protocol.org]
- 4. Proteasome Inhibitor MG132 Induces Apoptosis and Inhibits Invasion of Human Malignant Pleural Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. MG132 inhibition of proteasome blocks apoptosis induced by severe DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Practical synthesis of peptide C-terminal aldehyde on a solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteasome inhibitor MG132 inhibits the proliferation and promotes the cisplatin-induced apoptosis of human esophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteasome inhibitor MG132 enhances the sensitivity of human OSCC cells to cisplatin via a ROS/DNA damage/p53 axis - PMC [pmc.ncbi.nlm.nih.gov]
"Proteasome Inhibitor I" chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteasome Inhibitor I, also known as PSI or by its chemical name Z-Ile-Glu(OtBu)-Ala-Leu-H (aldehyde), is a potent, reversible, and cell-permeable inhibitor of the 20S proteasome. It specifically targets the chymotrypsin-like (CT-L) activity of the β5 subunit, a key component of the proteasome's catalytic core. By disrupting the ubiquitin-proteasome system, this compound triggers a cascade of cellular events, including the accumulation of ubiquitinated proteins, inhibition of the pro-survival NF-κB signaling pathway, and induction of apoptosis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key biological effects of this compound. Detailed experimental protocols for its use in research settings and visualizations of the affected signaling pathways are also presented to facilitate its application in drug discovery and development.
Chemical Structure and Properties
This compound is a synthetic peptide aldehyde with a well-defined chemical structure. Its properties are summarized in the tables below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Synonyms | PSI, Z-Ile-Glu(OtBu)-Ala-Leu-H (aldehyde), Z-IE(OtBu)AL-CHO |
| IUPAC Name | N-[(Phenylmethoxy)carbonyl]-L-isoleucyl-L-α-glutamyl-tert-butylester-N-[(1S)-1-formyl-3-methylbutyl]-L-alaninamide |
| Molecular Formula | C₃₂H₅₀N₄O₈[1] |
| Molecular Weight | 618.76 g/mol [1] |
| CAS Number | 158442-41-2[1] |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and ethanol |
| Storage | Store at -20°C for long-term stability. |
Table 2: Inhibitory Activity of this compound
| Parameter | Target | Value | Cell Line/System |
| Mechanism of Action | Reversible Inhibitor | - | - |
| Primary Target | Chymotrypsin-like activity of the 20S proteasome (β5 subunit) | - | - |
| Ki | Chymotrypsin-like activity | Data not available in searched literature | - |
| IC₅₀ | Chymotrypsin-like activity | Data not available in searched literature | - |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by targeting the 26S proteasome, a large multi-catalytic protease complex responsible for the degradation of most intracellular proteins.[2] This process, known as the ubiquitin-proteasome pathway, is crucial for maintaining cellular homeostasis.
The inhibitor primarily blocks the chymotrypsin-like activity of the β5 subunit within the 20S catalytic core of the proteasome. This inhibition is reversible and leads to the accumulation of polyubiquitinated proteins that are normally destined for degradation. The buildup of these proteins disrupts numerous cellular processes and triggers specific signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of cell survival, inflammation, and immune responses. In many cancer types, this pathway is constitutively active, promoting cell proliferation and preventing apoptosis. The activation of NF-κB is dependent on the proteasomal degradation of its inhibitor, IκBα.
This compound, by blocking the proteasome, prevents the degradation of IκBα. This leads to the sequestration of NF-κB in the cytoplasm, thereby inhibiting its translocation to the nucleus and subsequent activation of pro-survival gene transcription.
Induction of Apoptosis
The accumulation of misfolded and regulatory proteins due to proteasome inhibition leads to cellular stress, particularly Endoplasmic Reticulum (ER) stress, and ultimately triggers apoptosis (programmed cell death).[2] this compound can induce apoptosis through multiple interconnected pathways:
-
Mitochondrial (Intrinsic) Pathway: The buildup of pro-apoptotic proteins (e.g., Bax, Bak) and the stabilization of tumor suppressor proteins like p53 lead to the permeabilization of the mitochondrial outer membrane. This results in the release of cytochrome c into the cytoplasm, which in turn activates a cascade of caspases (caspase-9 and caspase-3), the executioners of apoptosis.
-
ER Stress-Mediated Pathway: The accumulation of unfolded proteins in the ER triggers the Unfolded Protein Response (UPR).[3][4][5][6] Prolonged and unresolved ER stress activates pro-apoptotic components of the UPR, including the transcription factor CHOP and the activation of caspase-12 (in rodents) or caspase-4 (in humans), which converges on the activation of caspase-3.
-
JNK Pathway Activation: Proteasome inhibition can lead to the activation of the c-Jun N-terminal kinase (JNK) pathway, which can promote apoptosis by phosphorylating and regulating the activity of Bcl-2 family proteins.[7][8][9][10]
Experimental Protocols
The following protocols provide a general framework for utilizing this compound in common cell-based assays. It is crucial to optimize concentrations and incubation times for specific cell lines and experimental conditions.
Proteasome Activity Assay in Cell Lysates
This assay measures the chymotrypsin-like activity of the proteasome in cell lysates using a fluorogenic substrate.
Materials:
-
Cells of interest
-
This compound (stock solution in DMSO)
-
Cell lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with freshly added protease inhibitors except for proteasome inhibitors)
-
Fluorogenic proteasome substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 1 mM DTT)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Cell Lysis:
-
Culture cells to the desired confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration (e.g., using a Bradford or BCA assay).[11]
-
-
Assay Setup:
-
In a 96-well black microplate, add a defined amount of protein lysate (e.g., 20-50 µg) to each well.
-
For each sample, prepare a parallel well containing the lysate plus a high concentration of this compound (e.g., 50 µM) to measure non-proteasomal activity (background).
-
Add assay buffer to bring the total volume in each well to 100 µL.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in assay buffer. Suggested starting concentrations range from 10 nM to 50 µM.
-
Add the diluted inhibitor or vehicle (DMSO) to the respective wells.
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Reaction Initiation and Measurement:
-
Add the fluorogenic substrate to each well to a final concentration of 20-100 µM.
-
Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.
-
Measure the fluorescence kinetically over 30-60 minutes (e.g., readings every 1-2 minutes) at an excitation wavelength of ~360-380 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Calculate the rate of AMC release (increase in fluorescence over time) for each well.
-
Subtract the rate of the background wells (with high inhibitor concentration) from the experimental wells.
-
Plot the proteasome activity against the inhibitor concentration to determine the IC₅₀ value.
-
References
- 1. Z-Ile-Glu(OtBu)-Ala-Leu-aldehyde [akaalorganics.com]
- 2. Endoplasmic-reticulum stress pathway-associated mechanisms of action of proteasome inhibitors in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Proteasome Inhibition Represses Unfolded Protein Response and Nox4, Sensitizing Vascular Cells to Endoplasmic Reticulum Stress-Induced Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mp.pl [mp.pl]
- 7. Proteasome inhibition modulates kinase activation in neural cells: relevance to ubiquitination, ribosomes, and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proteasome Inhibitors-Mediated TRAIL Resensitization and Bik Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of the JNK signalling pathway enhances proteasome inhibitor-induced apoptosis of kidney cancer cells by suppression of BAG3 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of the JNK signalling pathway enhances proteasome inhibitor-induced apoptosis of kidney cancer cells by suppression of BAG3 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Proteasome Inhibitor I: An In-Depth Technical Guide to its In Vitro Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteasome Inhibitor I (PSI), also known by its chemical name Z-Ile-Glu(OtBu)-Ala-Leu-al, is a potent, cell-permeable, and reversible peptide aldehyde inhibitor of the proteasome. It primarily targets the chymotrypsin-like (CT-L) activity of the 20S proteasome, a key component of the ubiquitin-proteasome system responsible for the degradation of a majority of intracellular proteins. Inhibition of this pathway disrupts cellular homeostasis, leading to the accumulation of ubiquitinated proteins and the induction of apoptosis, making proteasome inhibitors a critical area of research in cancer therapeutics and neurodegenerative diseases. This technical guide provides a comprehensive overview of the in vitro activity of this compound, including quantitative data on its efficacy, detailed experimental protocols for its study, and visualizations of the key cellular pathways it modulates.
Data Presentation: In Vitro Efficacy of this compound
The in vitro cytotoxic and anti-proliferative activity of this compound has been evaluated across various human cancer cell lines and hematopoietic progenitors. The half-maximal inhibitory concentrations (IC50) are summarized in the tables below.
| Cell Type | Assay Duration | IC50 Range (nM) | Reference |
| Human Multiple Myeloma (MM) Cell Lines (panel of 11) | 48 hours | 4.5 - 557 | [1][2] |
| Progenitor Cell Type | IC50 (nM) | Reference |
| CD34+ Bone Marrow Progenitors (AML Patients) | 5 | [1][2] |
| CD34+ Bone Marrow Progenitors (CML Patients) | 15 | [1][2] |
| CD34+ Bone Marrow Progenitors (Normal) | 50 | [1][2] |
Core Signaling Pathways Modulated by this compound
This compound exerts its cellular effects by interfering with key signaling pathways that regulate cell survival, proliferation, and apoptosis.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. Its activation is dependent on the proteasomal degradation of its inhibitor, IκBα. This compound blocks this degradation, leading to the sequestration of NF-κB in the cytoplasm and the inhibition of its transcriptional activity.
Induction of the Apoptotic Cascade
By inhibiting the proteasome, this compound leads to the accumulation of pro-apoptotic proteins and the activation of both the intrinsic and extrinsic apoptotic pathways. This culminates in the activation of effector caspases and the execution of programmed cell death.
Disruption of the Cell Cycle
The progression of the cell cycle is tightly regulated by the timely degradation of key proteins such as cyclins and cyclin-dependent kinase inhibitors (CDKIs). This compound disrupts this process, leading to cell cycle arrest.
Experimental Protocols
Detailed methodologies for key in vitro experiments to characterize the activity of this compound are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on a given cell line.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound (PSI)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.1%. Add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.
Western Blot Analysis of Apoptosis Markers
This protocol is for detecting the accumulation of ubiquitinated proteins and the cleavage of PARP, a hallmark of apoptosis, following treatment with this compound.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-ubiquitin, anti-PARP, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells with various concentrations of this compound for a specified time. Harvest and lyse the cells in RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
Cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvest: Treat cells with this compound for the desired duration. Harvest the cells by trypsinization or scraping and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
The Effect of Proteasome Inhibitor I (MG-132) on the Ubiquitin-Proteasome Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ubiquitin-proteasome system (UPS) is the principal mechanism for regulated intracellular protein degradation in eukaryotic cells. This intricate pathway is essential for maintaining cellular homeostasis by removing misfolded or damaged proteins and by controlling the levels of key regulatory proteins involved in a myriad of cellular processes, including cell cycle progression, signal transduction, and apoptosis. The 26S proteasome, a large multi-catalytic protease complex, is the central executioner of the UPS. It recognizes and degrades proteins that have been tagged with a polyubiquitin (B1169507) chain by a cascade of enzymatic reactions involving ubiquitin-activating enzymes (E1s), ubiquitin-conjugating enzymes (E2s), and ubiquitin ligases (E3s).
Given its central role in cellular function, the proteasome has emerged as a critical target for therapeutic intervention, particularly in oncology. Proteasome inhibitors disrupt the normal function of the UPS, leading to the accumulation of ubiquitinated proteins, which in turn can trigger cell cycle arrest, endoplasmic reticulum (ER) stress, and apoptosis.
This technical guide focuses on the well-characterized and widely used proteasome inhibitor, MG-132. MG-132, a synthetic peptide aldehyde, is a potent, reversible, and cell-permeable inhibitor of the 26S proteasome. It primarily targets the chymotrypsin-like activity of the β5 subunit of the 20S catalytic core. This document provides a comprehensive overview of the effects of MG-132 on the ubiquitin-proteasome pathway, including quantitative data on its inhibitory activity, detailed experimental protocols for its study, and visualizations of the key signaling pathways it impacts.
Data Presentation: Quantitative Efficacy of MG-132
The inhibitory potency of MG-132 has been quantified across various experimental systems. The following tables summarize key quantitative data for easy comparison.
| Parameter | Value | Notes |
| Ki (Inhibition Constant) | 4 nM | For the 26S proteasome complex.[1] |
| IC50 (Chymotrypsin-like activity) | 100 nM | Inhibition of ZLLL-MCA degradation by the 20S proteasome.[2][3][4] |
| IC50 (Chymotrypsin-like activity) | 850 nM | Inhibition of Suc-LLVY-MCA degradation.[2] |
| IC50 (NF-κB activation) | 3 µM | Inhibition of TNF-α-induced NF-κB activation.[1] |
| IC50 (Calpain inhibition) | 1.2 µM | Off-target effect on the cysteine protease calpain.[3][4] |
| Cell Line | IC50 (Cytotoxicity) | Treatment Duration |
| HeLa | ~5 µM | 24 hours |
| HeLa | 2.1 µM | 48 hours |
| CaSki | 3.2 µM | 48 hours |
| C33A | 5.2 µM | 48 hours |
| C6 Glioma | 18.5 µM | 24 hours |
| NCI-H2452 (Mesothelioma) | >0.5 µM (significant cell death) | 4 days |
| NCI-H2052 (Mesothelioma) | >0.5 µM (significant cell death) | 4 days |
| EC9706 (Esophageal Squamous Carcinoma) | ~4 µM (substantial growth inhibition) | 12, 24, 36 hours |
Experimental Protocols
Proteasome Activity Assay
This protocol measures the chymotrypsin-like activity of the proteasome in cell lysates using a fluorogenic substrate.
Materials:
-
Cells treated with or without MG-132
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, with protease inhibitors)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM ATP, 5 mM MgCl2)
-
Fluorogenic proteasome substrate: Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-amino-4-methylcoumarin)
-
MG-132 (for control wells)
-
96-well black, clear-bottom microplate
-
Fluorometric microplate reader (Ex/Em ~360/460 nm for AMC)
Procedure:
-
Prepare Cell Lysates:
-
Harvest and wash cells with cold PBS.
-
Lyse cells in Lysis Buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration (e.g., using a Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add 20-50 µg of protein lysate to each well.
-
For each sample, prepare a parallel well containing the lysate plus a high concentration of MG-132 (e.g., 20 µM) to measure non-proteasomal activity.
-
Bring the total volume in each well to 100 µL with Assay Buffer.
-
-
Initiate Reaction:
-
Add the fluorogenic substrate (Suc-LLVY-AMC) to each well to a final concentration of 50-100 µM.
-
-
Measurement:
-
Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.
-
Measure the fluorescence kinetically over 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of AMC release (increase in fluorescence over time).
-
Subtract the rate of the inhibitor-treated well from the untreated well to determine the specific proteasome activity.
-
Western Blotting for Ubiquitinated Proteins
This protocol is for the detection of polyubiquitinated protein accumulation following proteasome inhibition with MG-132.
Materials:
-
Cells treated with MG-132 (e.g., 10 µM for 4-6 hours) and untreated control cells
-
RIPA Lysis Buffer with protease and phosphatase inhibitors, and N-ethylmaleimide (NEM) to inhibit deubiquitinases
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ubiquitin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash cells with cold PBS and lyse in RIPA buffer.
-
Sonicate or vortex briefly to shear DNA and reduce viscosity.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system. A characteristic smear of high-molecular-weight proteins indicates the accumulation of polyubiquitinated proteins.
-
MTT Cell Viability Assay
This colorimetric assay assesses the cytotoxic effects of MG-132 on cultured cells.
Materials:
-
Cells to be tested
-
Complete culture medium
-
MG-132
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of MG-132 in culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of MG-132 or a vehicle control (e.g., DMSO).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes.
-
-
Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only) from all readings.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Mandatory Visualizations
Signaling Pathways Affected by MG-132
References
Proteasome Inhibitor I: A Technical Guide to Cellular Uptake and Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteasome Inhibitor I (PSI), commonly known by the research chemical name MG132 (Z-Leu-Leu-Leu-al), is a potent, reversible, and cell-permeable peptide aldehyde that specifically inhibits the chymotrypsin-like activity of the 26S proteasome. By blocking the primary cellular machinery for protein degradation, MG132 leads to the accumulation of ubiquitinated proteins, triggering a cascade of cellular stress responses, cell cycle arrest, and ultimately, apoptosis.[1][2][3] Its widespread use in cell biology research to study the ubiquitin-proteasome system (UPS) makes a thorough understanding of its cellular pharmacokinetics—uptake, distribution, and local concentration—critical for the accurate interpretation of experimental results and for the development of novel therapeutics.
This technical guide provides an in-depth overview of the cellular uptake and subcellular distribution of this compound (MG132). It includes a summary of available quantitative data, detailed experimental protocols for its study, and visualizations of key cellular pathways and workflows.
Cellular Uptake and Mechanism of Entry
MG132 is widely characterized as a "cell-permeable" peptide aldehyde, which allows it to readily cross the plasma membrane and access intracellular targets.[1] While direct kinetic studies on MG132's transport are not extensively documented, its chemical properties—a relatively small, moderately lipophilic peptide—suggest that its primary mode of entry is passive diffusion across the lipid bilayer.
Factors that can influence the cellular uptake of peptide-based inhibitors include:
-
Lipophilicity: The N-terminal benzyloxycarbonyl (Cbz or Z) group on MG132 increases its hydrophobicity, facilitating its passage through the cell membrane.
-
Cell Type: The specific lipid composition and fluidity of the plasma membrane of different cell types may influence the rate of uptake.
-
Efflux Pumps: While not extensively studied for MG132, multidrug resistance transporters like P-glycoprotein (P-gp) are known to efflux other small molecule inhibitors and could potentially influence the net intracellular accumulation of MG132.[4]
Intracellular Distribution and Localization
Once inside the cell, MG132 distributes throughout various subcellular compartments, where it inhibits proteasome activity. The 26S proteasome is abundant in both the cytoplasm and the nucleus , and evidence suggests MG132 is active in both locations.
Indirect evidence for its distribution includes:
-
Nuclear Effects: MG132 treatment blocks the degradation of the NF-κB inhibitor, IκBα, in the cytoplasm, thereby preventing the translocation of NF-κB to the nucleus. This demonstrates a primary cytoplasmic site of action.[5][6] Furthermore, proteasome inhibition has been shown to cause changes in nuclear morphology and induce the accumulation of nuclear proteins, indicating a direct or indirect effect within the nucleus.[7][8]
-
Cytoplasmic Accumulation: Studies have shown that upon proteasome inhibition with MG132, certain nuclear proteins, such as TDP-43, mislocalize and accumulate in cytoplasmic aggregates.[4][5] This highlights a disruption of normal nucleocytoplasmic transport and protein homeostasis.
-
Endosomal/Lysosomal Pathways: MG132 treatment has been observed to affect endocytic pathways, leading to the accumulation of cargo in late endosomes and lysosomes, suggesting an interaction with or effect on these compartments.[9]
Direct quantification of MG132 concentration in different organelles is not well-documented. However, its functional effects are clearly observed in both the cytoplasm and the nucleus.
Quantitative Data on Proteasome Inhibitors
Direct quantitative measurements of intracellular MG132 concentrations are sparse in the literature. However, its biological effect is typically quantified by its half-maximal inhibitory concentration (IC50) against the proteasome or its effect on cell viability. As a reference, quantitative uptake data for other clinically relevant proteasome inhibitors, Bortezomib (B1684674) and Carfilzomib (B1684676), are presented to illustrate the typical measurements performed.
Table 1: In Vitro Efficacy of MG132 (this compound)
| Parameter | Cell Line | Value | Comments |
| IC50 (Proteasome Inhibition) | A549 cells | ~3 µM | Inhibition of NF-κB activation.[1] |
| IC50 (Proteasome Inhibition) | Various | 100 - 850 nM | Inhibition of Suc-LLVY-MCA and Z-LLL-MCA degradation.[10] |
| IC50 (Cell Growth) | HeLa cells | ~5 µM | After 24 hours of treatment.[3] |
| IC50 (Cell Growth) | C6 glioma cells | 18.5 µM | After 24 hours of treatment.[11] |
| Effective Concentration | Various | 5 - 50 µM | Typical working concentration for 1-24 hour treatments in cell culture.[10] |
Table 2: Example Quantitative Cellular Uptake Data for Other Proteasome Inhibitors
| Inhibitor | Cell Line | Exposure Concentration | Intracellular Concentration | Method |
| Bortezomib | Myeloma cell lines | 0.04 - 0.17 ng/mL | 47.5 - 183 ng/mL (>1000-fold accumulation) | UPLC-MS/MS[6] |
| Carfilzomib | Myeloma cell lines | 10 nM | 1.93 nM (at 10 min) | UPLC-MS/MS[5] |
| Carfilzomib | Myeloma cell lines | 500 nM | 313 nM (at 10 min) | UPLC-MS/MS[5] |
| TeCar (Carfilzomib analog) | KP4 cancer cells vs. Immune cells | 500 nM | 15 to 30-fold higher uptake in cancer cells | Mass Cytometry (MC)[12] |
Signaling Pathways Affected by this compound
The primary effect of MG132 is the inhibition of the Ubiquitin-Proteasome System, which has significant downstream consequences on major signaling pathways crucial for cell survival, proliferation, and stress response.
Ubiquitin-Proteasome System (UPS) Inhibition
MG132 directly blocks the chymotrypsin-like activity of the 20S catalytic core of the 26S proteasome. This prevents the degradation of poly-ubiquitinated proteins, leading to their accumulation.
NF-κB Signaling Pathway
One of the most well-characterized downstream effects of proteasome inhibition is the suppression of the NF-κB pathway. In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation, IκBα is ubiquitinated and degraded by the proteasome, allowing NF-κB to translocate to the nucleus and activate pro-survival gene transcription. MG132 blocks IκBα degradation, thus sequestering NF-κB in the cytoplasm.[5][6][12]
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)
By preventing the degradation of misfolded proteins via the ER-associated degradation (ERAD) pathway, MG132 causes an accumulation of these proteins within the ER, leading to ER stress. This activates the Unfolded Protein Response (UPR), a set of signaling pathways (IRE1, PERK, ATF6) designed to restore homeostasis but which can trigger apoptosis if the stress is prolonged or severe.[8][9][13][14]
Experimental Protocols
This section provides detailed methodologies for key experiments to analyze the cellular uptake and distribution of this compound.
Protocol for Subcellular Fractionation
This protocol allows for the separation of nuclear, membrane, and cytosolic fractions from cultured cells to determine the subcellular localization of proteins or, with subsequent analysis, small molecules.
Materials:
-
Cultured cells (e.g., HeLa, HEK293T)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Fractionation Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM KCl, 2 mM MgCl2, 1 mM EDTA, 1 mM EGTA, with freshly added protease and phosphatase inhibitors)
-
Dounce homogenizer or syringe with a narrow-gauge needle (e.g., 27-gauge)
-
Microcentrifuge and ultracentrifuge
-
Appropriate buffers for downstream analysis (e.g., RIPA buffer for Western Blot, specific solvents for LC-MS)
Procedure:
-
Cell Harvesting: Culture cells to ~80-90% confluency. Aspirate the medium, wash the cell monolayer twice with ice-cold PBS, and scrape cells into 1 mL of ice-cold PBS. Transfer the cell suspension to a pre-chilled microfuge tube.
-
Cell Lysis: Centrifuge the cells at 500 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold Fractionation Buffer.
-
Incubate the suspension on ice for 20 minutes to allow the cells to swell.
-
Lyse the cells by passing the suspension through a 27-gauge needle 10-15 times (or using 15-20 strokes with a Dounce homogenizer). Check for cell lysis under a microscope.
-
Nuclear Fraction Isolation: Centrifuge the lysate at 720 x g for 5 minutes at 4°C. The resulting pellet contains the nuclei. Carefully transfer the supernatant (which contains cytoplasm, membranes, and mitochondria) to a new pre-chilled tube and keep it on ice.
-
Wash the nuclear pellet by resuspending it in 500 µL of Fractionation Buffer, centrifuge again at 720 x g for 10 minutes at 4°C, and discard the supernatant. The final pellet is the enriched nuclear fraction .
-
Cytosolic and Membrane Fraction Separation: Centrifuge the supernatant from step 5 at 10,000 x g for 10 minutes at 4°C to pellet mitochondria (if desired).
-
Carefully transfer the resulting supernatant to an ultracentrifuge tube. Centrifuge at 100,000 x g for 1 hour at 4°C.
-
The supernatant from this spin is the cytosolic fraction .
-
The pellet contains the cellular membranes (plasma membrane, ER, Golgi). This is the membrane fraction .
-
Sample Preparation: Resuspend the nuclear and membrane pellets in a buffer appropriate for the downstream application (e.g., RIPA buffer for Western blotting, or a specific solvent system for mass spectrometry). The cytosolic fraction can typically be used directly. Determine protein concentration for all fractions using a BCA or Bradford assay to ensure equal loading in subsequent analyses.[7][15][16]
Protocol for Proteasome Activity Assay
This assay measures the chymotrypsin-like activity of the proteasome in cell lysates or subcellular fractions using a fluorogenic substrate. It can be used to determine the IC50 of an inhibitor or to confirm its activity in different compartments.
Materials:
-
Cell lysate or subcellular fractions (prepared as above)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM NaCl, 1.5 mM MgCl2, 1 mM DTT)
-
Fluorogenic proteasome substrate: Suc-LLVY-AMC (Suc-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin)
-
This compound (MG132) for positive control of inhibition
-
96-well black, flat-bottom microplate
-
Fluorometric plate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm)
Procedure:
-
Lysate Preparation: Prepare cell lysates or subcellular fractions as described previously. Ensure the lysis buffer does not contain components that interfere with the assay. Determine the protein concentration of each sample.
-
Assay Setup: On a 96-well black plate, add 10-20 µg of protein from each sample into separate wells.
-
Add Assay Buffer to each well to bring the total volume to 90 µL.
-
For IC50 determination, add 10 µL of MG132 at various final concentrations (e.g., serial dilutions from 100 µM to 1 nM). For a simple activity check, include a vehicle control (DMSO) and a high-concentration MG132 well (e.g., 20 µM) as a positive inhibition control.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the proteasome.
-
Initiate Reaction: Add 10 µL of the fluorogenic substrate Suc-LLVY-AMC to each well to achieve a final concentration of 50-100 µM.
-
Data Acquisition: Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader. Measure the fluorescence intensity kinetically, with readings every 1-2 minutes for a period of 30-60 minutes.
-
Data Analysis: Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the fluorescence vs. time plot (ΔFU / Δt). Normalize the activity to the protein concentration. For IC50 determination, plot the percentage of proteasome activity relative to the vehicle control against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.[11][17]
Protocol for Quantification of MG132 in Subcellular Fractions by LC-MS/MS
Materials:
-
Subcellular fractions (prepared as in 5.1)
-
Internal Standard (IS): A stable isotope-labeled version of MG132 (e.g., MG132-d8) is ideal. If unavailable, a structurally similar compound not present in the sample can be used after careful validation.
-
Protein Precipitation Solvent: Acetonitrile (B52724) (ACN) containing 0.1% formic acid.
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer).
-
LC Column: A suitable reversed-phase column (e.g., C18).
Procedure:
-
Sample Preparation:
-
To 50 µL of each subcellular fraction (cytosolic, nuclear, membrane), add 10 µL of a known concentration of the Internal Standard (IS).
-
Add 150 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Inject the prepared sample onto the LC system. Develop a gradient elution method using mobile phases such as (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid to achieve chromatographic separation of MG132 from other matrix components.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Optimize the instrument parameters (e.g., capillary voltage, source temperature) for MG132.
-
Use Multiple Reaction Monitoring (MRM) mode for quantification. Determine the specific precursor-to-product ion transitions for both MG132 and the IS. For MG132 (C26H41N3O5, MW 475.6), the protonated molecule [M+H]+ would be at m/z 476.3. Fragmentation would need to be determined experimentally (e.g., by infusing a standard).
-
-
Quantification:
-
Generate a calibration curve by spiking known concentrations of MG132 into a control matrix (e.g., lysate from untreated cells) and processing them in the same manner as the samples.
-
Plot the ratio of the peak area of the analyte (MG132) to the peak area of the IS against the concentration of the standards.
-
Calculate the concentration of MG132 in the experimental samples by interpolating their analyte/IS peak area ratios from the standard curve.
-
Normalize the obtained concentration to the initial protein content or volume of the subcellular fraction to report the final distribution.[14][17][18]
-
Conclusion
This compound (MG132) is a foundational tool for studying cellular protein degradation. Its cell-permeable nature allows it to rapidly enter cells and distribute to the major compartments where the proteasome resides, primarily the cytoplasm and nucleus. While direct quantitative data on its subcellular concentrations remain limited, its potent effects on key signaling pathways like NF-κB and the UPR are well-established and serve as reliable markers of its intracellular activity. The experimental protocols detailed in this guide—subcellular fractionation, functional activity assays, and analytical quantification via LC-MS/MS—provide a robust framework for researchers to rigorously investigate the cellular pharmacokinetics and pharmacodynamics of MG132 and other small-molecule inhibitors, paving the way for more precise experimental design and interpretation.
References
- 1. Visualizing Compartmentalized Cellular Mg2+ on Demand with Small-Molecule Fluorescent Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies of the synthesis of all stereoisomers of MG-132 proteasome inhibitors in the tumor targeting approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MG132-mediated inhibition of the ubiquitin–proteasome pathway ameliorates cancer cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased cellular uptake and proteasome inhibition of carfilzomib through the optimized self-nanoemulsifying drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular effect and efficacy of carfilzomib depends on cellular net concentration gradient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular uptake kinetics of bortezomib in relation to efficacy in myeloma cells and the influence of drug transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proteasome inhibition correlates with intracellular bortezomib concentrations but not with antiproliferative effects after bolus treatment in myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proteasome Inhibitors and Their Pharmacokinetics, Pharmacodynamics, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacodynamics and Pharmacokinetics of Proteasome Inhibitors for the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. Uptake and subcellular distribution of radiolabeled polymersomes for radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Physiologically-based Pharmacokinetic Modeling of Target-Mediated Drug Disposition of Bortezomib in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and synthesis of highly sensitive and selective fluorescein-derived magnesium fluorescent probes and application to intracellular 3D Mg2+ imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Treatment with the Proteasome Inhibitor MG132 during the End of Oocyte Maturation Improves Oocyte Competence for Development after Fertilization in Cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
- 18. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
Proteasome Inhibitor I: A Technical Guide to Apoptosis Induction Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteasome inhibitors are a class of compounds that block the action of proteasomes, cellular complexes responsible for degrading unneeded or damaged proteins.[1] By interfering with this crucial cellular process, proteasome inhibitors can trigger programmed cell death, or apoptosis, particularly in rapidly dividing cancer cells that are highly reliant on proteasome activity.[1] This technical guide provides an in-depth exploration of the molecular mechanisms by which Proteasome Inhibitor I, a foundational tool in this class, induces apoptosis. It details the core signaling pathways, presents quantitative data on its efficacy, and provides key experimental protocols for its study.
Core Mechanisms of Apoptosis Induction
This compound induces apoptosis through a multi-faceted approach, primarily by disrupting the delicate balance between pro-survival and pro-apoptotic signaling within the cell. The primary mechanisms include the inhibition of the pro-survival NF-κB pathway, the activation of the intrinsic and extrinsic apoptotic pathways, and the induction of endoplasmic reticulum (ER) stress.
Signaling Pathways
The intricate network of signaling cascades affected by this compound culminates in the activation of caspases, the executioners of apoptosis. The following diagrams illustrate the key pathways involved.
Inhibition of the NF-κB Pro-Survival Pathway
Under normal conditions, the transcription factor NF-κB promotes cell survival by upregulating the expression of anti-apoptotic genes.[2][3] Its activation is dependent on the proteasomal degradation of its inhibitor, IκBα.[3][4] this compound prevents the degradation of IκBα, sequestering NF-κB in the cytoplasm and thereby blocking its pro-survival signaling.[2][3] This inhibition of NF-κB is considered a primary mechanism of the anti-tumor effects of proteasome inhibitors.[5][6]
References
- 1. What are Proteasome inhibitors and how do they work? [synapse.patsnap.com]
- 2. Interplay between proteasome inhibitors and NF-κB pathway in leukemia and lymphoma: a comprehensive review on challenges ahead of proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Proteasome inhibitors – molecular basis and current perspectives in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Proteasome inhibitor induces apoptosis through induction of endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Initial Toxicity Screening of Proteasome Inhibitor I
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential methodologies and data interpretation for the initial in vitro toxicity screening of Proteasome Inhibitor I (PSI), a selective, reversible, and cell-permeable peptide aldehyde inhibitor of the 26S proteasome. Understanding the cytotoxic profile of PSI is a critical first step in evaluating its therapeutic potential.
Introduction to this compound
This compound, also known as Z-Ile-Glu(OtBu)-Ala-Leu-CHO, is a potent inhibitor of the chymotrypsin-like activity of the 26S proteasome. The proteasome is a multi-catalytic protein complex responsible for degrading unneeded or damaged proteins, playing a crucial role in cellular homeostasis, cell cycle regulation, and apoptosis.[1][2] By blocking proteasome activity, inhibitors like PSI cause the accumulation of regulatory proteins, which can lead to cell cycle arrest and programmed cell death (apoptosis), particularly in rapidly dividing cancer cells.[2][3] This mechanism makes proteasome inhibitors a significant class of drugs in oncology.[4][5]
Mechanism of Action and Cellular Consequences
PSI functions by targeting the β-subunits within the 20S core particle of the proteasome, which house the complex's proteolytic activity.[2] This inhibition disrupts the ubiquitin-proteasome pathway (UPP), leading to several downstream cellular events that contribute to its toxicity, especially in neoplastic cells.
Key consequences of proteasome inhibition by PSI include:
-
Accumulation of Ubiquitinated Proteins: The primary effect is the buildup of proteins marked for degradation, leading to cellular stress.[2]
-
NF-κB Pathway Inhibition: The UPP is required to activate the NF-κB transcription factor, a key promoter of cell survival. Inhibition of the proteasome prevents the degradation of IκB, the NF-κB inhibitor, thereby blocking its pro-survival signaling.[1][6]
-
Stabilization of Pro-Apoptotic Proteins: The accumulation of pro-apoptotic proteins, such as p53, Bax, and Bak, shifts the cellular balance towards apoptosis.[4][6][7]
-
Induction of Endoplasmic Reticulum (ER) Stress: The buildup of misfolded proteins triggers the unfolded protein response (UPR) and ER stress, which can initiate apoptosis.[1][6]
-
Cell Cycle Arrest: The accumulation of cyclin-dependent kinase (CDK) inhibitors like p21 and p27 halts cell cycle progression, typically at the G1 or G2/M phase.[8][9][10]
Initial In Vitro Toxicity Screening Workflow
A systematic approach is required to characterize the toxicological profile of PSI. The following workflow outlines the key stages of an initial in vitro screening campaign.
Key Experimental Protocols and Data
Cytotoxicity Assessment
Cytotoxicity assays are fundamental to determining the concentration of PSI that inhibits cellular metabolic activity, providing an IC50 (half-maximal inhibitory concentration) value. Intensively proliferating neoplastic cell lines are generally more sensitive to PSI than slow-proliferating or non-transformed cell lines.[11]
Table 1: Representative Cytotoxicity Data for Proteasome Inhibitors
| Cell Line Type | Example Cell Line | Proteasome Inhibitor | IC50 (48h) | Citation |
|---|---|---|---|---|
| Multiple Myeloma | RPMI-8226 | Carfilzomib (B1684676) | ~40 nM (1h exposure) | [12] |
| Leukemia | MOLT-4 | ZLLLal (PSI analogue) | Apoptosis induced | [7][13] |
| Leukemia | Granta 519 | Lactacystin | Apoptosis induced | [10] |
| HEK-293 | HEK-293 | Bortezomib (B1684674) | ~40% death at 0.5 µM (24h) |[14] |
Note: Specific IC50 values for this compound are highly dependent on the cell line and assay conditions. The data above for related inhibitors illustrates the expected nanomolar to low-micromolar range of activity.
Protocol: MTT Cell Viability Assay
This protocol assesses cell viability based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[15]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the existing medium and add 100 µL of the compound-containing medium to each well. Include vehicle controls (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
Apoptosis Induction
Proteasome inhibition is a potent inducer of apoptosis.[7][9] Assays to quantify apoptosis are crucial for confirming the mechanism of cell death.
Table 2: Apoptosis Induction by Proteasome Inhibitors
| Cell Line | Inhibitor | Treatment | Observation | Citation |
|---|---|---|---|---|
| MOLT-4 | ZLLLal (PSI analogue) | Not specified | Marked induction of apoptosis | [13] |
| HL60 | Proteasome Inhibitors | Not specified | Rapid induction of apoptosis | [9] |
| B-CLL | Bortezomib | ≥ 2.5 nM | Dose-dependent apoptosis | [16] |
| Lymphoma Cells | Carfilzomib | Dose-dependent | Upregulation of Bak, PARP cleavage |[17] |
Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed and treat cells with various concentrations of PSI for a specified time (e.g., 24 hours) in a 6-well plate.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Cell Cycle Analysis
Proteasome inhibitors disrupt the cell cycle by preventing the degradation of key regulatory proteins.[3] This leads to an accumulation of cells in specific phases, most commonly G2/M.[8]
Table 3: Cell Cycle Arrest Induced by Proteasome Inhibitors
| Cell Line | Inhibitor | Observation | Citation |
|---|---|---|---|
| Mantle Cell Lymphoma | Lactacystin | Accumulation of p21, cell cycle arrest | [10] |
| Cancer Cells | General PIs | Accumulation of p53, upregulation of p21 | [8] |
| HL60 | LLnV | Accumulation of p27, apoptosis in G1 phase |[9] |
Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis
This method uses the DNA-intercalating agent PI to determine the DNA content of cells, thereby allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Cell Treatment: Seed and treat cells with PSI as described for the apoptosis assay.
-
Cell Harvesting: Collect all cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in each phase.
Conclusion
The initial toxicity screening of this compound reveals its potent cytotoxic effects, primarily driven by the induction of cell cycle arrest and apoptosis.[3] This activity is particularly pronounced in rapidly dividing cancer cells, highlighting its therapeutic potential.[11] The protocols and data presented in this guide provide a foundational framework for researchers to assess the in vitro toxicity of PSI and similar compounds. Subsequent studies should focus on elucidating more detailed mechanisms, exploring effects in co-culture and 3D models, and investigating potential off-target effects and resistance mechanisms.[3]
References
- 1. Proteasome inhibitor induces apoptosis through induction of endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are Proteasome inhibitors and how do they work? [synapse.patsnap.com]
- 3. Therapeutic targeting of cancer cell cycle using proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proteasome inhibitor - Wikipedia [en.wikipedia.org]
- 5. Proteasome Inhibitor Drugs | Annual Reviews [annualreviews.org]
- 6. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis induction resulting from proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. Inhibition of the proteasome induces cell cycle arrest and apoptosis in mantle cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of proteasome inhibitor PSI on neoplastic and non-transformed cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. portlandpress.com [portlandpress.com]
- 14. Proteasome Inhibitors [labome.com]
- 15. benchchem.com [benchchem.com]
- 16. In vitro cytotoxic effect of proteasome inhibitor bortezomib in combination with purine nucleoside analogues on chronic lymphocytic leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The novel proteasome inhibitor carfilzomib induces cell cycle arrest, apoptosis and potentiates the anti-tumour activity of chemotherapy in rituximab-resistant lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Proteasome Inhibitor I: A Technical Review of its Mechanism and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteasome Inhibitor I (PSI), a potent, cell-permeable, and reversible peptide aldehyde known chemically as Z-Ile-Glu(OtBu)-Ala-Leu-H, serves as a critical tool in the study of the ubiquitin-proteasome system (UPS). By selectively targeting the chymotrypsin-like activity of the 20S proteasome, PSI has been instrumental in elucidating the roles of this essential cellular machinery in a myriad of physiological and pathological processes. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, its impact on crucial signaling pathways such as NF-κB and apoptosis, and its application in cancer research. Quantitative data on its inhibitory activity and detailed experimental protocols are presented to facilitate its effective use in a research setting.
Introduction to this compound
This compound, also referred to as Z-Ile-Glu(OtBu)-Ala-Leu-aldehyde or PSI, is a synthetic tetrapeptide aldehyde. Its chemical structure allows it to act as a potent and selective inhibitor of the chymotrypsin-like activity associated with the β5 subunit of the 20S proteasome.[1] The inhibition of this proteolytic activity leads to the accumulation of ubiquitinated proteins within the cell, disrupting cellular homeostasis and triggering downstream signaling events that can culminate in cell cycle arrest and apoptosis. This property has made PSI a valuable reagent for investigating the numerous cellular processes regulated by the proteasome, including cell cycle progression, signal transduction, and the immune response.
Mechanism of Action
The primary mechanism of action of this compound involves the reversible inhibition of the chymotrypsin-like peptidase activity of the 20S proteasome core particle. The 20S proteasome is a cylindrical complex composed of four stacked rings and possesses three distinct proteolytic activities: chymotrypsin-like (β5 subunit), trypsin-like (β2 subunit), and caspase-like (β1 subunit).[2] PSI's aldehyde functional group interacts with the active site threonine residue of the β5 subunit, forming a hemiacetal adduct and thereby blocking substrate access and degradation. While highly selective for the chymotrypsin-like activity, at higher concentrations, it may also affect other proteases.
Impact on Key Signaling Pathways
The inhibition of the proteasome by PSI has profound effects on several critical intracellular signaling pathways, most notably the NF-κB and apoptotic pathways.
Inhibition of the NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation, immunity, cell survival, and proliferation. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα.[3][4] Upon stimulation by various signals, such as tumor necrosis factor-alpha (TNF-α), IκBα is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome.[4] This degradation allows NF-κB to translocate to the nucleus and activate the transcription of its target genes. This compound, by blocking the degradation of IκBα, prevents the activation and nuclear translocation of NF-κB. This inhibitory action on a key pro-survival pathway is a significant contributor to the anti-cancer effects of proteasome inhibitors.[4]
Induction of Apoptosis
Proteasome inhibition is a potent trigger of apoptosis, or programmed cell death, in cancer cells. The accumulation of misfolded and regulatory proteins due to proteasomal blockade induces endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[3] Furthermore, proteasome inhibitors prevent the degradation of pro-apoptotic proteins, such as p53, Bax, and Bak, while simultaneously blocking the degradation of anti-apoptotic proteins is overcome.[3] This shift in the balance between pro- and anti-apoptotic factors leads to the activation of the intrinsic (mitochondrial) pathway of apoptosis. This involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (caspase-9 and caspase-3), the executioners of apoptosis.[3]
Quantitative Data
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50). While specific IC50 values can vary depending on the experimental conditions, cell type, and assay used, the following tables summarize representative data for PSI and other common proteasome inhibitors for comparative purposes.
Table 1: Inhibitory Activity of Proteasome Inhibitors against 20S Proteasome Subunits
| Compound | Chymotrypsin-like (β5) IC50 (nM) | Caspase-like (β1) IC50 (nM) | Trypsin-like (β2) IC50 (nM) |
| This compound (PSI) | Data not available in a comparable format | Data not available | Data not available |
| Bortezomib | 34.6[5] | Significantly inhibited[5] | Higher doses required[5] |
| Carfilzomib | 23.1[5] | >1000 | >1000 |
| Ixazomib | 3.4[6] | 31[6] | 3500[6] |
| PR-171 | 9 (in HT-29 cells)[7] | 150-200 (in HT-29 cells)[7] | 150-200 (in HT-29 cells)[7] |
Table 2: Cytotoxicity of Proteasome Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | Proteasome Inhibitor | IC50 |
| Murine Leukemia L1210 | Leukemia | This compound | Induces massive apoptosis[8] |
| HT22 | Neuronal | This compound | 1 µM protective against glutamate (B1630785) toxicity[9] |
| Multiple Myeloma Cell Lines | Multiple Myeloma | Bortezomib | ~5 nM[5] |
| Breast Cancer Cell Lines | Breast Cancer | 1a/2a (peptidomimetic boronates) | Induce accumulation of polyubiquitinated proteins[5] |
| HL60 | Leukemia | Various | IC50 data not specified for PSI[10] |
Note: Specific IC50 values for this compound against isolated proteasome subunits and in a wide range of cancer cell lines are not consistently reported in the readily available literature in a standardized format for direct comparison.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Proteasome Activity Assay
This protocol allows for the measurement of the chymotrypsin-like activity of the proteasome in cell lysates and the assessment of inhibition by this compound.
Materials:
-
Cells of interest
-
This compound (PSI)
-
Lysis Buffer: 20 mM HEPES, 0.05 mM EDTA (pH 8.0)
-
Fluorogenic substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)
-
96-well black microtiter plates
-
Fluorometric plate reader (Excitation: 360 nm, Emission: 465 nm)
Procedure:
-
Cell Lysis:
-
Culture cells to the desired confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in Lysis Buffer.
-
Sonicate the cell suspension on ice and centrifuge at 14,000 rpm for 5 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well black microtiter plate, add 10-25 µg of cell lysate to each well.
-
For inhibitor-treated wells, add varying concentrations of this compound. For control wells, add the vehicle (e.g., DMSO).
-
Incubate the plate at 37°C for 2 hours.
-
-
Substrate Addition and Measurement:
-
Add the fluorogenic substrate (e.g., Suc-LLVY-AMC) to each well to a final concentration of 10 µM.
-
Immediately measure the fluorescence kinetically for 15 minutes using a fluorometric plate reader.
-
-
Data Analysis:
-
Calculate the rate of substrate hydrolysis (increase in fluorescence over time).
-
Plot the percentage of proteasome activity relative to the untreated control against the concentration of this compound to determine the IC50 value.
-
Cell Viability (MTT) Assay
This protocol determines the effect of this compound on cell viability and proliferation. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
This compound (PSI)
-
96-well clear tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate spectrophotometer (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound. Include untreated control wells.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the concentration of this compound to determine the IC50 value.
-
Conclusion
This compound is an invaluable tool for researchers studying the ubiquitin-proteasome system and its role in cellular function and disease. Its potent and selective inhibition of the proteasome's chymotrypsin-like activity provides a means to dissect the complex signaling networks regulated by protein degradation. A thorough understanding of its mechanism of action, coupled with the appropriate experimental design and execution, will continue to facilitate significant discoveries in cancer biology, neurodegenerative diseases, and immunology. This guide serves as a foundational resource for the effective application of this compound in a research context.
References
- 1. mdpi.com [mdpi.com]
- 2. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interplay between proteasome inhibitors and NF-κB pathway in leukemia and lymphoma: a comprehensive review on challenges ahead of proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Peptidomimetic Boronates for Selective Inhibition of the Chymotrypsin-like Activity of the 26S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of Chymotrypsin-Like Activity of the Proteasome during Ischemia Induces Myocardial Dysfunction and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Z-Ile-Glu(OtBu)-Ala-Leu-aldehyde [akaalorganics.com]
- 8. Proteasome inhibition protects HT22 neuronal cells from oxidative glutamate toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
Methodological & Application
"Proteasome Inhibitor I" dosage and concentration for in vitro studies
Application Notes and Protocols: Proteasome Inhibitor I (PSI)
Audience: Researchers, scientists, and drug development professionals.
I. Introduction
This compound (PSI), also known as Z-Ile-Glu(OtBu)-Ala-Leu-al, is a potent, cell-permeable, and reversible inhibitor of the 20S proteasome. It specifically targets the chymotrypsin-like (CT-L) activity of the proteasome, a key component of the ubiquitin-proteasome pathway (UPP).[1] The UPP is the principal mechanism for regulated intracellular protein degradation, controlling the levels of proteins involved in critical cellular processes such as cell cycle progression, signal transduction, and apoptosis.[2][3]
By inhibiting the proteasome, PSI causes the accumulation of ubiquitinated proteins, which can disrupt cellular homeostasis and lead to the activation of stress responses and apoptotic pathways.[4] This makes it a valuable tool for studying the roles of the proteasome in various biological systems and a potential starting point for the development of therapeutic agents, particularly in oncology.[1] Key downstream effects of PSI include the stabilization of IκB-α, leading to the inhibition of the NF-κB signaling pathway, and the induction of apoptosis through mechanisms involving the unfolded protein response (UPR) and activation of caspase cascades.[2][4]
II. Mechanism of Action
This compound exerts its biological effects by blocking the proteolytic activity of the 26S proteasome. This leads to several key downstream cellular events:
-
Inhibition of NF-κB Pathway: In unstimulated cells, the transcription factor NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon receiving a stimulus (e.g., TNF-α), IκBα is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-survival and pro-inflammatory genes.[5][6] PSI blocks the degradation of IκBα, thereby preventing NF-κB activation.
-
Induction of ER Stress and the Unfolded Protein Response (UPR): The proteasome is crucial for clearing misfolded proteins from the endoplasmic reticulum (ER) via ER-associated degradation (ERAD).[7] Inhibition of the proteasome leads to an accumulation of these proteins, causing ER stress and activating the UPR.[2][4] Prolonged or severe ER stress is a potent trigger for apoptosis.[2][7]
-
Activation of Apoptosis: The accumulation of pro-apoptotic proteins (which are normally degraded by the proteasome) and the activation of the UPR converge to initiate apoptosis.[8] This process often involves the release of cytochrome c from the mitochondria and the subsequent activation of initiator and executioner caspases, such as caspase-9 and caspase-3.[9][10]
Figure 1. Simplified mechanism of action for this compound (PSI).
III. In Vitro Applications & Dosage
PSI is a versatile tool for a range of in vitro studies. The optimal concentration and incubation time are highly dependent on the cell line and the specific biological question being addressed. A dose-response and time-course experiment is always recommended to determine the optimal conditions.
General Handling & Storage:
-
Solubility: Soluble in DMSO (e.g., 30 mg/mL) and ethanol (B145695) (e.g., 30 mg/mL).
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO.[8] Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute the stock solution directly into the cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration is low (typically <0.1%) to prevent solvent toxicity.[8]
Recommended Concentration Ranges:
The following table summarizes typical working concentrations and incubation times reported in the literature for various cell types and assays.
| Cell Type | Assay | Concentration Range | Incubation Time | Key Observations |
| HT4 Neuronal Cells | Proteasome Inhibition | 1-10 µM | 4-24 hours | Accumulation of ubiquitinated proteins. |
| HT22 Nerve Cells | Neuroprotection | 0.5-5 µM | 24 hours | Maximal protection against glutamate-induced oxidative stress.[11] |
| Cultured Cortical Neurons | Apoptosis Induction | 1-20 µM | 24-48 hours | Dose-dependent increase in caspase-3-like protease activity.[9] |
| Murine Leukemia L1210 | Apoptosis Induction | Not specified | Not specified | Induced massive apoptosis.[1] |
| Macrophages | iNOS Induction | Not specified | Not specified | Interfered with iNOS induction by preventing IκB-α degradation. |
| Multiple Myeloma (MM) | Cytotoxicity | Nanomolar range | 1-72 hours | Inhibition of proliferation and induction of apoptosis.[12] |
IV. Experimental Protocols
Protocol 1: Caspase-3 Activity Assay (Colorimetric)
This protocol is for measuring the activity of executioner caspase-3, a key marker of apoptosis, in cells treated with PSI.
Materials:
-
This compound (PSI)
-
Cell line of interest (e.g., Jurkat, HeLa)
-
Culture medium, FBS, and antibiotics
-
96-well microplate
-
Caspase-3 Assay Kit (Colorimetric), containing:
-
Cell Lysis Buffer
-
2X Reaction Buffer
-
DTT (dithiothreitol)
-
DEVD-pNA substrate (4 mM)
-
-
Microplate reader (400 or 405 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1-2 x 10⁶ cells/mL in 100 µL of culture medium.
-
Induce Apoptosis: Treat cells with varying concentrations of PSI (e.g., 0.5, 1, 5, 10, 20 µM) and an untreated (vehicle) control. Incubate for a predetermined time (e.g., 6, 12, 24 hours) at 37°C in a CO₂ incubator.
-
Cell Lysis:
-
Centrifuge the plate at 300 x g for 5 minutes and carefully remove the medium.
-
Add 50 µL of chilled Cell Lysis Buffer to each well and incubate on ice for 10 minutes.
-
-
Prepare Reaction Mix:
-
Immediately before use, add DTT to the 2X Reaction Buffer (e.g., 10 µL of 1M DTT per 1 mL of buffer).
-
For each reaction, prepare a master mix: 50 µL of 2X Reaction Buffer (with DTT) and 5 µL of DEVD-pNA substrate.
-
-
Assay Execution:
-
Add 55 µL of the reaction mix to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition: Measure the absorbance at 400 or 405 nm using a microplate reader. The fold-increase in caspase-3 activity can be determined by comparing the results from the PSI-treated samples with the untreated control.
Protocol 2: Western Blot for IκBα Degradation (NF-κB Pathway)
This protocol assesses the status of the NF-κB pathway by measuring the levels of IκBα, which is stabilized upon proteasome inhibition.
Materials:
-
This compound (PSI)
-
TNF-α (or another NF-κB stimulus)
-
Cell line of interest (e.g., HEK293, HeLa)
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)
-
Primary antibodies: anti-IκBα, anti-phospho-IκBα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate and imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with the desired concentration of PSI (e.g., 10 µM) for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short time course (e.g., 0, 5, 15, 30 minutes). Include a non-stimulated control and a TNF-α-only control.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in 100-150 µL of ice-cold RIPA buffer.
-
Scrape the cells, transfer to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-IκBα, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash again and add ECL substrate.
-
-
Data Analysis: Capture the chemiluminescent signal. In TNF-α stimulated cells, IκBα levels should decrease rapidly. In cells pre-treated with PSI, the degradation of IκBα should be inhibited.[13] Quantify band intensity relative to the loading control (β-actin).
Figure 2. General workflow for Western blot analysis of IκBα degradation.
References
- 1. Z-Ile-Glu(OtBu)-Ala-Leu-aldehyde [akaalorganics.com]
- 2. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteasome inhibition: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Proteasome Inhibitors Induce Cytochrome c–Caspase-3-Like Protease-Mediated Apoptosis in Cultured Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Proteasome Inhibitors Prevent Oxidative Stress-Induced Nerve Cell Death by a Novel Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo efficacy of the novel oral proteasome inhibitor NNU546 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
"Proteasome Inhibitor I" solubility and preparation for experiments
These application notes provide detailed information and protocols for the use of Proteasome Inhibitor I (also known as PSI) for researchers, scientists, and drug development professionals. This document covers the inhibitor's solubility, preparation for experimental use, mechanism of action, and relevant experimental protocols.
Introduction
This compound is a potent, cell-permeable, and reversible inhibitor of the 20S proteasome. It specifically targets the chymotrypsin-like activity of this large protein complex. Proteasomes are central to cellular protein quality control by degrading unneeded or damaged proteins, a process critical for regulating numerous cellular pathways, including cell cycle, proliferation, and apoptosis.[1][2] By blocking proteasome function, inhibitors like PSI cause the accumulation of polyubiquitinated proteins, which can induce cell cycle arrest and apoptosis, making them valuable tools for cancer research and therapy.[2][3]
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| Synonym(s) | This compound, PSI | |
| Molecular Formula | C₃₂H₅₀N₄O₈ | [3] |
| Molecular Weight | 618.76 g/mol | [3] |
| Appearance | White solid | |
| Purity | ≥90% (HPLC) | |
| Storage Temperature | -20°C | [3] |
Solubility and Stock Solution Preparation
Proper solubilization and storage of this compound are crucial for maintaining its activity and ensuring reproducible experimental results.
Solubility Data
| Solvent | Solubility | Reference |
| DMSO | 30 mg/mL | [3] |
| Ethanol | 30 mg/mL | [3] |
| Methanol | Soluble | [3] |
Protocol: Preparation of a 10 mM Stock Solution
Materials:
-
This compound (PSI) powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculation: To prepare a 10 mM stock solution, calculate the required amount of DMSO. The molecular weight of PSI is 618.76 g/mol .
-
For 1 mg of PSI: Volume of DMSO = (1 mg / 618.76 g/mol ) / (10 mmol/L) = 0.1616 mL = 161.6 µL.
-
-
Dissolution: Carefully weigh the desired amount of PSI powder and place it in a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C may aid dissolution if necessary.[4]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[4]
-
Storage Conditions: Store the aliquots at -20°C. DMSO stock solutions are reported to be stable for up to 3 months when stored under these conditions.
Note: For cell culture experiments, the final concentration of DMSO should be kept low (typically <0.1%) to prevent solvent-induced toxicity.[4]
Mechanism of Action and Signaling Pathways
Proteasome inhibitors function by blocking the proteolytic activity of the proteasome, a key component of the ubiquitin-proteasome system (UPS).[5] This inhibition leads to the buildup of ubiquitinated proteins within the cell, causing endoplasmic reticulum (ER) stress and activating pro-apoptotic pathways.[2][4]
A primary pathway affected by proteasome inhibition is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon receiving a signal, IκBα is ubiquitinated and subsequently degraded by the proteasome. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-survival genes. This compound prevents the degradation of IκBα, thereby blocking NF-κB activation.[3][6]
Quantitative Data Summary
| Inhibitor | Cell Line / Target | IC50 / Working Concentration | Reference |
| Bortezomib | Mantle Cell Lymphoma (MCL) cell lines | LD50: 18.2 - 60.1 nM | [8] |
| Bortezomib | Various Hematological Malignancies | IC50: ~5 - 20 nM (48h treatment) | [9] |
| Carfilzomib | Multiple Myeloma cell lines (proteasome subunit) | IC50: ~21.8 nM (Chymotrypsin-like) | [10] |
| Carfilzomib | Various Hematological Malignancies | IC50: ~10 - 50 nM (48h treatment) | [9] |
| MG-132 | General Cell Culture | 1 - 20 µM (for downstream effects) | [4][7] |
Experimental Protocols
The following are detailed protocols for key experiments involving this compound.
Protocol: Western Blotting for Detection of Polyubiquitinated Proteins
This method is used to confirm the functional activity of this compound by detecting the accumulation of polyubiquitinated proteins.[4]
Materials:
-
Cells treated with this compound or vehicle control (DMSO).
-
Lysis Buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE equipment and reagents.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibody: anti-ubiquitin or anti-polyubiquitin.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them on ice using supplemented lysis buffer.[4][11]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.[4]
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[4]
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel (a gradient gel, e.g., 4-15%, is recommended). Run the gel to separate proteins by size.[4]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[4]
-
Incubate the membrane with the primary anti-ubiquitin antibody (diluted in blocking buffer) overnight at 4°C.[4]
-
Wash the membrane three times with TBST (Tris-buffered saline with Tween 20).[4]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Wash the membrane again three times with TBST.[4]
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system. A high-molecular-weight smear or ladder should be visible in the lanes corresponding to samples treated with this compound, indicating the accumulation of polyubiquitinated proteins.[4]
References
- 1. Proteasome inhibitor - Wikipedia [en.wikipedia.org]
- 2. What are Proteasome inhibitors and how do they work? [synapse.patsnap.com]
- 3. This compound The this compound controls the biological activity of Proteasome. This small molecule/inhibitor is primarily used for Protease Inhibitors applications. | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Proteasome inhibition: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. Proteasome Inhibitors [labome.com]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cusabio.com [cusabio.com]
- 12. Assessment of Proteasome Impairment and Accumulation/Aggregation of Ubiquitinated Proteins in Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Proteasome Inhibitor I in Multiple Myeloma and Breast Cancer Cell Lines
Introduction
Proteasome inhibitors are a class of drugs that block the action of proteasomes, the cellular machinery responsible for degrading unneeded or damaged proteins.[1][2] This inhibition disrupts protein homeostasis, leading to an accumulation of regulatory and misfolded proteins, which can trigger programmed cell death (apoptosis), particularly in rapidly dividing cancer cells.[2] This document provides detailed information on the application of Proteasome Inhibitor I (a representative proteasome inhibitor) in multiple myeloma and breast cancer cell lines, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols.
Mechanism of Action
The primary mechanism of proteasome inhibitors involves the reversible or irreversible inhibition of the 26S proteasome, a multi-catalytic protease complex.[2][3] By targeting the chymotrypsin-like activity of the β5 subunit in the 20S core particle, these inhibitors prevent the degradation of ubiquitinated proteins.[2][4] This leads to several downstream effects that contribute to their anti-cancer activity.
In Multiple Myeloma
Multiple myeloma (MM) cells, which are malignant plasma cells, are highly secretory and produce large amounts of immunoglobulins. This high rate of protein synthesis makes them particularly dependent on the proteasome for clearing misfolded proteins and maintaining cellular homeostasis.[5][6] Consequently, MM cells are exceptionally sensitive to proteasome inhibition.[6]
Key mechanisms in multiple myeloma include:
-
Inhibition of the NF-κB Pathway : Proteasome inhibitors prevent the degradation of IκB, the natural inhibitor of the transcription factor NF-κB.[5][6] This traps NF-κB in the cytoplasm, blocking the transcription of genes that promote cell survival, proliferation, and angiogenesis.[6][7]
-
Induction of ER Stress and the Unfolded Protein Response (UPR) : The accumulation of misfolded immunoglobulins triggers significant endoplasmic reticulum (ER) stress.[5][6] This activates the UPR, which, when prolonged and overwhelming, shifts from a pro-survival to a pro-apoptotic signal, leading to cell death.[7][8][9]
-
Induction of Apoptosis : Proteasome inhibition leads to the accumulation of pro-apoptotic proteins (like p53, Bax, and Bak) and prevents the degradation of cell cycle inhibitors (like p21 and p27), ultimately activating caspase cascades and inducing apoptosis.[1][5][9]
In Breast Cancer
The efficacy of proteasome inhibitors in breast cancer is cell-line dependent and involves various signaling pathways.
-
Induction of Apoptosis : Similar to multiple myeloma, proteasome inhibitors induce apoptosis in breast cancer cells by stabilizing tumor suppressor proteins like p53 and cell cycle inhibitors p21 and p27.[10][11]
-
Modulation of Signaling Pathways : In certain breast cancer cell lines, such as those that overexpress HER2, proteasome inhibitors like bortezomib (B1684674) have been shown to affect key signaling molecules. This can include the inhibition of Akt and the hyperactivation of the Raf/MEK/ERK pathway, which may contribute to growth inhibition.[12]
-
ER Stress : The accumulation of unfolded proteins also induces ER stress and the UPR in breast cancer cells, contributing to apoptosis.[10]
Quantitative Data: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for representative proteasome inhibitors in various multiple myeloma and breast cancer cell lines.
Table 1: IC50 Values of Proteasome Inhibitors in Multiple Myeloma Cell Lines
| Proteasome Inhibitor | Cell Line | IC50 Value (nM) | Exposure Time (h) |
| Bortezomib | AMO-1 | ~10-20 | Not Specified |
| Carfilzomib | RPMI-8226 | ~40 | 1 |
| Carfilzomib | Multiple Myeloma Cell Lines (Average) | 21.8 ± 7.4 | 1 |
Data compiled from multiple sources.[13][14]
Table 2: IC50 Values of Proteasome Inhibitors in Breast Cancer Cell Lines
| Proteasome Inhibitor | Cell Line | IC50 Value (nM) | Exposure Time (h) |
| Bortezomib | SKBR3 | 5 | 72 |
| Bortezomib | MDA-MB-468 | 5 | 72 |
| Bortezomib | MDA-MB-231 | 7 | 72 |
| Bortezomib | MCF7 | 100 | 72 |
| Bortezomib | MDA-MB-453 | 100 | 72 |
| Bortezomib | BT474 | 1000 | 72 |
| Bortezomib | 4T1 | 71 | Not Specified |
| BU-32 | MDA-MB-231 | 5.8 | Not Specified |
| BU-32 | SKBR3 | 5.7 | Not Specified |
| BU-32 | MCF-7 | 5.8 | Not Specified |
Data compiled from multiple sources.[3][11][12]
Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for a cell viability (MTT) assay.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., RPMI-8226, MDA-MB-231)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Include wells for "no cell" (media only) and "vehicle control" (cells with DMSO).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Add medium with the same concentration of DMSO to the vehicle control wells.
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the "no cell" control from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.
-
Western Blot for Apoptosis Markers
This protocol is for detecting changes in the expression of key apoptosis-related proteins.
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Running buffer (Tris-Glycine-SDS)
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Wash cell pellets with ice-cold PBS and lyse them in RIPA buffer.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to 20-30 µg of protein and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load the samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane at 100V for 1-2 hours or overnight at 4°C.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities, normalizing to a loading control like β-actin.
-
References
- 1. Proteasome inhibitor - Wikipedia [en.wikipedia.org]
- 2. What are Proteasome inhibitors and how do they work? [synapse.patsnap.com]
- 3. Differential sensitivity of breast cancer and melanoma cells to proteasome inhibitor Velcade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Clinical Use of Proteasome Inhibitors in the Treatment of Multiple Myeloma [mdpi.com]
- 6. Frontiers | Factors determining the sensitivity to proteasome inhibitors of multiple myeloma cells [frontiersin.org]
- 7. ashpublications.org [ashpublications.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient induction of apoptosis by proteasome inhibitor: bortezomib in the human breast cancer cell line MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BU-32: a novel proteasome inhibitor for breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Proteasome inhibitor-adapted myeloma cells are largely independent from proteasome activity and show complex proteomic changes, in particular in redox and energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Proteasome Inhibitor I in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the mechanisms and therapeutic potential of combining Proteasome Inhibitor I (PSI-I) with other anti-cancer agents. Detailed protocols for key experimental procedures are included to facilitate research and development in this area.
Introduction
Proteasome inhibitors are a class of drugs that block the action of proteasomes, cellular complexes responsible for degrading unneeded or damaged proteins.[1][2] This inhibition leads to an accumulation of defective proteins within the cell, which can trigger programmed cell death (apoptosis), particularly in rapidly dividing cancer cells that are highly reliant on proteasome activity.[1] PSI-I, a potent and selective proteasome inhibitor, has demonstrated significant anti-tumor activity. Its efficacy can be enhanced when used in combination with other therapeutic agents, leading to synergistic effects and potentially overcoming drug resistance.[3][4]
Mechanisms of Synergistic Action
The combination of PSI-I with other drugs can lead to enhanced anti-cancer effects through multiple mechanisms:
-
Inhibition of NF-κB Signaling: Many conventional chemotherapeutic agents inadvertently activate the pro-survival NF-κB pathway.[5] Proteasome inhibitors block the degradation of IκB, an inhibitor of NF-κB, thereby preventing NF-κB's nuclear translocation and its anti-apoptotic effects.[5][6][7] This synergistic action enhances the cytotoxic effects of chemotherapy.
-
Induction of Apoptosis: PSI-I can upregulate pro-apoptotic factors like p53 and Bax, while downregulating anti-apoptotic proteins such as Bcl-2.[6] This shifts the cellular balance towards apoptosis. Combination with other apoptosis-inducing agents can amplify this effect.[8][9] The p53/PUMA pathway plays a significant role in apoptosis induced by proteasome inhibition.[10]
-
ER Stress and the Unfolded Protein Response (UPR): The accumulation of misfolded proteins due to proteasome inhibition triggers endoplasmic reticulum (ER) stress and activates the UPR.[8][11] When combined with other agents that also induce ER stress, this can lead to overwhelming cellular stress and apoptosis.[11][12]
-
Interference with DNA Repair: Proteasome inhibitors have been shown to interfere with DNA repair mechanisms, sensitizing cancer cells to DNA-damaging agents like cisplatin.[3][4]
Combination Strategies
PSI-I has shown promise in combination with a variety of anti-cancer drugs:
-
Chemotherapeutic Agents: Synergistic effects have been observed with agents such as cisplatin, gemcitabine, and vinorelbine (B1196246) in lung cancer cells.[13] In multiple myeloma, combinations with melphalan (B128) and doxorubicin (B1662922) have been explored.[5]
-
Targeted Therapies: Combining PSI-I with agents like histone deacetylase (HDAC) inhibitors can dually inhibit the proteasome and aggresome pathways, leading to enhanced tumor cell death.[11][14][15][16]
-
Immunomodulatory Drugs (IMiDs): The combination of proteasome inhibitors with IMiDs like lenalidomide (B1683929) is a highly effective treatment for multiple myeloma.[14][17][18] This combination can overcome drug resistance and improve patient outcomes.[17]
-
TGF-β Inhibitors: In proteasome inhibitor-resistant multiple myeloma, the TGF-β inhibitor Vactosertib has shown synergistic anti-myeloma effects when combined with proteasome inhibitors.[19]
Quantitative Data Summary
The following tables summarize the synergistic effects observed in preclinical studies when combining proteasome inhibitors with other drugs. The Combination Index (CI) is used to quantify the interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Proteasome Inhibitor | Combination Drug | Effect | Combination Index (CI) at 90% Effect Level | Reference |
| Lung Cancer Cell Line 1 | Bortezomib | Cisplatin | Synergy | < 1 | |
| Lung Cancer Cell Line 1 | Bortezomib | Gemcitabine | Synergy | < 1 | |
| Lung Cancer Cell Line 1 | Bortezomib | Vinorelbine | Synergy | < 1 | |
| Lung Cancer Cell Line 2 | b-AP15 | Cisplatin | Synergy | < 1 | |
| Lung Cancer Cell Line 2 | b-AP15 | Gemcitabine | Synergy | < 1 | |
| Lung Cancer Cell Line 2 | b-AP15 | Vinorelbine | Synergy | < 1 |
| Cell Line | Proteasome Inhibitor | Combination Drug | Metric | Value | Reference |
| MM.1S | NPI-0052 + Bortezomib | - | % Viability (Combination) | Significantly lower than single agents | [20] |
| U266 | NPI-0052 + Bortezomib | - | % Viability (Combination) | Significantly lower than single agents | [20] |
| Jurkat | TeCar | - | IC50 | 9.7 ± 0.3 nM | [21] |
| Jurkat | Carfilzomib | - | IC50 | 9.5 ± 0.4 nM | [21] |
| T-ALL Cell Lines | Ixazomib | - | IC50 | Low nanomolar range | [22] |
| Patient MM Cells | Marizomib + Pomalidomide | - | Cell Death | Synergistic (CI < 1) | [23] |
Visualizations
Caption: Synergistic mechanisms of this compound with other drugs.
Caption: General workflow for evaluating drug combinations.
Experimental Protocols
Protocol 1: Cell Viability and Synergy Analysis
This protocol outlines the steps to determine the cytotoxic effects of PSI-I in combination with another drug and to quantify their synergistic interaction.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (PSI-I)
-
Combination drug
-
96-well plates
-
MTS or similar cell viability reagent
-
Plate reader
-
CompuSyn or similar software for synergy analysis
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of PSI-I and the combination drug in complete culture medium.
-
Treatment: Treat the cells with:
-
PSI-I alone at various concentrations.
-
The combination drug alone at various concentrations.
-
A combination of both drugs at a constant ratio (e.g., based on their IC50 values).
-
Include vehicle control wells.
-
-
Incubation: Incubate the treated plates for a specified period (e.g., 48 or 72 hours).
-
Cell Viability Assay:
-
Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the IC50 values for each drug alone.
-
Use the dose-response data for the single agents and the combination to calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. A CI value less than 1 indicates synergy.[23][24]
-
Protocol 2: Western Blotting for Apoptosis Markers
This protocol is for detecting the expression of key apoptosis-related proteins following treatment with PSI-I and a combination drug.
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cell pellets in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, then apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative expression levels of the target proteins. An increase in cleaved PARP and cleaved Caspase-3, and a change in the Bax/Bcl-2 ratio are indicative of apoptosis.
Protocol 3: In Vivo Xenograft Model
This protocol describes the evaluation of the anti-tumor efficacy of PSI-I in combination with another drug in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Cancer cell line for injection
-
PSI-I and combination drug formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Materials for tissue collection and processing
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment groups (vehicle control, PSI-I alone, combination drug alone, PSI-I + combination drug).
-
Drug Administration: Administer the drugs to the respective groups according to a predetermined schedule and route (e.g., intraperitoneal, oral).
-
Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint and Tissue Collection: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors.
-
Ex Vivo Analysis: The tumors can be processed for further analysis, such as immunohistochemistry for proliferation and apoptosis markers, or for proteasome activity assays.
This comprehensive guide provides the foundational knowledge and practical protocols for investigating the promising therapeutic strategy of combining this compound with other anti-cancer agents.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 3. resources.novusbio.com [resources.novusbio.com]
- 4. arigobio.com [arigobio.com]
- 5. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ulab360.com [ulab360.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. origene.com [origene.com]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. ubiqbio.com [ubiqbio.com]
- 16. Selective inhibitor of proteasome’s caspase-like sites sensitizes cells to specific inhibition of chymotrypsin-like sites - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synergistic effects of combining proteasome inhibitors with chemotherapeutic drugs in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. ashpublications.org [ashpublications.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. IN VIVO ACTIVITY OF THE SECOND-GENERATION PROTEASOME INHIBITOR IXAZOMIB AGAINST PEDIATRIC T-CELL ACUTE LYMPHOBLASTIC LEUKEMIA XENOGRAFTS - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Proteasome Inhibitor I in Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Proteasome Inhibitor I (represented primarily by the first-in-class agent Bortezomib (B1684674)/PS-341 and other exemplary inhibitors) in preclinical animal model studies. The information compiled herein is intended to guide the design and execution of in vivo efficacy and toxicology studies.
Mechanism of Action
Proteasome inhibitors are a class of drugs that block the action of proteasomes, large protein complexes responsible for degrading unneeded or damaged proteins within cells.[1][2] This inhibition disrupts cellular homeostasis, particularly in rapidly dividing cancer cells that are highly reliant on the proteasome for protein turnover and regulation of cell cycle and apoptotic pathways.[1] The primary mechanism involves the inhibition of the chymotrypsin-like (CT-L) activity of the 20S proteasome core.[3][4] This leads to an accumulation of poly-ubiquitinated proteins, triggering endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[1][5] Ultimately, this cascade of events induces programmed cell death (apoptosis) through the activation of caspase-8, caspase-9, and caspase-3.[1][4] Furthermore, proteasome inhibition can prevent the degradation of pro-apoptotic factors like p53 and the NF-κB inhibitor, IκB, further promoting cell death and reducing pro-survival signaling.[2][5]
Signaling Pathway for Proteasome Inhibitor-Induced Apoptosis
The following diagram illustrates the key signaling events initiated by a proteasome inhibitor like Bortezomib, leading to apoptosis in cancer cells.
Caption: Proteasome inhibitor-induced apoptotic signaling pathway.
Quantitative Data from Animal Model Studies
The following tables summarize efficacy data for various proteasome inhibitors in different cancer models.
Table 1: Efficacy of Bortezomib (PS-341) in Rodent Models
| Cancer Model | Animal Strain | Cell Line | Dose & Schedule | Route | Efficacy Metric | Reference |
| Multiple Myeloma | Beige-Nude-XID Mice | RPMI-8226 | 0.5 mg/kg, twice weekly | IV | Significant tumor growth inhibition | [6][7] |
| Multiple Myeloma | Beige-Nude-XID Mice | RPMI-8226 | 1.0 mg/kg, twice weekly | IV | Complete tumor regression in some mice; Median survival 30-34 days vs 14 days control | [6][7] |
| Multiple Myeloma | C57BlKaLwRij Mice | 5TGM1-GFP | 0.5 mg/kg, 3x weekly | IP | Significant reduction in tumor burden and osteolytic lesions | [8] |
| Primary Effusion Lymphoma | NOD/SCID Mice | UM-PEL-1 | 0.3 mg/kg, twice weekly | IP | Median survival 32 days vs 15 days control | [9] |
| Prostate Cancer | Nude Mice | CWR22 | 0.8 mg/kg, twice weekly | IV | Tumor growth inhibition | [3] |
Table 2: Efficacy of Second-Generation and Novel Proteasome Inhibitors
| Inhibitor | Cancer Model | Animal Strain | Cell Line / Model | Dose & Schedule | Route | Efficacy Metric | Reference |
| Carfilzomib | Multiple Myeloma | SCID Mice | - | - | IV | Significant efficacy in reducing tumor burden | [10] |
| ONX 0912 (Oprozomib) | Multiple Myeloma | Beige Nude XID Mice | MM.1S | 30 mg/kg, 2 consecutive days/week | Oral | Marked reduction in tumor growth, similar to IV Carfilzomib | [4] |
| NNU546 | Multiple Myeloma | SCID-rab Mice | RPMI 8226-Luc | 1 mg/kg, once daily | Oral | Robust anti-tumor response | [11][12] |
| NNU546 | Multiple Myeloma | Patient-Derived Xenograft | - | 1 mg/kg, once daily | Oral | Significant inhibition of tumor growth | [12] |
| BSc2118 | Melanoma | C57BL/6 mice | B16F10 | 5 mg/kg | Intratumoral | Significant tumor growth retardation | [13][14] |
Experimental Protocols
Protocol 1: Subcutaneous Multiple Myeloma Xenograft Model (Bortezomib/PS-341)
This protocol describes a typical efficacy study using a human multiple myeloma cell line xenograft in immunodeficient mice.[6][7]
1. Materials and Reagents:
-
Cell Line: RPMI-8226 human multiple myeloma cells.
-
Animals: 6-8 week old female immunodeficient mice (e.g., beige-nude-xid, NOD/SCID).[6][15]
-
Proteasome Inhibitor: Bortezomib (PS-341).
-
Cell Culture Medium: RPMI-1640 supplemented with 10% FBS, penicillin/streptomycin.
-
Phosphate-Buffered Saline (PBS), sterile.
-
Trypan Blue solution.
-
Anesthetics (e.g., isoflurane (B1672236) or ketamine/xylazine).
-
Digital calipers.
2. Experimental Workflow Diagram:
Caption: General workflow for a subcutaneous xenograft efficacy study.
3. Procedure:
-
Cell Preparation: Culture RPMI-8226 cells to ~80% confluency. Harvest cells by centrifugation, wash with sterile PBS, and determine cell viability using Trypan Blue exclusion (should be >95%). Resuspend the cell pellet in sterile PBS at a concentration of 3 x 10⁸ cells/mL.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (3 x 10⁷ cells) into the right flank of each mouse.[6][7]
-
Tumor Growth and Randomization: Monitor mice for tumor development. Begin measuring tumor dimensions with calipers every 2-3 days once tumors are palpable. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=10-15 mice per group).[7]
-
Drug Administration:
-
Monitoring and Endpoints:
-
Continue to measure tumor volumes and body weights twice weekly.
-
Monitor the animals for any signs of toxicity (e.g., significant weight loss, lethargy, ruffled fur).
-
The primary endpoint is typically tumor growth inhibition (TGI). A secondary endpoint can be overall survival.
-
Euthanize mice when tumors reach a predetermined maximum size as per institutional guidelines, or if signs of excessive morbidity are observed.
-
Protocol 2: Orthotopic Multiple Myeloma Model (NNU546)
This protocol is adapted for a model that better recapitulates the bone marrow microenvironment using the SCID-rab model.[11][12]
1. Materials and Reagents:
-
Cell Line: RPMI 8226 cells expressing luciferase (RPMI 8226-Luc).
-
Animals: SCID mice.
-
Proteasome Inhibitor: NNU546.
-
Vehicle: Appropriate for oral gavage (e.g., 1% carboxymethyl cellulose).[17]
-
Rabbit bone grafts.
-
Bioluminescence imaging system (e.g., Xenogen).
2. Procedure:
-
Model Establishment: Surgically implant rabbit bone grafts subcutaneously into SCID mice. Allow four weeks for engraftment and vascularization.
-
Tumor Inoculation: Inject 5 x 10⁶ RPMI 8226-Luc cells directly into the implanted rabbit bone.
-
Baseline Measurement: After allowing time for tumors to establish, perform baseline bioluminescence imaging to quantify initial tumor burden.
-
Randomization and Treatment: Randomize mice into treatment groups.
-
Treatment Group: Administer NNU546 (e.g., 1 mg/kg) orally, once daily.[12]
-
Control Group: Administer vehicle via oral gavage.
-
-
Monitoring and Endpoints:
Toxicology and Tolerability in Animal Models
Assessing the toxicity of proteasome inhibitors is crucial. High doses can lead to adverse effects.
-
Bortezomib (PS-341): Doses up to 0.5 mg/kg (IV, twice weekly) are generally well-tolerated in mice. However, at 1.0 mg/kg, some mice became moribund and lost weight.[6] In rats, a cumulative dose of 1 mg/kg (0.2 mg/kg administered on days 0, 1, 3, 4, and 7) can induce peripheral neuropathy.[18]
-
Carfilzomib: Studies in aged mice (8 mg/kg, IP) have been used to model cardiotoxicity, a known clinical side effect.[19]
-
ONX 0912 (Oprozomib): Oral administration is generally well-tolerated in mice.[4] Clinical studies noted nausea, vomiting, and diarrhea as common adverse events, which were also observed in animal studies.[20]
-
BSc2118: Systemic administration in mice was reported to be well-tolerated, even at a dose of 60 mg/kg.[13]
Common Monitoring Parameters:
-
Regular body weight measurements.
-
Clinical observations (posture, activity, grooming).
-
Complete blood counts (CBC) to check for hematological toxicities like thrombocytopenia.
-
At study termination, organ collection for histopathological analysis.
References
- 1. Bortezomib/proteasome inhibitor triggers both apoptosis and autophagy-dependent pathways in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The relationship among tumor architecture, pharmacokinetics, pharmacodynamics, and efficacy of bortezomib in mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ashpublications.org [ashpublications.org]
- 5. benchchem.com [benchchem.com]
- 6. Proteasome inhibitor PS-341 inhibits human myeloma cell growth in vivo and prolongs survival in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ashpublications.org [ashpublications.org]
- 9. pnas.org [pnas.org]
- 10. benchchem.com [benchchem.com]
- 11. In vitro and in vivo efficacy of the novel oral proteasome inhibitor NNU546 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo efficacy of the novel oral proteasome inhibitor NNU546 in multiple myeloma - Figure f6 | Aging [aging-us.com]
- 13. Biodistribution and Efficacy Studies of the Proteasome Inhibitor BSc2118 in a Mouse Melanoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Preclinical animal models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. ascopubs.org [ascopubs.org]
Application Notes and Protocols for Flow Cytometry Analysis with Proteasome Inhibitor I
For Researchers, Scientists, and Drug Development Professionals
Introduction to Proteasome Inhibitor I
This compound, also known as Z-Ile-Glu(OtBu)-Ala-Leu-CHO, is a potent, reversible, and cell-permeable inhibitor of the 26S proteasome. It specifically targets the chymotrypsin-like activity of the proteasome, a crucial component of the ubiquitin-proteasome system (UPS). The UPS is the primary pathway for selective protein degradation in eukaryotic cells, playing a vital role in the regulation of numerous cellular processes, including cell cycle progression, apoptosis, and signal transduction. By inhibiting the proteasome, this compound leads to the accumulation of ubiquitinated proteins, which can trigger cell cycle arrest and apoptosis, making it a valuable tool for studying these processes and a potential therapeutic agent in cancer.
Mechanism of Action
This compound functions by blocking the catalytic activity of the 26S proteasome. This multi-protein complex is responsible for degrading proteins that have been tagged with ubiquitin. Inhibition of the proteasome leads to the accumulation of these ubiquitinated proteins, which disrupts cellular homeostasis and activates several signaling pathways. Key consequences of proteasome inhibition include the stabilization of tumor suppressor proteins like p53, inhibition of pro-survival signaling pathways such as NF-κB, and induction of the endoplasmic reticulum (ER) stress response, ultimately leading to programmed cell death (apoptosis).
Applications in Flow Cytometry
Flow cytometry is a powerful technique for single-cell analysis, making it an ideal platform to study the cellular effects of this compound. Key applications include:
-
Apoptosis Analysis: Quantifying the induction of apoptosis through staining with Annexin V and Propidium Iodide (PI).
-
Cell Cycle Analysis: Determining the effects of the inhibitor on cell cycle progression by analyzing DNA content.
-
Protein Ubiquitination Assay: Measuring the accumulation of ubiquitinated proteins as a direct indicator of proteasome inhibition.
Data Presentation
Table 1: Effect of this compound (MG-132) on Apoptosis Induction in Leukemia Cells
| Cell Line | Inhibitor Concentration (µM) | Treatment Time (hours) | Apoptotic Cells (%) (Annexin V+) | Reference |
| HL-60 | 2 | 24 | 16.67 ± 1.48 | [1] |
| U937 | 1 | 24 | Increased vs. control | [2] |
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Inhibitor (Concentration) | Treatment Time (hours) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| HCT-116 | MG-132 (20 µM) | 3 | G2/M enriched | - | Increased | [3] |
| HL-60 | MG-132 (2 µM) | 12 | - | - | 63.42 ± 2.02 | [1] |
| Granta 519 | Lactacystin | - | Increased | Decreased | Increased | [4] |
| NCEB | Lactacystin | - | Increased | Decreased | Increased | [4] |
Experimental Protocols
I. Apoptosis Analysis by Annexin V/PI Staining
This protocol details the induction and quantification of apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
This compound (e.g., MG-132)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells at a density of 1 x 10^6 cells/mL in a suitable culture vessel.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with the desired concentration of this compound (e.g., 1-10 µM MG-132) for the indicated time (e.g., 12-24 hours). Include an untreated control.
-
-
Cell Harvesting:
-
Suspension cells: Gently collect the cells by centrifugation at 300 x g for 5 minutes.
-
Adherent cells: Collect the culture medium (containing floating apoptotic cells). Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine the detached cells with the collected medium. Centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour.
-
Set up compensation and gates using unstained, Annexin V-FITC only, and PI only controls.
-
Collect at least 10,000 events per sample.
-
Gating Strategy:
-
Gate on the main cell population in the FSC vs. SSC plot to exclude debris.
-
Create a quadrant plot of FITC (Annexin V) vs. PI fluorescence.
-
Lower-left quadrant (Annexin V- / PI-): Live cells
-
Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left quadrant (Annexin V- / PI+): Necrotic cells
-
-
-
II. Cell Cycle Analysis by Propidium Iodide Staining
This protocol describes how to analyze the effect of this compound on cell cycle distribution.
Materials:
-
This compound
-
Cell culture medium and supplements
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) Staining Solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed 1-2 x 10^6 cells and treat with this compound as described in the apoptosis protocol.
-
-
Cell Harvesting and Fixation:
-
Harvest cells as described previously.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate for better resolution.
-
Generate a histogram of PI fluorescence (linear scale).
-
Gating Strategy:
-
Gate on single cells using FSC-A vs. FSC-H to exclude doublets.
-
Analyze the PI histogram to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). A sub-G1 peak can also be quantified, which is indicative of apoptotic cells with fragmented DNA.[5]
-
-
III. Protein Ubiquitination Assay
This protocol provides a method to detect the accumulation of ubiquitinated proteins following treatment with this compound.
Materials:
-
This compound (e.g., MG-132)
-
Cell culture medium and supplements
-
PBS
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 or Saponin-based buffer)
-
Anti-Ubiquitin Antibody (conjugated to a fluorophore, e.g., FITC or Alexa Fluor 488)
-
Isotype control antibody
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed and treat cells with this compound as described previously. A typical treatment is 10-20 µM MG-132 for 2-4 hours to observe significant accumulation of ubiquitinated proteins.
-
-
Cell Harvesting and Fixation:
-
Harvest cells and wash once with cold PBS.
-
Resuspend the cell pellet in 100 µL of Fixation Buffer and incubate for 15-20 minutes at room temperature.
-
Add 1 mL of PBS and centrifuge at 500 x g for 5 minutes. Decant the supernatant.
-
-
Permeabilization and Staining:
-
Resuspend the fixed cells in 100 µL of Permeabilization Buffer.
-
Add the fluorophore-conjugated anti-ubiquitin antibody at the manufacturer's recommended concentration.
-
In a separate tube, add the corresponding isotype control antibody.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Wash the cells twice with Permeabilization Buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cell pellet in 500 µL of PBS.
-
Analyze the samples on a flow cytometer.
-
Gating Strategy:
-
Gate on the main cell population in the FSC vs. SSC plot.
-
Create a histogram of the fluorescence intensity for the anti-ubiquitin antibody.
-
Use the isotype control to set the negative gate and quantify the percentage of positive cells or the mean fluorescence intensity (MFI) of the population. An increase in MFI in treated cells compared to control cells indicates an accumulation of ubiquitinated proteins.
-
-
Mandatory Visualizations
Signaling Pathways
Caption: Overview of this compound mechanism of action.
Caption: Inhibition of the NF-κB pro-survival pathway.[6][7]
Caption: Stabilization of p53 leading to cell cycle arrest and apoptosis.[2][8]
Caption: Induction of ER stress and the Unfolded Protein Response (UPR).[9][10]
Experimental Workflows
Caption: Experimental workflow for apoptosis analysis.
Caption: Experimental workflow for cell cycle analysis.
Caption: Experimental workflow for protein ubiquitination analysis.
References
- 1. [Mechanism of G2/M cell cycle arrest before apoptosis in leukemia cell line HL-60 induced by proteasome inhibitor MG132] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Proteasome inhibition alters mitotic progression through the upregulation of centromeric α‐Satellite RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the proteasome induces cell cycle arrest and apoptosis in mantle cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 6. Ubiquitin Signaling in the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Post-translational Modifications of IκBα: The State of the Art [frontiersin.org]
- 8. p53-dependent induction of apoptosis by proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes: Proteasome Inhibitor I (MG-132) as a Tool for Cell Cycle Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteasome Inhibitor I, also known as MG-132, is a potent, reversible, and cell-permeable inhibitor of the 26S proteasome.[1][2] The ubiquitin-proteasome system is a critical regulator of intracellular protein degradation, playing a pivotal role in the control of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis.[3][4] By inhibiting the chymotrypsin-like activity of the proteasome, MG-132 blocks the degradation of ubiquitinated proteins, leading to their accumulation.[2][5] This property makes MG-132 an invaluable tool for studying the roles of specific proteins in cell cycle regulation and for synchronizing cell populations at specific phases of the cell cycle.
Principle of Action in Cell Cycle Analysis
The progression through the cell cycle is tightly regulated by the sequential activation and degradation of key regulatory proteins, most notably cyclins and cyclin-dependent kinase inhibitors (CKIs).[4][6] The anaphase-promoting complex/cyclosome (APC/C), an E3 ubiquitin ligase, targets proteins like cyclin B and securin for degradation by the proteasome, which is essential for the metaphase-to-anaphase transition.[7][8]
By inhibiting the proteasome, MG-132 prevents the degradation of these critical cell cycle regulators. This leads to an accumulation of proteins that are normally degraded to allow for cell cycle progression, resulting in a cell cycle arrest, most commonly at the G2/M phase.[9][10] This effect can be harnessed to synchronize cells for various experimental applications, such as studying mitotic events or the efficacy of cell cycle-specific drugs.
Key Applications in Cell Cycle Research
-
Cell Cycle Synchronization: MG-132 is widely used to arrest cells in mitosis, specifically at the metaphase stage, allowing for the enrichment of a population of cells at a specific point in the cell cycle.[7][11]
-
Studying Protein Degradation: By blocking proteasomal degradation, MG-132 allows for the study of the stability and turnover of specific proteins involved in cell cycle control.[12]
-
Investigating Cell Cycle Checkpoints: The inhibitor can be used to probe the function of the spindle assembly checkpoint (SAC) and other cell cycle checkpoints that rely on protein degradation.
-
Drug Discovery: MG-132 serves as a reference compound in the development of novel anticancer therapeutics that target the ubiquitin-proteasome pathway.[1]
Quantitative Data Summary
The following tables summarize the effective concentrations and observed effects of MG-132 in various cell lines as reported in the literature.
| Cell Line | Concentration | Incubation Time | Effect | Reference |
| C6 glioma cells | 18.5 µM | 24 hours | IC50 for cell viability | [13] |
| A549 lung cancer cells | ~20 µM | 24 hours | IC50 for cell growth | [14] |
| H460 non-small cell lung cancer | Not specified | Not specified | G2-M phase arrest | [9] |
| RPE1 cells | 5-10 µM | 1 hour (post RO-3306) | Metaphase arrest | [7] |
| HeLa cells | 10 µM | 2 hours (post DTB) | Metaphase arrest | [15] |
| CAL27 cells | 0.2 µM | 48 hours | Significant reduction in cell viability | [16] |
| Cell Line | Treatment | Outcome | Reference |
| RPE1 cells | 5 µM MG-132 for 1 hour after RO-3306 synchronization | ~80% of cells entered anaphase within 30 minutes of washout | [7] |
| C6 glioma cells | 18.5 µM MG-132 | Increase in G2/M phase cells from 9.43% to 17.31% | [13] |
| A549 lung cancer cells | 0.5-30 µM MG-132 | G1 phase arrest | [14] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of MG-132 Induced G2/M Arrest
Caption: MG-132 inhibits the proteasome, leading to the accumulation of Cyclin B and Securin, resulting in metaphase arrest.
Experimental Workflow for Cell Synchronization using MG-132
Caption: A typical workflow for synchronizing cells at metaphase using a combination of thymidine block and MG-132 treatment.
Experimental Protocols
Protocol 1: Cell Cycle Synchronization at Metaphase using MG-132
This protocol describes a method to synchronize HeLa cells at metaphase, adapted from published procedures.[15][17]
Materials:
-
HeLa cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Thymidine solution (200 mM stock in water)
-
MG-132 (10 mM stock in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell scrapers
-
Centrifuge
-
Flow cytometry buffer (PBS with 2% FBS)
-
Propidium Iodide (PI) staining solution
Procedure:
-
Initial Seeding: Plate HeLa cells at a density that will not exceed 70-80% confluency by the end of the experiment.
-
First Thymidine Block: Add thymidine to the culture medium to a final concentration of 2 mM. Incubate for 16-18 hours. This will arrest the cells at the G1/S boundary.
-
Release: Remove the thymidine-containing medium, wash the cells twice with warm PBS, and then add fresh, pre-warmed complete culture medium. Incubate for 8-9 hours to allow the cells to re-enter the cell cycle.
-
Second Thymidine Block: Add thymidine again to a final concentration of 2 mM and incubate for another 16-18 hours. This will result in a more tightly synchronized population of cells at the G1/S boundary.
-
Release into Mitosis: Remove the thymidine-containing medium, wash the cells twice with warm PBS, and add fresh, pre-warmed complete culture medium.
-
MG-132 Treatment: After 8-10 hours of release (when a significant portion of cells is expected to be in G2/M), add MG-132 to the medium to a final concentration of 10 µM. Incubate for an additional 2-3 hours. This will arrest the cells in metaphase.
-
Harvesting: Harvest the cells by trypsinization or scraping.
-
Verification of Synchronization (Optional but Recommended):
-
Take an aliquot of cells for flow cytometry analysis. Fix the cells in 70% ethanol, treat with RNase A, and stain with Propidium Iodide. Analyze the DNA content to confirm a high percentage of cells in the G2/M phase.
-
Prepare slides for immunofluorescence microscopy and stain for tubulin and DNA (DAPI) to visualize metaphase plates.
-
Protocol 2: Analysis of Protein Degradation using MG-132
This protocol is designed to determine if a protein of interest is degraded by the proteasome.
Materials:
-
Cell line expressing the protein of interest
-
Complete culture medium
-
MG-132 (10 mM stock in DMSO)
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against the protein of interest
-
Secondary antibody (HRP-conjugated)
-
Western blotting equipment and reagents
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates.
-
Treatment: Treat the cells with an appropriate concentration of MG-132 (e.g., 10-20 µM) for a time course (e.g., 0, 2, 4, 6 hours). Include a vehicle control (DMSO) for each time point. The optimal concentration and duration of treatment may need to be determined empirically for the specific cell line and protein.
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them directly in the well with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Normalize the protein amounts for all samples.
-
Perform SDS-PAGE to separate the proteins.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then probe with the primary antibody against the protein of interest.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Compare the protein levels in the MG-132-treated samples to the vehicle-treated controls. An accumulation of the protein of interest in the presence of MG-132 indicates that it is likely degraded by the proteasome.
Conclusion
This compound (MG-132) is a versatile and powerful tool for cell cycle analysis. Its ability to reversibly inhibit the proteasome allows for the synchronization of cells in mitosis and the detailed investigation of the degradation of key cell cycle regulatory proteins. The protocols and data provided in these application notes serve as a guide for researchers to effectively utilize MG-132 in their studies of cell cycle progression and its dysregulation in disease. Careful optimization of concentrations and treatment times is crucial for achieving reliable and reproducible results in different experimental systems.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. MG132 - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Therapeutic targeting of cancer cell cycle using proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic targeting of cancer cell cycle using proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reversible and effective cell cycle synchronization method for studying stage-specific investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteasome inhibition alters mitotic progression through the upregulation of centromeric α‐Satellite RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of proteasome inhibitor PS-341-induced G(2)-M-phase arrest and apoptosis in human non-small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell Synchronization Techniques for Studying Mitosis | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. Proteasome inhibitor MG-132 induces C6 glioma cell apoptosis via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MG132 as a proteasome inhibitor induces cell growth inhibition and cell death in A549 lung cancer cells via influencing reactive oxygen species and GSH level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. Synchronization of HeLa Cells to Mitotic Subphases - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"Proteasome Inhibitor I" off-target effects and how to minimize
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of off-target effects associated with Proteasome Inhibitor I (PSI) and other commonly used proteasome inhibitors. Our goal is to help you minimize these effects and ensure the validity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what are its primary off-target effects?
A1: "this compound" (PSI), also known as Z-Ile-Glu(OtBu)-Ala-Leu-al, is a peptide aldehyde that potently inhibits the chymotrypsin-like activity of the 20S proteasome. While effective, like many proteasome inhibitors, it can exhibit off-target activities, particularly at higher concentrations. The most well-documented off-target effects for peptide aldehyde inhibitors like MG-132 include the inhibition of other proteases such as calpains and cathepsins.[1][2] More broadly, off-target effects of proteasome inhibitors can lead to unintended biological consequences, such as peripheral neuropathy observed with bortezomib (B1684674) due to its inhibition of serine proteases.[3][4]
Q2: How can I determine if the cellular phenotype I observe is due to on-target proteasome inhibition or an off-target effect?
A2: Differentiating on-target from off-target effects is crucial for accurate data interpretation. A multi-pronged approach is recommended:
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Use a structurally different proteasome inhibitor: Confirm your results with a proteasome inhibitor from a different chemical class that has a distinct off-target profile.[5] For example, if you are using a peptide aldehyde like PSI or MG-132, you could use an epoxyketone like carfilzomib (B1684676) as a control.
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Utilize an inactive analog: If available, an inactive structural analog of your inhibitor can serve as an excellent negative control to demonstrate that the observed effects are not due to non-specific chemical properties.[5]
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Rescue experiment: Co-treatment with a compound that rescues the phenotype can help elucidate the mechanism. For example, if a proteasome inhibitor induces the degradation of a specific protein, this degradation should be rescued by co-treatment with another proteasome inhibitor.[6]
-
Direct target engagement assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that your inhibitor is binding to the proteasome within the cell.[7][8]
Q3: What are the key differences in the off-target profiles of commonly used proteasome inhibitors?
A3: Different classes of proteasome inhibitors have distinct off-target profiles. Bortezomib, a boronic acid-based inhibitor, is known to inhibit several serine proteases, which has been linked to peripheral neuropathy.[3] Carfilzomib, an epoxyketone-based inhibitor, is generally more selective for the proteasome but has been associated with cardiotoxicity through off-target effects on autophagy pathways.[9] Peptide aldehydes like MG-132 can inhibit other proteases such as calpains and cathepsins, especially at higher concentrations.[1][2]
Troubleshooting Guides
Issue: High cytotoxicity or unexpected cellular phenotypes observed at concentrations that should be specific for proteasome inhibition.
Possible Cause: Off-target effects of the proteasome inhibitor.
Troubleshooting Steps:
-
Titrate the Inhibitor Concentration: Perform a dose-response experiment to determine the lowest effective concentration that inhibits proteasome activity without causing excessive cytotoxicity. This helps to minimize off-target effects that often occur at higher concentrations.[5]
-
Use a More Specific Inhibitor: Consider switching to a more specific proteasome inhibitor with a known cleaner off-target profile, such as epoxomicin (B1671546) or carfilzomib, for key validation experiments.[1]
-
Confirm Proteasome Inhibition Directly: Use a biochemical assay to directly measure the inhibition of proteasome activity in your experimental system. This will confirm that the concentration you are using is effectively inhibiting the intended target.
-
Employ Advanced Off-Target Identification Techniques: If off-target effects are still suspected, consider using advanced methods like Cellular Thermal Shift Assay (CETSA) or Activity-Based Protein Profiling (ABPP) to identify potential off-target binding partners of your inhibitor.[7][10]
Quantitative Data on Off-Target Effects
The following tables summarize the inhibitory concentrations (IC50) of common proteasome inhibitors against their primary target and known off-targets. This data can help in selecting the appropriate inhibitor and concentration for your experiments to maximize on-target effects while minimizing off-target activities.
Table 1: Off-Target Activity of Bortezomib [3]
| Target Class | Specific Off-Target | Bortezomib IC50 (µmol/L) in PBMC lysates |
| Serine Protease | Cathepsin G | 0.18 |
| Serine Protease | Cathepsin A | 0.025 |
| Serine Protease | Chymase | 0.025 |
| Serine Protease | Dipeptidyl peptidase II | 0.08 |
Table 2: Off-Target Activity of Carfilzomib [3]
| Target Class | Specific Off-Target | Carfilzomib IC50 (µmol/L) in PBMC lysates |
| Serine Protease | Cathepsin G | > 10 |
| Serine Protease | Cathepsin A | > 10 |
| Serine Protease | Chymase | > 10 |
| Serine Protease | Dipeptidyl peptidase II | > 10 |
Table 3: Off-Target Activity of MG-132 [11]
| Target Class | Specific Off-Target | MG-132 IC50 |
| Cysteine Protease | Calpain | 1.2 µM |
| Proteasome | 20S Proteasome | 100 nM |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that a compound binds to its intended target in a cellular context. The principle is that ligand binding increases the thermal stability of the target protein.[7][8]
Materials:
-
Cells of interest
-
Proteasome inhibitor (e.g., PSI)
-
Vehicle control (e.g., DMSO)
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Phosphate-buffered saline (PBS)
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Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
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Thermal cycler
-
Equipment for protein quantification (e.g., Western blot, ELISA)
Methodology:
-
Cell Treatment: Treat cells with the proteasome inhibitor or vehicle control at the desired concentration and for the appropriate time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3-5 minutes) using a thermal cycler. Include a non-heated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein (proteasome subunit) by Western blot or another quantitative protein detection method. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Protocol 2: Activity-Based Protein Profiling (ABPP) for Off-Target Identification
ABPP uses chemical probes that covalently bind to the active sites of enzymes to profile their activity in complex biological samples. This can be used to identify off-target enzymes that are inhibited by your compound.[10][12]
Materials:
-
Cells or cell lysates
-
Proteasome inhibitor
-
Broad-spectrum activity-based probe (e.g., fluorophosphonate-biotin for serine hydrolases)
-
Streptavidin beads
-
Equipment for mass spectrometry
Methodology:
-
Inhibitor Treatment: Incubate cell lysates with your proteasome inhibitor at various concentrations.
-
Probe Labeling: Add the activity-based probe to the lysates to label the active enzymes that are not blocked by your inhibitor.
-
Enrichment of Labeled Proteins: Use streptavidin beads to pull down the biotinylated probe-labeled proteins.
-
Mass Spectrometry Analysis: Digest the enriched proteins and analyze them by mass spectrometry to identify the proteins that were labeled by the probe. A decrease in the signal for a particular protein in the presence of your inhibitor suggests it is an off-target.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. A Practical Review of Proteasome Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ubiqbio.com [ubiqbio.com]
- 11. MG 132 | Proteasome | Tocris Bioscience [tocris.com]
- 12. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
Optimizing Proteasome Inhibitor I Incubation Time: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing incubation times for experiments involving Proteasome Inhibitor I (PSI). PSI, also known as Z-Ile-Glu(OtBu)-Ala-Leu-CHO, is a potent, cell-permeable, and reversible inhibitor of the chymotrypsin-like activity of the 20S proteasome. Proper incubation time is a critical parameter for achieving reliable and reproducible results. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to inform your experimental design.
Quick Links
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Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound (PSI)?
A1: There is no single optimal incubation time for PSI. The ideal duration depends on several factors, including the cell type, the experimental endpoint (e.g., measuring proteasome activity, induction of apoptosis, or accumulation of ubiquitinated proteins), and the concentration of PSI being used. As demonstrated in various studies, effects can be observed over a range from a few hours to 72 hours.[1] A time-course experiment is essential to determine the optimal incubation time for your specific experimental setup.
Q2: How does incubation time affect cell viability when using PSI?
A2: Longer incubation times with PSI generally lead to decreased cell viability due to the accumulation of toxic ubiquitinated proteins and the induction of apoptosis.[1] It is crucial to perform a time-course and dose-response analysis to find a window where the desired inhibitory effect is achieved without causing excessive, non-specific cell death.
Q3: Can short-term incubation with PSI be effective?
A3: Yes, short-term incubation can be effective for inhibiting proteasome activity. Significant inhibition of proteasome activity can be observed in as little as 30 minutes to a few hours.[2] However, downstream effects like apoptosis and significant accumulation of ubiquitinated proteins may require longer incubation periods.
Q4: How can I confirm that PSI is active in my experiment?
A4: The most direct way to confirm PSI activity is to perform a proteasome activity assay using a fluorogenic substrate. A decrease in fluorescence in PSI-treated cells compared to a vehicle control indicates proteasome inhibition. Additionally, you can perform a Western blot for ubiquitinated proteins; an increase in high-molecular-weight ubiquitin smears indicates successful proteasome inhibition.
Q5: What are the key signaling pathways affected by PSI incubation time?
A5: The primary signaling pathways affected are the NF-κB and apoptotic pathways. PSI inhibits the degradation of IκBα, the inhibitor of NF-κB, thus preventing NF-κB activation.[3][4][5] Prolonged incubation leads to the accumulation of pro-apoptotic proteins and the activation of caspases, ultimately inducing apoptosis.[6]
Troubleshooting Guides
Issue 1: No or Low Inhibition of Proteasome Activity
| Possible Cause | Troubleshooting Steps |
| Suboptimal Incubation Time | Perform a time-course experiment (e.g., 1, 4, 8, 12, 24 hours) to identify the optimal incubation period for your cell line and experimental endpoint. |
| Incorrect PSI Concentration | Conduct a dose-response experiment with a range of PSI concentrations (e.g., 10 nM to 10 µM) to determine the effective concentration for your cells. |
| Inhibitor Instability | Prepare fresh stock solutions of PSI in a suitable solvent like DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| Cellular Resistance | Some cell lines may have intrinsic or acquired resistance to proteasome inhibitors. Consider using a different proteasome inhibitor or a combination of drugs. |
Issue 2: High Cell Death or Off-Target Effects
| Possible Cause | Troubleshooting Steps |
| Prolonged Incubation Time | Reduce the incubation time. Determine the minimum time required to observe the desired effect through a time-course experiment. |
| High PSI Concentration | Lower the concentration of PSI. Use the lowest effective concentration determined from your dose-response curve. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time via Cell Viability Assay (MTT Assay)
Objective: To determine the effect of different PSI incubation times on cell viability and establish an optimal time window for experiments.
Materials:
-
Cells of interest
-
This compound (PSI)
-
Complete cell culture medium
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment. Incubate overnight.
-
PSI Treatment: Treat cells with a range of PSI concentrations and a vehicle control (DMSO).
-
Time-Course Incubation: Incubate the plates for various time points (e.g., 6, 12, 24, 48, 72 hours).
-
MTT Addition: At each time point, add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot cell viability against incubation time for each PSI concentration to determine the time-dependent effect on cell viability.
Protocol 2: Western Blot for Ubiquitinated Proteins
Objective: To visualize the accumulation of ubiquitinated proteins as a marker of proteasome inhibition over time.
Materials:
-
Cells treated with PSI for different durations
-
Lysis buffer containing protease and deubiquitinase inhibitors (e.g., NEM)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (anti-ubiquitin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After incubating cells with PSI for the desired time points, lyse the cells and quantify the protein concentration.
-
SDS-PAGE: Load equal amounts of protein per lane and run the gel to separate proteins.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system. An increase in the high-molecular-weight smear over time indicates the accumulation of ubiquitinated proteins.
Quantitative Data on Incubation Time Optimization
The following tables summarize the effects of incubation time on various experimental outcomes when using proteasome inhibitors. While specific values can vary between cell lines and experimental conditions, these provide a general guideline for optimizing your experiments.
Table 1: Effect of Incubation Time on Cell Viability (IC50 Values)
| Cell Line | Proteasome Inhibitor | Incubation Time (hours) | IC50 | Reference |
| Epithelioid Mesothelioma | PSI | 24 | 4 µM | [7] |
| Sarcomatoid Mesothelioma | PSI | 24 | 16 µM | [7] |
| Jurkat (T-cell leukemia) | Carfilzomib | 44 | 9.7 ± 0.3 nM | [8] |
| HCC38 (Breast Cancer) | Bortezomib | 24 | ~2.5 nM | [9] |
| MCF7 (Breast Cancer) | Bortezomib | 72 | ~37 nM | [9] |
Table 2: Time-Dependent Effects of Proteasome Inhibitors on Key Cellular Events
| Cellular Event | Proteasome Inhibitor | Cell Line | Incubation Time | Observation | Reference |
| Proteasome Inhibition | Bortezomib | Mantle Cell Lymphoma | 30 minutes | ~40-80% inhibition | [2] |
| Noxa Upregulation (mRNA & Protein) | Bortezomib | Mantle Cell Lymphoma | 2-4 hours | Significant increase | [2] |
| Apoptosis Induction | Carfilzomib | T-PLL primary cells | 24 hours | Significant increase | |
| Apoptosis Induction | Carfilzomib | T-PLL primary cells | 48 hours | Further significant increase | |
| Caspase-3-like Protease Activity | Z-LLLal (PSI analog) | Cortical Neurons | 48 hours | ~4-6 fold increase | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for optimizing incubation time.
Caption: Signaling pathways affected by this compound (PSI).
Caption: Workflow for optimizing PSI incubation time.
References
- 1. Effects of proteasome inhibitor PSI on neoplastic and non-transformed cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. A proteasome inhibitor prevents activation of NF-kappa B and stabilizes a newly phosphorylated form of I kappa B-alpha that is still bound to NF-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A proteasome inhibitor prevents activation of NF-kappa B and stabilizes a newly phosphorylated form of I kappa B-alpha that is still bound to NF-kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interplay between proteasome inhibitors and NF-κB pathway in leukemia and lymphoma: a comprehensive review on challenges ahead of proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
"Proteasome Inhibitor I" stability in cell culture media
Welcome to the technical support center for Proteasome Inhibitor I, also known as Z-Ile-Glu(OtBu)-Ala-Leu-al. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, cell-permeable, and reversible peptide aldehyde that specifically inhibits the chymotrypsin-like activity of the 20S proteasome.[1] The proteasome is a large protein complex responsible for degrading unneeded or damaged proteins that have been tagged with ubiquitin.[2] By blocking the proteasome, this inhibitor prevents the degradation of specific proteins, leading to their accumulation within the cell.
One of the key pathways affected is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][3] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. When a cell is stimulated, IκB is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of genes involved in inflammation, immunity, and cell survival.[2][4] this compound prevents the degradation of IκBα, thereby blocking NF-κB activation.[2][3]
Q2: How should I prepare and store stock solutions of this compound?
For optimal stability, prepare a concentrated stock solution of this compound in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO). Once dissolved, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C. Under these conditions, DMSO stock solutions are generally stable for up to three months. Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Q3: What is the stability of this compound in cell culture media?
The stability of this compound, a peptide aldehyde, in aqueous solutions like cell culture media can be limited. Peptides are susceptible to degradation through hydrolysis and other chemical modifications, which can be influenced by factors such as pH, temperature, and the presence of enzymes in the serum supplement.[5]
Troubleshooting Guide
Issue: Inconsistent or No Observed Effect of the Inhibitor
If you are not observing the expected biological effect of this compound in your experiments, consider the following troubleshooting steps:
-
Inhibitor Degradation: As highlighted, the stability of this compound in cell culture media can be a concern. It is recommended to add the inhibitor to your cell cultures immediately after dilution. For long-term experiments, the media may need to be replaced with fresh inhibitor-containing media at regular intervals. To assess the stability in your specific system, you can perform a stability study as detailed in the experimental protocols section below.
-
Solubility Issues: Upon dilution from a DMSO stock into aqueous cell culture media, the inhibitor may precipitate, especially at higher concentrations. This will reduce the effective concentration of the inhibitor in your experiment. To mitigate this, ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1%). It is also advisable to add the inhibitor to pre-warmed media and vortex gently to ensure proper mixing.
-
Cellular Uptake: While this compound is cell-permeable, the efficiency of uptake can vary between cell lines. If you suspect poor uptake, you may need to optimize the inhibitor concentration and incubation time for your specific cell type.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media using HPLC
This protocol provides a framework for determining the half-life of this compound in your cell culture medium of choice.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640) with or without serum, as required for your experiment
-
DMSO (anhydrous)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Sterile microcentrifuge tubes
-
37°C incubator
-
HPLC system with a UV detector and a C18 reverse-phase column
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Spike the Media: Warm the cell culture medium to 37°C. Spike the pre-warmed medium with the this compound stock solution to a final concentration of 10 µM. Ensure the final DMSO concentration is 0.1% or less. Mix gently by inversion.
-
Time Zero (T=0) Sample: Immediately after spiking, take a 100 µL aliquot of the medium. This will serve as your T=0 reference point. Add 200 µL of cold acetonitrile to this aliquot to precipitate proteins and stop degradation. Vortex and store at -20°C until analysis.
-
Incubation: Place the remaining spiked media in a 37°C incubator.
-
Sample Collection: At various time points (e.g., 1, 2, 4, 8, 24, 48 hours), collect 100 µL aliquots and process them as described in step 3.
-
Sample Preparation for HPLC: Centrifuge the precipitated samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. Transfer the supernatant to a new tube and evaporate the acetonitrile under a stream of nitrogen or in a vacuum concentrator. Reconstitute the dried residue in a known volume of mobile phase (e.g., 50 µL).
-
HPLC Analysis: Inject the prepared samples onto the HPLC system. A typical mobile phase for peptide analysis is a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B). Monitor the elution of this compound by UV absorbance at an appropriate wavelength (e.g., 214 nm).
-
Data Analysis: Quantify the peak area of this compound at each time point. Calculate the percentage of the inhibitor remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time to determine the degradation kinetics and calculate the half-life.
Data Presentation:
| Time (hours) | Peak Area (Arbitrary Units) | % Remaining |
| 0 | Value | 100 |
| 1 | Value | Value |
| 2 | Value | Value |
| 4 | Value | Value |
| 8 | Value | Value |
| 24 | Value | Value |
| 48 | Value | Value |
Visualizations
References
- 1. Z-Ile-Glu(OtBu)-Ala-Leu-aldehyde [akaalorganics.com]
- 2. Interplay between proteasome inhibitors and NF-κB pathway in leukemia and lymphoma: a comprehensive review on challenges ahead of proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A proteasome inhibitor prevents activation of NF-kappa B and stabilizes a newly phosphorylated form of I kappa B-alpha that is still bound to NF-kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
"Proteasome Inhibitor I" cytotoxicity issues in non-cancerous cells
Welcome to the technical support center for Proteasome Inhibitor I (PSI-I). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the cytotoxicity of PSI-I in non-cancerous cells during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing high levels of cytotoxicity in my non-cancerous cell line after treatment with this compound?
A1: While proteasome inhibitors are designed to be more toxic to rapidly dividing cancer cells, they can also induce cell death in non-cancerous cells.[1][2] This is because the ubiquitin-proteasome system is essential for normal cellular functions, including the degradation of misfolded or damaged proteins.[3][4] Inhibition of this system can lead to the accumulation of these proteins, causing endoplasmic reticulum (ER) stress, activation of the unfolded protein response (UPR), and ultimately apoptosis (programmed cell death).[3][5] The therapeutic window for proteasome inhibitors relies on the higher protein turnover in malignant cells, making them more susceptible.[3]
Q2: What are the primary mechanisms by which this compound induces apoptosis in non-cancerous cells?
A2: this compound can induce apoptosis through several interconnected pathways:
-
ER Stress and the Unfolded Protein Response (UPR): Inhibition of the proteasome leads to an accumulation of misfolded proteins in the ER, triggering the UPR.[5][6] Chronic ER stress activates pro-apoptotic pathways.[2][3]
-
Caspase Activation: PSI-I can activate both the intrinsic and extrinsic apoptosis pathways, which involve the activation of caspase enzymes like caspase-3, caspase-8, and caspase-9.[3][7][8]
-
Inhibition of NF-κB: The NF-κB pathway is crucial for cell survival. Proteasome inhibitors prevent the degradation of IκB, an inhibitor of NF-κB. This keeps NF-κB inactive in the cytoplasm, preventing the transcription of pro-survival genes.[9][10]
-
Stabilization of Pro-Apoptotic Proteins: Proteasome inhibitors can lead to the accumulation of pro-apoptotic proteins such as p53, Bax, and Noxa, which further promote cell death.[3][9][11]
Q3: My experimental results are inconsistent. What are some common sources of variability when using this compound?
A3: Inconsistent results can arise from several factors related to inhibitor preparation and handling, as well as the experimental setup. Key areas to check include:
-
Inhibitor Solubility and Stability: Ensure that PSI-I is fully dissolved. Poor solubility is a frequent issue. Also, verify that the inhibitor has been stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles, which can lead to degradation.[9]
-
Solvent Concentration: Most proteasome inhibitors are dissolved in organic solvents like DMSO. High concentrations of these solvents can be toxic to cells. Keep the final solvent concentration in your cell culture medium low (usually below 0.1%).[9]
-
Cell Line Variability: Different non-cancerous cell lines can have varying sensitivities to proteasome inhibitors. It is crucial to establish a baseline toxicity profile for your specific cell line.
Troubleshooting Guides
Issue 1: Excessive Cytotoxicity in Non-Cancerous Control Cells
Symptoms:
-
High levels of cell death observed in non-cancerous control cell lines at expected therapeutic concentrations of PSI-I.
-
Difficulty in establishing a therapeutic window between cancerous and non-cancerous cells.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | Some proteasome inhibitors can have off-target activities. For instance, MG-132 can also inhibit calpains and cathepsins at higher concentrations.[9] Consider using a more specific inhibitor like epoxomicin (B1671546) or carfilzomib.[9] |
| High Inhibitor Concentration | The concentration of PSI-I may be too high for the specific non-cancerous cell line. Perform a dose-response curve to determine the lowest effective concentration that inhibits the proteasome without causing excessive toxicity.[9] |
| Prolonged Treatment Duration | Continuous exposure to PSI-I will eventually lead to apoptosis even in less sensitive cells. Optimize the treatment duration. A shorter incubation time may be sufficient to observe the desired effects on your target pathway while minimizing toxicity in control cells.[9] |
| Solvent Toxicity | The solvent used to dissolve PSI-I (e.g., DMSO) may be causing cytotoxicity. Ensure the final concentration of the solvent in the culture medium is minimal (<0.1%).[9] |
Issue 2: Lack of Expected Proteasome Inhibition
Symptoms:
-
No accumulation of ubiquitinated proteins observed via Western blot.
-
Downstream cellular effects associated with proteasome inhibition are absent.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inhibitor Potency and Handling | The inhibitor may have degraded due to improper storage or multiple freeze-thaw cycles.[9] Ensure the inhibitor is stored correctly and prepare fresh dilutions for each experiment. Also, confirm the inhibitor is fully dissolved in the appropriate solvent.[9] |
| Insufficient Treatment Time | The incubation time may be too short to observe a significant accumulation of ubiquitinated proteins or other downstream effects.[9] |
| Cellular Resistance | Some cell lines may be inherently more resistant to proteasome inhibitors. |
| Unreliable Readout | The method used to assess proteasome inhibition may not be sensitive enough. |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol provides a method to quantify the cytotoxic effects of this compound.
Materials:
-
Non-cancerous cell line of interest
-
This compound (PSI-I) stock solution
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of PSI-I in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of PSI-I. Include a vehicle control (medium with the same concentration of solvent used to dissolve PSI-I).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Detection of Ubiquitinated Protein Accumulation by Western Blot
This protocol is used to confirm the inhibition of the proteasome by PSI-I.
Materials:
-
Cell lysates from treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer) with a deubiquitinase inhibitor (e.g., N-ethylmaleimide - NEM)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels (gradient gels, e.g., 4-15%, are recommended)
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against ubiquitin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with PSI-I at the desired concentration and for the appropriate duration.
-
Lyse the cells using lysis buffer containing a deubiquitinase inhibitor.
-
Determine the protein concentration of each lysate using a protein assay.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system. An accumulation of high molecular weight smeared bands indicates the accumulation of ubiquitinated proteins.
Visualizing Key Pathways and Workflows
Caption: ER stress-induced apoptosis pathway following proteasome inhibition.
Caption: Troubleshooting workflow for excessive cytotoxicity.
References
- 1. What are Proteasome inhibitors and how do they work? [synapse.patsnap.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Proteasome inhibitor induces apoptosis through induction of endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proteasome Inhibitors Induce Cytochrome c–Caspase-3-Like Protease-Mediated Apoptosis in Cultured Cortical Neurons | Journal of Neuroscience [jneurosci.org]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Proteasome inhibitors – molecular basis and current perspectives in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteasome Inhibitors Induce p53-Independent Apoptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results with Proteasome Inhibitor I
Welcome to the Technical Support Center for Proteasome Inhibitor I. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Z-Ile-Glu(OtBu)-Ala-Leu-al, is a cell-permeable peptide aldehyde that acts as a reversible inhibitor of the 20S proteasome.[1][2] It specifically targets the chymotrypsin-like (CT-L) activity of the proteasome, which is crucial for the degradation of most intracellular proteins.[1][2] By blocking this activity, this compound leads to the accumulation of ubiquitinated proteins, which can trigger downstream cellular events such as cell cycle arrest and apoptosis.[1][2] It has been shown to prevent the activation of NF-κB by inhibiting the degradation of its inhibitor, IκB-α.[2]
Q2: My results with this compound are inconsistent between experiments. What are the common causes?
A2: Inconsistent results can stem from several factors, including:
-
Inhibitor Preparation and Storage: Improper solubilization, multiple freeze-thaw cycles, and incorrect storage temperature can lead to inhibitor degradation.
-
Experimental Procedures: Variations in cell density, incubation times, and pipetting accuracy can introduce significant variability.
-
Cellular Factors: The health and passage number of your cells can impact their response to the inhibitor.
-
Assay Conditions: The choice of assay, buffer composition, and detection method can all influence the outcome.
Q3: How should I prepare and store this compound?
A3: this compound is soluble in DMSO, ethanol, and methanol.[2] It is recommended to prepare a concentrated stock solution (e.g., 10-20 mM) in anhydrous DMSO.[3] This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C.[2] DMSO stock solutions are reported to be stable for up to 3 months at -20°C.[2] When preparing your working solution, dilute the DMSO stock directly into your pre-warmed cell culture medium to a final DMSO concentration of less than 0.1% to minimize solvent toxicity.
Q4: What are the key signaling pathways affected by this compound?
A4: By inhibiting the proteasome, this compound can impact several critical signaling pathways, including:
-
NF-κB Pathway: It prevents the degradation of IκBα, thereby blocking the activation of the pro-survival NF-κB pathway.[2]
-
Apoptosis Pathways: The accumulation of pro-apoptotic proteins and the inhibition of pro-survival signals can induce programmed cell death.[1]
-
Cell Cycle Regulation: Inhibition of the proteasome disrupts the degradation of cyclins and other cell cycle regulatory proteins, leading to cell cycle arrest.
-
Unfolded Protein Response (UPR): The buildup of misfolded proteins in the endoplasmic reticulum due to proteasome inhibition can trigger the UPR.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Little to No Inhibition Observed
| Potential Cause | Suggested Solution |
| Inactive Inhibitor | Ensure proper storage of this compound at -20°C and avoid multiple freeze-thaw cycles.[2] Prepare fresh working solutions from a new aliquot of the stock solution. |
| Insufficient Concentration | The optimal concentration of this compound is cell-type dependent. Perform a dose-response experiment to determine the IC50 for your specific cell line.[4] |
| Short Incubation Time | The time required to observe an effect can vary. Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal treatment duration. |
| Poor Solubility in Media | When diluting the DMSO stock in aqueous media, precipitation can occur. To avoid this, use a lower concentration of the stock solution or pre-warm both the stock and the media to 37°C before mixing. Ensure the final DMSO concentration remains below 0.1%. |
Issue 2: High Cell Death or Toxicity
| Potential Cause | Suggested Solution |
| Concentration Too High | High concentrations of this compound can be cytotoxic. Reduce the concentration used in your experiments based on your dose-response curve. |
| Prolonged Incubation | Extended exposure to the inhibitor can lead to significant cell death. Shorten the incubation time to a point where you observe the desired inhibitory effect without excessive toxicity. |
| Solvent Toxicity | Ensure the final concentration of DMSO in your cell culture medium is below 0.1%. Include a vehicle control (media with the same concentration of DMSO) in all experiments. |
| Cell Health | Use cells that are in the logarithmic growth phase and have a low passage number. Ensure high cell viability before starting the experiment. |
Issue 3: High Background in Proteasome Activity Assays
| Potential Cause | Suggested Solution |
| Substrate Autohydrolysis | Include a "no enzyme" control (substrate in assay buffer only) to measure the level of spontaneous substrate breakdown. |
| Non-Proteasomal Protease Activity | Run a parallel sample treated with a high concentration of this compound to determine the background signal from other proteases. |
| Contaminated Reagents | Use fresh, high-quality reagents and sterile microplates. Opaque-walled plates are recommended for fluorescence-based assays to reduce background. |
Quantitative Data
Solubility and Stability of this compound
| Parameter | Value | Reference |
| Solubility in DMSO | 30 mg/mL | [2] |
| Solubility in Ethanol | 30 mg/mL | [2] |
| Solubility in Methanol | Soluble | [2] |
| Stock Solution Stability | Up to 3 months at -20°C in DMSO | [2] |
IC50 Values for this compound (PSI)
Note: IC50 values are highly dependent on the cell line and experimental conditions. The following are examples found in the literature.
| Cell Line | Assay | Incubation Time | IC50 Value | Reference |
| Epithelioid Mesothelioma | Cell Viability | 24 hours | 4 µM | [4] |
| Sarcomatoid Mesothelioma | Cell Viability | 24 hours | 16 µM | [4] |
Recommended Working Concentrations for Peptide Aldehyde Proteasome Inhibitors
As specific data for this compound is limited, the following table provides typical concentration ranges for the closely related peptide aldehyde inhibitor, MG-132, which can be used as a starting point for optimization.
| Application | Cell Line | Concentration Range | Typical Incubation Time | Reference |
| Western Blot (Ubiquitin Accumulation) | HEK293 | 10 - 50 µM | 4 - 8 hours | [5] |
| Apoptosis Induction | Ovarian Cancer Cells | 0.5 - 1.5 µM | 24 hours | [5] |
| NF-κB Inhibition | Various | 3 µM | Varies | [6] |
Experimental Protocols
Protocol 1: Western Blotting for Ubiquitinated Proteins
This protocol details the detection of polyubiquitinated protein accumulation, a hallmark of proteasome inhibition.
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow overnight.
-
Treat cells with the desired concentrations of this compound and a vehicle control (DMSO) for the optimized duration.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. To preserve ubiquitin chains, add a deubiquitinase inhibitor such as N-ethylmaleimide (NEM).
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ubiquitin overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate. A high-molecular-weight smear indicates the accumulation of polyubiquitinated proteins.
-
Protocol 2: Fluorometric Proteasome Activity Assay
This protocol measures the chymotrypsin-like activity of the proteasome in cell lysates.
-
Cell Lysate Preparation:
-
Treat cells with this compound as described above.
-
Wash cells with ice-cold PBS and lyse them in a suitable assay buffer.
-
Determine the protein concentration of the lysate.
-
-
Assay Setup:
-
In a black 96-well plate, add 20-50 µg of protein lysate to each well.
-
For each sample, prepare a control well containing lysate plus a high concentration of this compound (e.g., 20 µM) to measure non-proteasomal activity.
-
Include a "no enzyme" control with only assay buffer.
-
Adjust the volume in each well with assay buffer.
-
-
Reaction and Measurement:
-
Add a fluorogenic substrate specific for the chymotrypsin-like activity (e.g., Suc-LLVY-AMC) to each well.
-
Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.
-
Measure the fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase over time for each well.
-
Subtract the rate of the inhibitor-treated control from the corresponding sample to determine the specific proteasome activity.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent results.
Caption: Mechanism of action of this compound.
Caption: General experimental workflow.
References
- 1. Z-Ile-Glu(OtBu)-Ala-Leu-aldehyde [akaalorganics.com]
- 2. This compound The this compound controls the biological activity of Proteasome. This small molecule/inhibitor is primarily used for Protease Inhibitors applications. | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Proteasome inhibitor PSI induces apoptosis in human mesothelioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteasome Inhibitor MG-132 and PKC-ι-Specific Inhibitor ICA-1S Degrade Mutant p53 and Induce Apoptosis in Ovarian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
Technical Support Center: Real-Time Efficacy Measurement of Proteasome Inhibitor I
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for measuring the efficacy of "Proteasome Inhibitor I" in real-time.
Troubleshooting Guide
This section addresses specific issues that may arise during your real-time experiments.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High Background Fluorescence in Fluorogenic Substrate Assay | 1. Substrate Instability: Spontaneous hydrolysis of the fluorogenic peptide substrate (e.g., Suc-LLVY-AMC) can release the fluorophore without enzymatic activity.[1]2. Contaminating Proteases: Other proteases in the cell lysate may cleave the substrate.[1]3. Cellular Autofluorescence: Intrinsic fluorescence from cellular components.[1]4. Reagent Contamination: Buffers or other reagents may be contaminated with fluorescent compounds.[1] | 1. Run a "No-Enzyme" Control: Prepare a well with all assay components except the cell lysate to measure the rate of substrate auto-hydrolysis.[1]2. Include a Proteasome Inhibitor Control: Treat a sample with a potent, broad-spectrum proteasome inhibitor (like MG-132 or bortezomib) to differentiate proteasome-specific activity from that of other proteases. The remaining signal indicates non-proteasomal activity.[1]3. Check Reagent Purity: Test individual reagents for fluorescence to identify contamination sources.[1]4. Optimize Substrate Concentration: Use the lowest substrate concentration that provides a robust signal to minimize background. |
| Inconsistent Readings Between Replicates | 1. Pipetting Errors: Inaccurate or inconsistent pipetting of cell lysates, substrates, or inhibitors.[1]2. Incomplete Mixing: Failure to thoroughly mix the contents of each well.[1]3. Temperature Fluctuations: Variations in temperature across the plate can affect enzyme kinetics. | 1. Standardize Pipetting Technique: Use calibrated pipettes and ensure consistent technique. For small volumes, a multi-channel pipette is recommended for simultaneous reagent addition.[1]2. Ensure Thorough Mixing: Gently mix the plate after adding reagents, avoiding bubbles.3. Maintain Consistent Temperature: Ensure the plate reader is pre-warmed and that the plate has equilibrated to the assay temperature before reading. |
| No or Low Signal in Genetically Encoded Reporter Assay (e.g., ZsGreen Sensor) | 1. Inefficient Transfection/Transduction: Low expression of the fluorescent reporter protein in the cell line.2. Inhibitor Inactivity: The proteasome inhibitor may be degraded or used at a sub-optimal concentration.3. Cell Line Resistance: Some cell lines may be inherently resistant to the inhibitor or have mechanisms to compensate for proteasome inhibition. | 1. Verify Reporter Expression: Check for baseline fluorescence or use a positive control (e.g., a known effective inhibitor) to confirm the reporter system is functional.[2]2. Confirm Inhibitor Activity: Test a range of inhibitor concentrations in a dose-response experiment. Ensure the inhibitor has been stored correctly and has not undergone multiple freeze-thaw cycles.[3]3. Use a Positive Control Cell Line: If available, use a cell line known to be sensitive to the inhibitor to validate the experimental setup. |
| Off-Target Effects Observed | 1. Inhibitor Non-Specificity: Some proteasome inhibitors can also inhibit other proteases, such as calpains and cathepsins, particularly at higher concentrations.[3][4] | 1. Use a More Specific Inhibitor: Consider using a highly specific inhibitor like epoxomicin (B1671546) or carfilzomib (B1684676).[3]2. Titrate Inhibitor Concentration: Use the lowest effective concentration to minimize off-target effects.[3]3. Include Specificity Controls: Use inhibitors for other protease classes (e.g., calpain or cathepsin inhibitors) to rule out their involvement. |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for measuring proteasome inhibitor efficacy in real-time?
A1: There are three primary real-time methods:
-
Fluorogenic Substrate Assays: These assays utilize a peptide substrate linked to a fluorophore. When the proteasome cleaves the peptide, the fluorophore is released and emits a detectable signal. This method is well-suited for high-throughput screening in plate readers.[3][5][6][7]
-
Activity-Based Probes (ABPs): ABPs are fluorescently-tagged inhibitors that covalently bind to the active sites of the proteasome. They allow for the direct visualization and quantification of active proteasome subunits in live cells or cell lysates, often analyzed by fluorescence microscopy or in-gel fluorescence scanning.[8][9][10]
-
Genetically Encoded Reporters: This method involves cell lines that are genetically engineered to express a fluorescent protein (e.g., ZsGreen) fused to a degradation signal. Inhibition of the proteasome prevents the degradation of this reporter protein, leading to its accumulation and an increase in fluorescence, which can be monitored by microscopy or flow cytometry.[2][4][11][12]
Q2: How do I choose the right proteasome inhibitor for my control experiments?
A2: The choice depends on your experimental needs:
-
Specificity: For highly specific inhibition, epoxomicin and carfilzomib are excellent choices. MG-132 is a potent and widely used inhibitor, but it can also affect other proteases like calpains at higher concentrations.[3][4]
-
Reversibility: MG-132 is a reversible inhibitor, which can be useful for certain experimental designs. Carfilzomib, on the other hand, is an irreversible inhibitor.
-
Application: Ensure the inhibitor is cell-permeable for live-cell assays. Most common inhibitors like MG-132, bortezomib, and carfilzomib are cell-permeable.
Q3: What are the essential controls to include in my experiment?
A3: The following controls are crucial for reliable data:
-
Vehicle Control: Treat cells with the solvent used to dissolve the inhibitor (e.g., DMSO) to account for any solvent effects.
-
Positive Control: Use a known, potent proteasome inhibitor to confirm that the assay system can detect proteasome inhibition.
-
Negative Control (No-Enzyme/No-Cell): For in vitro or lysate-based assays, a sample without the proteasome source (lysate or purified enzyme) helps determine background signal from substrate instability.[1]
-
Untreated Control: A sample of cells that has not been treated with any inhibitor or vehicle serves as the baseline for normal proteasome activity.
Q4: How can I confirm that this compound is effectively inhibiting the proteasome in my cells?
A4: Direct measurement of proteasome activity is the most definitive way. You can use a fluorogenic substrate assay on lysates from cells treated with your inhibitor. A significant reduction in the cleavage of the substrate (e.g., Suc-LLVY-AMC) compared to vehicle-treated cells will confirm functional inhibition of the chymotrypsin-like activity of the proteasome.[3]
Data Presentation
Table 1: Comparative IC50 Values of Common Proteasome Inhibitors
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The values below are representative and can vary based on the cell line, exposure time, and assay conditions.
| Inhibitor | Target(s) | Cell Line | IC50 (nM) | Reference(s) |
| Bortezomib | Chymotrypsin-like (β5) | Multiple Myeloma (various) | 5 - 20 | [13] |
| Acute Myeloid Leukemia | ~25 | [13] | ||
| Carfilzomib | Chymotrypsin-like (β5) | Multiple Myeloma (various) | 21.8 ± 7.4 | [1] |
| Jurkat | ~5-10 | [14] | ||
| MG-132 | Chymotrypsin-like (β5), Caspase-like (β1) | Various | 100 - 1000 | |
| Epoxomicin | Chymotrypsin-like (β5) | Various | 10 - 50 |
Experimental Protocols
Protocol 1: Real-Time Fluorogenic Substrate Assay in Live Cells
This protocol describes the measurement of proteasome chymotrypsin-like activity in a live cell population using a 96-well plate format with the substrate Ac-WLA-AMC.[5]
Materials:
-
Black, clear-bottom 96-well plates
-
Cell culture medium (serum-free for assay)
-
Phosphate-Buffered Saline (PBS)
-
Ac-WLA-AMC fluorogenic substrate
-
This compound and control inhibitors (e.g., MG-132)
-
DMSO
-
Fluorescence microplate reader (Excitation ~380 nm, Emission ~460 nm)
Procedure:
-
Cell Seeding:
-
Seed cells in a black, clear-bottom 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.[5]
-
-
Reagent Preparation:
-
Ac-WLA-AMC Stock (10 mM): Dissolve Ac-WLA-AMC in anhydrous DMSO. Store at -20°C, protected from light.[5]
-
Ac-WLA-AMC Working Solution (100 µM): On the day of the experiment, dilute the 10 mM stock 1:100 in pre-warmed (37°C) serum-free cell culture medium.[5]
-
Inhibitor Solutions: Prepare stock solutions of this compound and control inhibitors in DMSO. Dilute to the desired final concentrations in complete medium.
-
-
Assay Procedure:
-
Inhibitor Treatment: Remove the culture medium from the wells. Add 100 µL of medium containing the desired concentration of this compound, vehicle control, or positive control inhibitor.
-
Incubate for the desired treatment time (e.g., 1-2 hours) at 37°C.[5]
-
Substrate Addition: After incubation, remove the inhibitor-containing medium. Wash cells once with 100 µL of pre-warmed PBS.
-
Add 100 µL of the 100 µM Ac-WLA-AMC working solution to each well.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a pre-warmed fluorescence microplate reader.
-
Measure fluorescence intensity kinetically, with readings every 15 minutes for at least 2 hours.[5]
-
-
Data Analysis:
-
Subtract the background fluorescence from a "no-cell" control well.
-
Plot fluorescence intensity versus time for each condition.
-
The rate of increase in fluorescence (the slope of the linear portion of the curve) is proportional to the proteasome activity.[5]
-
Protocol 2: Real-Time Monitoring with ZsGreen Proteasome Sensor Cell Line
This protocol outlines the use of a genetically encoded reporter system, such as the HEK 293 ZsGreen Proteasome Sensor Cell Line, to monitor proteasome inhibition.[4][11][12]
Materials:
-
HEK 293 ZsGreen Proteasome Sensor Cell Line (or similar)
-
Complete culture medium (e.g., DMEM + 10% FBS + G418 for selection)
-
This compound and control inhibitors
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding:
-
Culture the ZsGreen Proteasome Sensor cells under standard conditions.
-
Seed the cells in the desired format (e.g., 96-well plate for plate reader/microscopy, or a larger flask for flow cytometry) and allow them to adhere overnight. For a 96-well plate, a density of 30,000 cells/well is a good starting point.[4]
-
-
Inhibitor Treatment:
-
Fluorescence Measurement:
-
Fluorescence Microscopy: At each time point, visualize the cells using a fluorescence microscope with a standard FITC/GFP filter set. Capture images with identical exposure settings for all conditions to allow for comparison.[12]
-
Plate Reader: Measure the fluorescence intensity from the bottom of the wells using an appropriate plate reader (Excitation ~480 nm, Emission ~506 nm).[2][12]
-
Flow Cytometry: At each time point, harvest the cells by trypsinization, wash with PBS, and resuspend in FACS buffer. Analyze the green fluorescence on a flow cytometer.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity for each condition.
-
An increase in green fluorescence compared to the vehicle-treated control indicates inhibition of proteasome activity.[11]
-
Visualizations
Signaling Pathway
Caption: The Ubiquitin-Proteasome System and the point of action for this compound.
Experimental Workflow
Caption: General workflow for a real-time proteasome inhibitor efficacy assay.
Troubleshooting Logic
References
- 1. researchgate.net [researchgate.net]
- 2. takarabio.com [takarabio.com]
- 3. resources.novusbio.com [resources.novusbio.com]
- 4. labs.pbrc.edu [labs.pbrc.edu]
- 5. benchchem.com [benchchem.com]
- 6. ubpbio.com [ubpbio.com]
- 7. Proteasome 20S Activity Assay Kit (Fluorometric) (ab112154) | Abcam [abcam.com]
- 8. ubiqbio.com [ubiqbio.com]
- 9. Frontiers | Visualizing Proteasome Activity and Intracellular Localization Using Fluorescent Proteins and Activity-Based Probes [frontiersin.org]
- 10. Monitoring the Immunoproteasome in Live Cells Using an Activity-Based Peptide–Peptoid Hybrid Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 11. takara.co.kr [takara.co.kr]
- 12. In vivo imaging of proteasome inhibition using a proteasome‐sensitive fluorescent reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
"Proteasome Inhibitor I" degradation and half-life in vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the in vitro use of Proteasome Inhibitor I, also known as MG-132 or Z-Leu-Leu-Leu-al.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound (MG-132)?
A1: this compound (MG-132) is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[1][2] It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in high-purity, sterile DMSO.[3] This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[1][3] Under these conditions, the lyophilized powder is stable for up to 24 months, and the DMSO stock solution is stable for at least one month.[1]
Q2: What is the stability of this compound (MG-132) in aqueous solutions and cell culture media?
A2: While precise quantitative data for the half-life of this compound (MG-132) in aqueous solutions at 37°C is not extensively reported, it is known to have limited stability. One study notes that MG-132 is rapidly oxidized to an inactive carboxylic acid derivative in cell culture media.[4] This instability necessitates careful experimental design for long-term treatments. For experiments extending beyond 24 hours, it is advisable to replace the media with freshly prepared MG-132 to maintain its effective concentration.[4] As a peptide aldehyde, MG-132 may also be susceptible to epimerization in solution, which could alter its biological activity.[5]
Q3: What are the typical working concentrations and treatment durations for MG-132 in cell culture experiments?
A3: The optimal concentration and duration of MG-132 treatment are highly dependent on the cell type and the specific experimental goal. However, a general range can be provided based on published literature. Working concentrations typically fall between 1 µM and 50 µM, with incubation times ranging from 1 to 24 hours.[1][2] It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and assay.[6] Prolonged treatment with high concentrations of MG-132 can lead to cytotoxicity.[2]
Q4: Can MG-132 be used to study protein degradation kinetics?
A4: Yes, MG-132 is a valuable tool for studying the degradation kinetics of specific proteins via the ubiquitin-proteasome pathway. By inhibiting the proteasome, MG-132 treatment leads to the accumulation of ubiquitinated proteins, allowing for the determination of a protein's half-life. A common experimental approach involves treating cells with a protein synthesis inhibitor (e.g., cycloheximide) in the presence or absence of MG-132 and monitoring the protein levels over time by methods such as Western blotting.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Proteasome Activity
-
Question: I have treated my cells with MG-132, but I am not observing the expected effects, such as the accumulation of my protein of interest or increased cell death. What could be the problem?
-
Answer: This is a common issue that can arise from several factors. Follow this troubleshooting workflow to diagnose the problem.
[2] * Storage: Confirm that the stock solution has been stored correctly at -20°C or -80°C and has not been subjected to multiple freeze-thaw cycles. [1] * Freshness: As MG-132 has limited stability in aqueous solutions, always prepare fresh dilutions in culture medium immediately before use.
Issue 2: High Background or Off-Target Effects
-
Question: I am observing unexpected changes in my cells after MG-132 treatment that do not seem to be related to proteasome inhibition. How can I address this?
-
Answer: MG-132, particularly at higher concentrations, can have off-target effects. Here is how to troubleshoot this issue.
Workflow for addressing off-target effects. -
Optimize Inhibitor Concentration:
-
Titration: Perform a careful dose-response curve to find the lowest effective concentration of MG-132 that inhibits the proteasome without causing significant off-target effects. * IC50/Ki Values: Be aware that while MG-132 is a potent proteasome inhibitor, it can also inhibit other proteases like calpains and cathepsins at higher micromolar concentrations. [4]
-
-
Include Specificity Controls:
-
Alternative Proteasome Inhibitors: Use other, more specific proteasome inhibitors (e.g., lactacystin, epoxomicin) to confirm that the observed phenotype is indeed due to proteasome inhibition. [4] * Inactive Analogs: If available, use an inactive analog of MG-132 as a negative control.
-
-
Consider Alternative Inhibitors:
-
If off-target effects remain a concern, switching to a more selective proteasome inhibitor might be necessary for your specific application.
-
-
Data Summary
Table 1: In Vitro Stability and Storage of this compound (MG-132)
| Parameter | Recommendation | Source(s) |
| Solvent for Stock Solution | DMSO, Ethanol | [1][2] |
| Recommended Stock Conc. | 10-20 mM | [3] |
| Storage of Lyophilized Powder | -20°C, desiccated, protected from light (stable for ~24 months) | [1] |
| Storage of Stock Solution | -20°C or -80°C in single-use aliquots (stable for ~1 month) | [1] |
| Stability in Aqueous Media | Limited; rapidly oxidized at 37°C. Fresh dilutions recommended. | [4] |
| Half-life in Cell Culture Media | Not precisely reported, but degradation is significant within 24 hours. | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound (MG-132) Stock and Working Solutions
-
Reconstitution of Lyophilized Powder:
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Under sterile conditions, add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently until the powder is completely dissolved.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Preparation of Working Solution:
-
Thaw a single aliquot of the stock solution at room temperature.
-
Immediately before use, dilute the stock solution directly into pre-warmed cell culture medium to the final desired concentration.
-
Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.
-
Vortex the diluted solution gently before adding it to the cells.
-
Protocol 2: General Workflow for an In Vitro Experiment Using this compound (MG-132)
-
Cell Seeding: Plate cells at a consistent density and allow them to adhere and enter the logarithmic growth phase.
-
Preparation of Inhibitor: On the day of the experiment, prepare fresh working solutions of MG-132 and a vehicle control (e.g., medium with the same final concentration of DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the desired concentration of MG-132 or the vehicle control.
-
Incubation: Incubate the cells for the predetermined duration at 37°C in a CO2 incubator. For experiments longer than 24 hours, consider replacing the medium with fresh inhibitor.
-
Harvesting and Analysis: After the incubation period, harvest the cells for downstream analysis, such as protein quantification, viability assays, or other relevant endpoints.
References
- 1. MG-132 | Cell Signaling Technology [cellsignal.com]
- 2. Proteasome Inhibitors [labome.com]
- 3. benchchem.com [benchchem.com]
- 4. A Practical Review of Proteasome Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The epimerization of peptide aldehydes--a systematic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head In Vitro Comparison: Proteasome Inhibitor I (MG-132) vs. Carfilzomib
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of the first-generation proteasome inhibitor, MG-132 (herein referred to as Proteasome Inhibitor I), and the second-generation inhibitor, Carfilzomib (B1684676). This comparison is supported by experimental data on their potency, selectivity, and cellular effects, along with detailed experimental protocols.
Executive Summary
Carfilzomib, a second-generation proteasome inhibitor, demonstrates significantly higher potency and selectivity for the chymotrypsin-like (CT-L) activity of the proteasome compared to the first-generation inhibitor, MG-132. While both inhibitors effectively induce apoptosis in cancer cells, Carfilzomib's irreversible binding mechanism and greater specificity may offer a wider therapeutic window and a more durable response in preclinical models. This guide delves into the quantitative differences in their in vitro performance and provides the necessary methodologies to reproduce these findings.
Data Presentation: Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro inhibitory concentrations (IC50) of MG-132 and Carfilzomib against the proteasome and in various cancer cell lines. It is important to note that IC50 values can vary depending on the specific experimental conditions, including cell line, treatment duration, and assay methodology.
| Inhibitor | Target/Assay | Cell Line | IC50 | Reference |
| MG-132 | Proteasome Inhibition | HEK293T | ~1 µM | [1] |
| Cell Viability | Multiple Myeloma (MM.1s) | Not explicitly stated, but less potent than Carfilzomib | ||
| Cell Viability | Multiple Myeloma (RPMI-8226) | Not explicitly stated, but less potent than Carfilzomib | ||
| Carfilzomib | Proteasome Inhibition | HEK293T | ~1 µM | [1] |
| Cell Viability | Multiple Myeloma (MM.1s) | 6.2 nM | [2] | |
| Cell Viability | Multiple Myeloma (RPMI-8226) | Not explicitly stated, but highly potent | [2] | |
| Cell Viability | Multiple Myeloma (H929) | 31.6 nM | [2] | |
| Cell Viability | Multiple Myeloma (U266) | Not explicitly stated, but highly potent | [2] |
Mechanism of Action and Specificity
MG-132 is a potent, reversible, and cell-permeable peptide aldehyde that primarily inhibits the chymotrypsin-like activity of the proteasome. However, it is known to have off-target effects, also inhibiting other proteases such as calpains.[1]
In contrast, Carfilzomib is an irreversible epoxyketone proteasome inhibitor that exhibits high selectivity for the chymotrypsin-like (β5) subunit of the 20S proteasome.[3] This irreversible binding leads to a sustained inhibition of proteasome activity. Carfilzomib has been shown to be active against bortezomib-resistant multiple myeloma cells.[4]
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are generalized and should be optimized for specific cell lines and experimental conditions.
Proteasome Activity Assay (Fluorogenic Substrate-based)
This assay measures the chymotrypsin-like activity of the proteasome in cell lysates.
Materials:
-
Cells of interest
-
Proteasome inhibitor (MG-132 or Carfilzomib)
-
Lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease inhibitors)
-
Fluorogenic proteasome substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Cell Lysis: Treat cells with the desired concentrations of the inhibitor or vehicle control for the specified time. Harvest cells, wash with ice-cold PBS, and lyse in lysis buffer on ice.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant.
-
Assay: In a 96-well black plate, add a standardized amount of cell lysate to each well. Initiate the reaction by adding the fluorogenic substrate.
-
Data Acquisition: Measure the fluorescence at the appropriate excitation and emission wavelengths at multiple time points. Calculate the rate of substrate cleavage.
-
Analysis: For IC50 determination, plot the percentage of proteasome activity against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest
-
Proteasome inhibitor (MG-132 or Carfilzomib)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Replace the medium with fresh medium containing serial dilutions of the proteasome inhibitor or a vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization and Measurement: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the inhibitor concentration to determine the IC50.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
Proteasome inhibitor (MG-132 or Carfilzomib)
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of the inhibitor or vehicle control for the specified time.
-
Cell Harvesting: Harvest both adherent and suspension cells and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Visualizations
Experimental Workflow
Caption: Experimental workflow for the in vitro comparison of proteasome inhibitors.
Signaling Pathway of Proteasome Inhibition-Induced Apoptosis
Caption: Signaling pathway of proteasome inhibition leading to apoptosis.
References
- 1. Proteasome Inhibitors Alter Levels of Intracellular Peptides in HEK293T and SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual inhibition of Mcl-1 by the combination of carfilzomib and TG02 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comparative Guide: Proteasome Inhibitor I vs. MG132 for Specific Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling and protein homeostasis, proteasome inhibitors have emerged as indispensable tools for dissecting complex biological processes and as promising therapeutic agents, particularly in oncology. By selectively blocking the proteolytic activity of the proteasome, these molecules allow researchers to study the roles of specific proteins and pathways that are regulated by ubiquitin-mediated degradation. This guide provides a detailed comparison of two peptide aldehyde proteasome inhibitors: Proteasome Inhibitor I (Z-Ile-Glu(OtBu)-Ala-Leucinal) and the widely-used MG132 (Z-Leu-Leu-Leu-al).
At a Glance: Key Molecular Features
| Feature | This compound | MG132 |
| Full Name | Z-Ile-Glu(OtBu)-Ala-Leucinal | Z-Leu-Leu-Leu-al |
| Molecular Formula | C₃₂H₅₀N₄O₈[1][2] | C₂₆H₄₁N₃O₅[3] |
| CAS Number | 158442-41-2[1][2] | 133407-82-6[3] |
| Mechanism | Reversible peptide aldehyde inhibitor | Reversible peptide aldehyde inhibitor[3] |
| Primary Target | Chymotrypsin-like activity of the 20S proteasome[1] | Chymotrypsin-like activity of the 26S proteasome[3] |
Performance Comparison: Efficacy and Specificity
A direct quantitative comparison of the inhibitory potency of this compound and MG132 is challenging due to the limited publicly available data for this compound. However, based on existing information, a qualitative assessment can be made.
MG132 is a potent and well-characterized proteasome inhibitor. Its efficacy has been documented across a multitude of cell lines and experimental systems. It effectively blocks the chymotrypsin-like activity of the proteasome with reported IC50 values in the nanomolar range for this specific activity. However, a crucial consideration for researchers is its off-target effects. At higher concentrations, MG132 is known to inhibit other proteases, notably calpains and cathepsins, which can complicate the interpretation of experimental results.[4]
Quantitative Data Summary:
| Inhibitor | Target | IC50 / Ki | Cell Line / System | Reference |
| MG132 | Proteasome (Chymotrypsin-like) | Ki = 4 nM | In vitro | [3] |
| NF-κB Activation | IC50 = 3 µM | In vitro | [3] | |
| This compound | Proteasome (Chymotrypsin-like) | Not specified | HT4 cells | [1] |
Impact on Key Signaling Pathways
Both inhibitors have been shown to modulate critical cellular pathways, primarily through the stabilization of key regulatory proteins.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response and cell survival. Its activation is tightly regulated by the inhibitor of κB (IκB) proteins, which are targeted for proteasomal degradation upon upstream signaling. By inhibiting the proteasome, both this compound and MG132 prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its transcriptional activity.[5] This inhibitory effect on a pro-survival pathway is a key mechanism by which these compounds can induce apoptosis in cancer cells.
Apoptosis Induction
A primary consequence of proteasome inhibition in cancer cells is the induction of apoptosis, or programmed cell death. This occurs through multiple mechanisms, including the inhibition of pro-survival pathways like NF-κB and the accumulation of pro-apoptotic proteins that are normally kept in check by proteasomal degradation. Both this compound and MG132 have been demonstrated to be potent inducers of apoptosis.[1][6][7] The accumulation of tumor suppressor proteins, such as p53, and cyclin-dependent kinase inhibitors can halt the cell cycle and trigger the apoptotic cascade.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible research. Below are general methodologies for key experiments involving proteasome inhibitors.
Western Blotting for IκBα Degradation
This protocol is designed to assess the inhibitory effect of this compound or MG132 on the degradation of IκBα.
Methodology:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-treat cells with the desired concentration of this compound or MG132 for 1-2 hours.
-
Stimulation: Stimulate the cells with a pro-inflammatory cytokine, such as TNF-α (e.g., 10 ng/mL), for a time course (e.g., 0, 15, 30, 60 minutes) to induce IκBα degradation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and probe with a primary antibody specific for IκBα, followed by an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.
Conclusion
Both this compound and MG132 are valuable research tools for investigating cellular pathways regulated by proteasomal degradation. MG132 is a well-established and potent inhibitor, but its off-target effects at higher concentrations necessitate careful experimental design and data interpretation. This compound presents itself as a potent inhibitor of the chymotrypsin-like activity of the proteasome with demonstrated effects on NF-κB signaling and apoptosis.
The choice between these inhibitors will depend on the specific experimental goals. For general proteasome inhibition and as a positive control, MG132 is a reliable choice. However, when investigating pathways that may be influenced by calpains or cathepsins, or when exploring alternative chemical scaffolds, this compound may offer a valuable alternative. Further characterization of the specificity and potency of this compound across various proteasomal subunits would be highly beneficial to the research community. Researchers should always perform dose-response experiments to determine the optimal concentration for their specific cell type and experimental conditions to minimize off-target effects.
References
- 1. Z-Ile-Glu(OtBu)-Ala-Leu-aldehyde [akaalorganics.com]
- 2. Z-Ile-Glu(O-t-butyl)-Ala-Leucinal | C32H50N4O8 | CID 9960660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. MG132 - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Interplay between proteasome inhibitors and NF-κB pathway in leukemia and lymphoma: a comprehensive review on challenges ahead of proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis induction resulting from proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
A Researcher's Guide to Validating Proteasome Inhibitor I Target Engagement
For researchers and drug development professionals, confirming that a therapeutic agent interacts with its intended molecular target within a cellular context is a critical step. This guide provides a comparative overview of methodologies for validating the target engagement of "Proteasome Inhibitor I," a representative compound for agents targeting the proteasome. We will explore direct and indirect validation techniques, compare it with other known proteasome inhibitors, and provide detailed experimental protocols and visual workflows.
The ubiquitin-proteasome system is a critical pathway for protein degradation, maintaining cellular homeostasis.[1][2] Its central component, the 26S proteasome, is a validated therapeutic target, particularly in oncology.[2][3] Proteasome inhibitors disrupt its function, leading to the accumulation of misfolded proteins, cell cycle arrest, and apoptosis.[4][5][6] First-generation inhibitors like Bortezomib and second-generation agents such as Carfilzomib have demonstrated significant clinical success.[7][8]
Comparison of Common Proteasome Inhibitors
To understand the landscape in which this compound operates, it's essential to compare it with established alternatives. The primary target for most of these inhibitors is the chymotrypsin-like (CT-L) activity of the β5 subunit within the 20S catalytic core of the proteasome.[4][8][9]
| Inhibitor | Pharmacophore Class | Binding Mode | Primary Target Subunit(s) | Administration |
| Bortezomib (Velcade®) | Boronic Acid | Reversible | β5, β1 | Intravenous / Subcutaneous[7][10] |
| Carfilzomib (Kyprolis®) | Epoxyketone | Irreversible | β5 | Intravenous[7][8] |
| Ixazomib (Ninlaro®) | Boronic Acid | Reversible | β5 | Oral[7] |
| Marizomib (Salinosporamide A) | β-lactone | Irreversible | β5, β2, β1 | Intravenous[2][8] |
| This compound | (User-defined) | (To be determined) | (To be determined) | (To be determined) |
Key Methodologies for Target Engagement Validation
A multi-faceted approach combining direct and indirect methods provides the most robust evidence of target engagement.[11]
Direct Target Binding Assays
These methods directly measure the physical interaction between the inhibitor and the proteasome.
-
Cellular Thermal Shift Assay (CETSA®): This powerful technique is based on the principle that ligand binding stabilizes a target protein, increasing its resistance to heat-induced denaturation.[12][13] By heating cell lysates or intact cells treated with the inhibitor to various temperatures, the amount of soluble (non-denatured) proteasome subunits can be quantified. A shift in the melting curve indicates direct binding.[14][15] This is a gold-standard method for confirming target engagement in a physiological context.[11][12]
-
Activity-Based Probes (ABPs): ABPs are valuable tools for profiling the activity of proteasome subunits.[16] These probes are composed of a recognition element, a reactive "warhead" that covalently binds to the active site of a proteasome subunit, and a reporter tag (e.g., a fluorophore or biotin).[17] In a competitive assay, pre-treatment with an inhibitor like this compound will block the binding of the ABP, leading to a reduced signal. This directly demonstrates that the inhibitor is engaging the catalytic site.[16]
Indirect Target Engagement Assays
These methods measure the downstream cellular consequences of proteasome inhibition.
-
Analysis of Downstream Signaling Pathways: This approach involves using Western blotting to measure changes in the levels of proteins that are regulated by the proteasome.[11] Successful target engagement by this compound would lead to:
-
Accumulation of Poly-ubiquitinated Proteins: The most direct consequence of proteasome inhibition is the buildup of proteins tagged for degradation.[1][6]
-
Stabilization of IκBα: The proteasome degrades IκBα to activate the NF-κB pathway. Inhibition leads to IκBα accumulation and subsequent NF-κB pathway inhibition.[3][5][6]
-
Induction of Apoptosis: The accumulation of pro-apoptotic factors and unresolved Endoplasmic Reticulum (ER) stress triggers programmed cell death.[4][6] This can be monitored by observing the cleavage of caspases (e.g., Caspase-3) and PARP.[1]
-
Cell Cycle Arrest: Increased levels of cyclin-dependent kinase inhibitors like p21 and p27 are observed following proteasome inhibition.[5]
-
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection
This protocol details the steps to determine the thermal shift of a target proteasome subunit (e.g., PSMB5) upon binding of this compound.[11][14]
Materials:
-
Cell culture reagents and cells of interest
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS) with protease and phosphatase inhibitors
-
Lysis Buffer (e.g., RIPA buffer)
-
PCR tubes and a thermal cycler
-
Centrifuge (capable of 20,000 x g at 4°C)
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE and Western blot reagents
-
Primary antibody specific to the target subunit (e.g., anti-PSMB5) and a loading control (e.g., anti-Actin)
-
HRP-conjugated secondary antibody and chemiluminescence detection reagents
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with the desired concentration of this compound or vehicle control for a specified time (e.g., 1-4 hours) at 37°C.
-
Harvesting: Harvest the cells, wash with ice-cold PBS, and resuspend the cell pellet in PBS containing protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 42°C to 68°C) for 3 minutes using a thermal cycler. Include an unheated (room temperature) control. Immediately cool the tubes at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C) to release soluble proteins.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration of each sample.
-
Western Blot Analysis: Normalize the protein concentration for all samples. Perform SDS-PAGE and Western blotting using a primary antibody specific to the target proteasome subunit. Detect the signal using a chemiluminescence-based system. Re-probe the membrane with an antibody for a loading control.
-
Data Analysis: Quantify the band intensities for the target protein at each temperature. Normalize these intensities to the intensity of the unheated sample for both the inhibitor-treated and vehicle-treated groups. Plot the normalized intensity versus temperature to generate melting curves. A rightward shift in the curve for the inhibitor-treated sample indicates target stabilization and engagement.
Visualizations
To better illustrate the underlying mechanisms and workflows, the following diagrams are provided.
References
- 1. Biologic impact of proteasome inhibition in MM cells - from the aspects of preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The proteasome as a druggable target with multiple therapeutic potentialities: Cutting and non-cutting edges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Proteasome inhibitor - Wikipedia [en.wikipedia.org]
- 8. Next-generation proteasome inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. CETSA [cetsa.org]
- 13. frontiersin.org [frontiersin.org]
- 14. benchchem.com [benchchem.com]
- 15. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activity-based probes for the multicatalytic proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Activity-Based Imaging Probes of the Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Synergistic Power of Proteasome Inhibitor I and Doxorubicin in Cancer Therapy
A Comprehensive Guide for Researchers and Drug Development Professionals
The combination of proteasome inhibitors with conventional chemotherapeutic agents is a promising strategy in oncology to enhance anti-tumor efficacy and overcome drug resistance. This guide provides an in-depth comparison of the synergistic effects of Proteasome Inhibitor I (represented by Bortezomib and Oprozomib) and Doxorubicin (B1662922), supported by experimental data, detailed protocols, and mechanistic insights. The evidence strongly suggests that the concurrent administration of these two classes of drugs leads to a potent synergistic anti-cancer effect, particularly in multiple myeloma and triple-negative breast cancer.
Mechanism of Synergy: A Dual Assault on Cancer Cells
The primary mechanism underlying the synergy between this compound and Doxorubicin lies in the dual blockade of two critical cellular protein degradation pathways: the proteasome and the aggresome.
Proteasome inhibitors, as their name suggests, block the function of the proteasome, the cell's primary machinery for degrading misfolded or unwanted proteins. This leads to an accumulation of these toxic proteins, causing cellular stress, particularly in the endoplasmic reticulum (ER), and ultimately triggering apoptosis (programmed cell death).
Cancer cells, in response to proteasome inhibition, can activate a compensatory mechanism by forming an "aggresome." This structure collects and sequesters the accumulating misfolded proteins, facilitating their clearance through an alternative pathway called autophagy, thereby promoting cell survival.
This is where Doxorubicin plays a crucial synergistic role. Studies have shown that Doxorubicin can inhibit the formation of the aggresome.[1][2][3] It achieves this by downregulating key proteins involved in aggresome formation, such as Vimentin, HDAC6, and Dynein.[2][3] By preventing the formation of this protective shield, Doxorubicin ensures that the toxic proteins continue to accumulate, overwhelming the cancer cell and significantly amplifying the pro-apoptotic effects of the proteasome inhibitor. This dual assault leads to heightened ER stress and a more robust induction of apoptosis.[1][2][3]
Furthermore, in some cancer types like triple-negative breast cancer, the combination has been shown to enhance the phosphorylation of JNK/p38 MAPK and inhibit the degradation of IκBα, a key step in the activation of the pro-survival NF-κB pathway.[4][5]
Quantitative Evidence of Synergy
The synergistic interaction between this compound and Doxorubicin has been quantified in various cancer cell lines. The Combination Index (CI), a widely used method to assess drug interactions, consistently demonstrates synergy with CI values less than 1. A CI value < 1 indicates that the effect of the combination is greater than the additive effect of the individual drugs.
Table 1: IC50 Values of Proteasome Inhibitors and Doxorubicin, Alone and in Combination
| Cell Line | Drug | IC50 (Alone) | IC50 (Combination) | Reference |
| Multiple Myeloma | ||||
| MM.1S | Bortezomib | 4 nM | Not explicitly stated, but synergy demonstrated | [1] |
| MM.1S | Doxorubicin | 45 nM | Not explicitly stated, but synergy demonstrated | [1] |
| Triple-Negative Breast Cancer | ||||
| MDA-MB-231 | Oprozomib (B1684665) | 0.079 µM | Not explicitly stated, but synergy demonstrated | [4] |
| BT-549 | Oprozomib | 0.05 µM | Not explicitly stated, but synergy demonstrated | [4] |
| MDA-MB-231 | Doxorubicin | Not explicitly stated | Viability significantly lower with combination | [4] |
| BT-549 | Doxorubicin | Not explicitly stated | Viability significantly lower with combination | [4] |
Table 2: Combination Index (CI) Values for Bortezomib and Doxorubicin
| Cell Line | Molar Ratio (Bortezomib:Doxorubicin) | Fraction Affected (Fa) | Combination Index (CI) | Interpretation | Reference |
| JM1 (Pre-B ALL) | 1:0.4 | ~0.2 - 0.9 | < 1.0 | Synergy | [6] |
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed protocols for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the drug combination.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound, Doxorubicin, or the combination of both for 48-72 hours. Include a vehicle-treated control group.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values. The synergistic effect can be quantified by calculating the Combination Index (CI) using software like CompuSyn.
Western Blotting for Apoptosis Markers
This protocol is used to detect the induction of apoptosis by analyzing the expression of key apoptotic proteins.
-
Cell Lysis: Treat cells with the drug combination as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL detection reagent and an imaging system.
Immunofluorescence for Aggresome Detection
This protocol is used to visualize the formation of aggresomes.
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat them with the proteasome inhibitor with or without Doxorubicin.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 for 10 minutes.
-
Blocking and Staining: Block the cells with 1% BSA in PBS for 30 minutes. Incubate with a primary antibody against an aggresome marker (e.g., Vimentin or Ubiquitin) for 1 hour.
-
Secondary Antibody and Counterstaining: Wash and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark. Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.
Visualizing the Molecular Interactions and Experimental Design
To further clarify the underlying mechanisms and the experimental approach, the following diagrams are provided.
Caption: Synergistic signaling pathway of this compound and Doxorubicin.
Caption: Experimental workflow for evaluating synergy.
References
- 1. researchgate.net [researchgate.net]
- 2. Doxorubicin synergizes bortezomib-induced multiple myeloma cell death by inhibiting aggresome formation and augmenting endoplasmic reticulum/Golgi stress and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Next-generation proteasome inhibitor oprozomib enhances sensitivity to doxorubicin in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Next-generation proteasome inhibitor oprozomib enhances sensitivity to doxorubicin in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative analysis of "Proteasome Inhibitor I" and other novel proteasome inhibitors
For Researchers, Scientists, and Drug Development Professionals
The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation, playing a central role in cellular homeostasis, cell cycle regulation, and signal transduction. Its dysregulation is implicated in numerous diseases, particularly in cancers like multiple myeloma, making the proteasome a validated and compelling therapeutic target. This guide provides a comparative analysis of Proteasome Inhibitor I (PSI), a foundational research tool, against several novel and clinically significant proteasome inhibitors. We will delve into their mechanisms of action, comparative potency, and the experimental methodologies used for their evaluation.
Overview of Proteasome Inhibitors
Proteasome inhibitors function by blocking the catalytic activity of the 20S proteasome core particle, leading to the accumulation of ubiquitinated proteins. This disruption of protein homeostasis induces endoplasmic reticulum (ER) stress, inhibits pro-survival signaling pathways like NF-κB, and ultimately triggers programmed cell death (apoptosis) in rapidly dividing cancer cells.
This compound (PSI) , also known as Z-Ile-Glu(OtBu)-Ala-Leu-al, is a peptide aldehyde that acts as a cell-permeable, reversible inhibitor of the chymotrypsin-like activity of the proteasome. It is widely used in preclinical research to study the effects of proteasome inhibition, such as preventing the degradation of IκB-α to block NF-κB activation and inducing the accumulation of ubiquitinated proteins in cells. While a crucial tool for laboratory investigation, its properties differ significantly from newer agents developed for therapeutic use.
This guide compares PSI to the following key inhibitors:
-
Bortezomib (Velcade®): The first-in-class dipeptidyl boronic acid inhibitor, approved for treating multiple myeloma and mantle cell lymphoma. It reversibly inhibits the chymotrypsin-like activity of the proteasome.
-
Carfilzomib (Kyprolis®): A second-generation tetrapeptide epoxyketone that irreversibly binds to and inhibits the chymotrypsin-like activity, offering sustained inhibition.
-
Ixazomib (Ninlaro®): The first orally bioavailable boronic acid-based proteasome inhibitor, offering a more convenient dosing regimen.
-
Marizomib (Salinosporamide A): A marine-derived β-lactone that irreversibly inhibits all three catalytic activities (chymotrypsin-like, trypsin-like, and caspase-like) of the proteasome.
-
Zetomipzomib (KZR-616): A first-in-class selective inhibitor of the immunoproteasome, a specialized form of the proteasome primarily expressed in hematopoietic cells, being investigated for autoimmune diseases.
Comparative Data
The following tables summarize the key characteristics, biochemical potency, and cellular cytotoxicity of these inhibitors.
Table 1: Comparison of Physicochemical and Mechanistic Properties
| Inhibitor | Chemical Class | Mechanism of Action | Primary Target Subunit(s) |
| This compound (PSI) | Peptide Aldehyde | Reversible | β5 (Chymotrypsin-like) |
| Bortezomib | Dipeptidyl Boronate | Reversible | β5 (Chymotrypsin-like), β1 (Caspase-like) |
| Carfilzomib | Tetrapeptide Epoxyketone | Irreversible | β5 (Chymotrypsin-like) |
| Ixazomib | Dipeptidyl Boronate | Reversible | β5 (Chymotrypsin-like) |
| Marizomib | β-Lactone | Irreversible | β5 (Chymotrypsin-like), β2 (Trypsin-like), β1 (Caspase-like) |
| Zetomipzomib | Tripeptide Epoxyketone | Irreversible | β5i (LMP7), β1i (LMP2) of the Immunoproteasome |
Table 2: Comparative Biochemical Potency (IC50 Values)
This table presents the half-maximal inhibitory concentration (IC50) against the three main catalytic subunits of the purified 20S proteasome. Lower values indicate higher potency.
| Inhibitor | β5 (Chymotrypsin-like) IC50 (nM) | β1 (Caspase-like) IC50 (nM) | β2 (Trypsin-like) IC50 (nM) |
| This compound (PSI) | Not available in the searched literature | Not available | Not available |
| Bortezomib | 3.9 | 78 | 3500 |
| Carfilzomib | 5.2 | >10,000 | >10,000 |
| Ixazomib | 3.4 | 31 | 3500[1][2][3][4] |
| Marizomib | 3.5 | 28 | 430[5][6] |
| Zetomipzomib (Immunoproteasome) | 39 (β5i/LMP7) | 131 (β1i/LMP2) | 623 (β2i/MECL-1) |
Table 3: Comparative In Vitro Cytotoxicity in Multiple Myeloma (MM) Cell Lines
This table shows the half-maximal inhibitory concentration (IC50) for reducing cell viability in the MM.1S human multiple myeloma cell line after a 24-hour exposure.
| Inhibitor | Cell Line | IC50 (nM) |
| Bortezomib | MM.1S | 15.2 |
| Carfilzomib | MM.1S | 8.3 |
| Ixazomib | MM.1S | Data not available for direct comparison |
Note: Direct head-to-head comparisons in the same experimental setting are limited. The data presented are compiled from various sources and should be interpreted with caution. The cytotoxicity data for Bortezomib and Carfilzomib are from a single study for direct comparison.
Signaling Pathways and Experimental Workflows
Visualizations created using Graphviz provide a clear understanding of the molecular pathways and experimental processes involved in the study of proteasome inhibitors.
Caption: The Ubiquitin-Proteasome System and point of inhibition.
Caption: Key signaling pathways affected by proteasome inhibition.
Caption: Experimental workflow for comparing proteasome inhibitors.
Experimental Protocols
Proteasome Activity Assay (Fluorogenic Substrate-Based)
This protocol measures the chymotrypsin-like activity of the proteasome in cell lysates.
-
Principle: A fluorogenic peptide substrate, such as Suc-LLVY-AMC, is cleaved by the active proteasome, releasing the fluorescent molecule aminomethylcoumarin (AMC). The rate of fluorescence increase is directly proportional to the proteasome's enzymatic activity.
-
Materials:
-
Cell lysis buffer (non-denaturing, e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM DTT).
-
Test compounds (Proteasome Inhibitors).
-
Fluorogenic substrate: Suc-LLVY-AMC (for chymotrypsin-like activity).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
96-well black microplates.
-
Fluorescence plate reader (Ex/Em ~350/440 nm).
-
-
Methodology:
-
Cell Lysis: Treat cells with the desired inhibitor concentrations for a specified time. Harvest and lyse the cells on ice in a non-denaturing lysis buffer to release cellular contents while preserving proteasome integrity.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal protein loading.
-
Assay Setup: Add a standardized amount of protein lysate (e.g., 20-50 µg) to the wells of a 96-well black plate. Include a vehicle control (e.g., DMSO) and a positive control with a known potent inhibitor (like MG-132) to measure background fluorescence.
-
Reaction Initiation: Add the Suc-LLVY-AMC substrate to all wells to a final concentration of 50-100 µM.
-
Measurement: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the kinetic increase in fluorescence at Ex/Em 350/440 nm for 30-60 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the linear phase of fluorescence increase). Determine the percentage of proteasome inhibition for each inhibitor concentration relative to the vehicle control. Plot the results to calculate the IC50 value.
-
Cell Viability Assay (MTS Assay)
This protocol determines the effect of proteasome inhibitors on cell proliferation and viability.
-
Principle: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan (B1609692) product that is soluble in the cell culture medium. The quantity of formazan product, measured by absorbance, is directly proportional to the number of living cells.
-
Materials:
-
Cancer cell lines (e.g., MM.1S).
-
Complete culture medium.
-
Test compounds (Proteasome Inhibitors).
-
96-well clear tissue culture plates.
-
MTS reagent solution (containing PES).
-
Microplate spectrophotometer (absorbance at 490 nm).
-
-
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere or stabilize overnight.
-
Compound Treatment: Add serial dilutions of the proteasome inhibitors to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Reagent Addition: Add 20 µL of the combined MTS/PES solution to each well.
-
Incubation: Incubate for 1 to 4 hours at 37°C, allowing the formazan to develop.
-
Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media-only wells). Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curve to determine the IC50 value.
-
Conclusion
This comparative analysis highlights the evolution of proteasome inhibitors from the foundational research tool, this compound, to a diverse class of highly potent and specific therapeutic agents. While PSI remains valuable for preclinical investigation, novel inhibitors like Bortezomib, Carfilzomib, and Ixazomib have revolutionized the treatment of hematologic malignancies.
The key differentiators among these molecules lie in their:
-
Mechanism: Reversible inhibitors like Bortezomib and Ixazomib offer transient proteasome blockade, whereas irreversible inhibitors like Carfilzomib and Marizomib provide more sustained inhibition.
-
Selectivity: While most inhibitors primarily target the chymotrypsin-like (β5) subunit, Marizomib's pan-inhibitory profile and Zetomipzomib's unique selectivity for the immunoproteasome open new therapeutic avenues and research possibilities.
-
Potency: Next-generation inhibitors like Carfilzomib and Ixazomib exhibit nanomolar potency, demonstrating significant improvements over earlier compounds.
-
Pharmacokinetics: The development of orally bioavailable agents like Ixazomib has significantly improved patient convenience and treatment options.
The choice of inhibitor for research or clinical application depends critically on these factors. Understanding their distinct profiles, supported by robust experimental data, is essential for advancing cancer biology research and developing next-generation targeted therapies.
References
- 1. Selective inhibitor of proteasome’s caspase-like sites sensitizes cells to specific inhibition of chymotrypsin-like sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteasome regulators: activators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. chemimpex.com [chemimpex.com]
- 5. CPC Scientific Z-Ile-Glu(OtBu)-Ala-Leu-CHO 0.5MG, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 6. Z-Ile-Glu(OtBu)-Ala-Leu-aldehyde [akaalorganics.com]
A Comparative Guide to Proteasome Inhibitor I: Unraveling its Selectivity for Immunoproteasome vs. Constitutive Proteasome
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of proteasome inhibitors is paramount for advancing therapeutic strategies. This guide provides a comprehensive comparison of Proteasome Inhibitor I, chemically known as Z-Ile-Glu(OtBu)-Ala-Leu-aldehyde (PSI), and its effects on the immunoproteasome versus the constitutive proteasome.
This compound (PSI) is a synthetic peptide aldehyde that acts as a reversible inhibitor of the proteasome, a critical cellular machinery for protein degradation.[1][2] It primarily targets the chymotrypsin-like activity of the 20S proteasome.[1][2] While PSI is a widely used tool in cell biology to study the ubiquitin-proteasome system, a detailed, direct comparison of its inhibitory potency against the two major forms of the proteasome—the constitutive proteasome and the immunoproteasome—is not extensively documented in publicly available literature. This guide aims to collate the existing knowledge and provide a framework for evaluating its differential effects.
Unveiling the Target: Constitutive vs. Immunoproteasome
The 26S proteasome is a large, multi-catalytic protease complex responsible for the degradation of most intracellular proteins.[3] It exists in two main forms:
-
Constitutive Proteasome: Found in most cell types, it is responsible for the routine turnover of proteins, maintaining cellular homeostasis. Its catalytic core (20S) contains the active subunits β1, β2, and β5, which exhibit caspase-like, trypsin-like, and chymotrypsin-like activities, respectively.[3][4]
-
Immunoproteasome: Primarily expressed in cells of the immune system and can be induced in other cells by inflammatory signals like interferon-γ.[3][5] It plays a specialized role in processing antigens for presentation by MHC class I molecules. In the immunoproteasome, the constitutive catalytic subunits are replaced by their immuno-counterparts: β1i (LMP2), β2i (MECL-1), and β5i (LMP7).[3][5]
Performance Comparison: Inhibitory Activity of this compound
To provide a framework for comparison, the following table templatizes the kind of data required for a definitive assessment. Researchers are encouraged to perform such comparative activity assays to determine the precise selectivity profile of PSI.
| Inhibitor | Proteasome Subunit | IC50 (nM) | Reference |
| This compound (PSI) | Constitutive β5 | Data not available | |
| Immunoproteasome β5i (LMP7) | Data not available | ||
| Constitutive β1 | Data not available | ||
| Immunoproteasome β1i (LMP2) | Data not available | ||
| Constitutive β2 | Data not available | ||
| Immunoproteasome β2i (MECL-1) | Data not available |
Absence of specific IC50 values in the literature for Z-Ile-Glu(OtBu)-Ala-Leu-aldehyde (PSI) highlights a research gap. The table structure is provided as a template for future experimental data presentation.
Experimental Protocols: Measuring Differential Inhibition
To ascertain the selectivity of this compound, a direct comparative analysis using purified proteasomes or cell lysates with defined proteasome populations is essential.
Key Experiment: In Vitro Proteasome Activity Assay
This protocol outlines a method to determine the IC50 values of this compound against the chymotrypsin-like activity of purified human 20S constitutive and immunoproteasomes.
Materials:
-
Purified human 20S constitutive proteasome
-
Purified human 20S immunoproteasome
-
This compound (Z-Ile-Glu(OtBu)-Ala-Leu-aldehyde)
-
Fluorogenic substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2)
-
DMSO (for inhibitor dilution)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in Assay Buffer to create a range of concentrations to be tested.
-
Proteasome Preparation: Dilute the purified 20S constitutive and immunoproteasomes to the desired working concentration in Assay Buffer.
-
Assay Setup:
-
To the wells of a 96-well plate, add the diluted proteasome solution (either constitutive or immunoproteasome).
-
Add the various concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a positive control (a known potent proteasome inhibitor).
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the proteasome.
-
-
Reaction Initiation: Add the fluorogenic substrate (e.g., Suc-LLVY-AMC) to all wells to initiate the reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve) for each inhibitor concentration.
-
Normalize the data, with the vehicle control representing 100% activity and a no-enzyme control as 0% activity.
-
Plot the percentage of proteasome activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Impact on Cellular Signaling: The NF-κB Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a cornerstone of the inflammatory response and cell survival. Its activation is tightly regulated by the proteasome-mediated degradation of its inhibitor, IκB.
Inhibition of the proteasome by compounds like PSI can prevent the degradation of IκBα, thereby blocking the activation of NF-κB.[1] The differential role of the immunoproteasome versus the constitutive proteasome in this process is an area of active research. Some studies suggest that for the canonical NF-κB pathway, the immunoproteasome may not be essential, and the constitutive proteasome can sufficiently mediate IκBα degradation.[6] However, the specific impact of PSI on NF-κB activation in cells predominantly expressing one type of proteasome over the other has not been clearly elucidated.
Conclusion and Future Directions
This compound (Z-Ile-Glu(OtBu)-Ala-Leu-aldehyde) is a valuable research tool for studying the ubiquitin-proteasome system. While it is known to inhibit the chymotrypsin-like activity of the proteasome, a critical gap exists in the literature regarding its specific inhibitory profile against the immunoproteasome versus the constitutive proteasome. The experimental framework provided in this guide offers a clear path for researchers to determine these crucial parameters. Understanding the selectivity of PSI and other proteasome inhibitors is essential for the development of more targeted therapies for cancer and autoimmune diseases, where the balance between inhibiting the constitutive and immunoproteasome can significantly impact efficacy and toxicity. Future studies should focus on generating robust, comparative data to fully characterize the activity of this compound.
References
- 1. Proteasome subunits differentially control Myeloma cell viability and proteasome inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The molecular mechanisms of acquired proteasome inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Next-generation proteasome inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Nut for Every Bolt: Subunit-Selective Inhibitors of the Immunoproteasome and Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revisiting the Role of the Immunoproteasome in the Activation of the Canonical NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: Confirming the Mechanism of Proteasome Inhibitor I via Genetic Knockdown
This guide provides a comparative framework for researchers to validate the mechanism of action of Proteasome Inhibitor I (Z-Ile-Glu(OtBu)-Ala-Leucinal). The primary mechanism of this inhibitor is the suppression of the chymotrypsin-like activity of the 20S proteasome, specifically targeting the β5 subunit encoded by the PSMB5 gene.[1][2][3] By comparing the cellular and molecular effects of the chemical inhibitor with those of a targeted genetic knockdown of PSMB5, researchers can rigorously confirm its on-target activity.
The ubiquitin-proteasome system is essential for the degradation of unneeded or damaged proteins, making it a critical regulator of numerous cellular processes, including the cell cycle and inflammatory responses.[4][5] Proteasome inhibitors, by causing an accumulation of these proteins, can trigger programmed cell death (apoptosis), particularly in rapidly dividing cancer cells.[2][4] Validating that the effects of a proteasome inhibitor are indeed due to the inhibition of its specific target is a crucial step in drug development.
Logical Framework: Pharmacological vs. Genetic Inhibition
The core principle of this validation strategy is to demonstrate that the specific genetic removal of the drug's target protein phenocopies the effects of the drug itself. If this compound acts primarily through the inhibition of the PSMB5 subunit, then reducing the expression of PSMB5 using small interfering RNA (siRNA) should yield similar downstream biological consequences. A key pathway regulated by proteasome activity is the NF-κB signaling pathway, where the proteasome degrades the inhibitory protein IκBα, allowing NF-κB to translocate to the nucleus and activate gene transcription.[5][6][7] Inhibition of the proteasome stabilizes IκBα, thereby suppressing NF-κB activation.[5][6]
Caption: A diagram illustrating the parallel logic of using a chemical inhibitor and genetic knockdown to target the PSMB5 subunit and elicit comparable downstream effects.
Comparative Data Summary
The following tables present expected quantitative results from key experiments designed to compare the effects of this compound with PSMB5 siRNA knockdown in a relevant cancer cell line (e.g., MDA-MB-231 breast cancer cells).[8]
Table 1: Comparative Effect on Proteasome Chymotrypsin-Like Activity This assay directly measures the specific enzymatic activity targeted by the inhibitor.
| Treatment Group | Chymotrypsin-Like Activity (% of Untreated Control) | Standard Deviation |
| Untreated Cells | 100% | ± 5.2 |
| Vehicle Control (DMSO) | 98.5% | ± 4.8 |
| This compound (10 µM) | 22.1% | ± 3.1 |
| Scrambled siRNA Control | 95.3% | ± 6.1 |
| PSMB5 siRNA | 25.8% | ± 3.9 |
Table 2: Comparative Effect on Protein Levels and Pathway Activity (Western Blot Quantification) This analysis confirms target knockdown and measures the impact on a key downstream signaling pathway.
| Treatment Group | PSMB5 Protein Level (% of Control) | IκBα Protein Level (% of Control) |
| Untreated Cells | 100% | 100% |
| This compound (10 µM) | 97.2% | 285.4% |
| Scrambled siRNA Control | 98.1% | 105.7% |
| PSMB5 siRNA | 15.4% | 260.1% |
Table 3: Comparative Effect on Cell Viability (MTT Assay) This experiment assesses the overall cellular consequence of inhibiting the proteasome pathway.
| Treatment Group | Cell Viability at 48h (% of Untreated Control) | Standard Deviation |
| Untreated Cells | 100% | ± 4.5 |
| Vehicle Control (DMSO) | 99.1% | ± 3.9 |
| This compound (10 µM) | 45.6% | ± 5.3 |
| Scrambled siRNA Control | 96.8% | ± 4.1 |
| PSMB5 siRNA | 50.2% | ± 6.0 |
Key Signaling Pathway and Experimental Workflow
Caption: The NF-κB pathway, a key target for validation. Proteasome inhibition prevents IκBα degradation, sequestering NF-κB in the cytoplasm.[5][6]
Caption: A streamlined workflow for comparing the effects of pharmacological inhibition with genetic knockdown.
Experimental Protocols
This protocol outlines the transient transfection of siRNA to specifically silence the PSMB5 gene.[9][10]
-
Materials :
-
Target cells (e.g., MDA-MB-231)
-
PSMB5-targeting siRNA and non-targeting (scrambled) control siRNA (20 µM stock)
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
6-well plates
-
-
Procedure :
-
Cell Seeding : 24 hours prior to transfection, seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Preparation (per well) :
-
Solution A : In a sterile microfuge tube, dilute 5 µL of 20 µM siRNA stock (final concentration ~50 nM) in 250 µL of Opti-MEM. Mix gently.
-
Solution B : In a separate sterile microfuge tube, dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM. Mix gently and incubate for 5 minutes at room temperature.
-
-
Complex Formation : Combine Solution A and Solution B. Mix gently by pipetting and incubate for 20 minutes at room temperature to allow complexes to form.
-
Transfection : Aspirate the growth medium from the cells and replace it with 1.5 mL of fresh, antibiotic-free complete growth medium. Add the 500 µL siRNA-lipid complex mixture dropwise to each well.
-
Incubation : Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours before harvesting for downstream analysis. Successful knockdown should be confirmed by Western Blot or qRT-PCR.[9]
-
This protocol measures the chymotrypsin-like activity of the proteasome in cell lysates.[11][12][13]
-
Materials :
-
Cell lysates from treated and control groups
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂)
-
Fluorogenic substrate: Suc-LLVY-AMC (10 mM stock in DMSO)
-
Proteasome Inhibitor (e.g., MG-132) for control wells
-
96-well black, flat-bottom plate
-
Fluorometric plate reader (Ex/Em = 350/440 nm)
-
-
Procedure :
-
Lysate Preparation : Harvest cells and lyse them in a non-denaturing lysis buffer without protease inhibitors. Determine the protein concentration of each lysate using a BCA assay.
-
Assay Setup : In a 96-well plate, add 20-50 µg of protein lysate to each well. For each sample, prepare paired wells: one for the activity measurement and one as an inhibitor control.
-
Inhibitor Control : To the inhibitor control wells, add a specific proteasome inhibitor like MG-132 to a final concentration of 20 µM. Add an equivalent volume of assay buffer to the other wells.
-
Volume Adjustment : Adjust the volume in all wells to 90 µL with Assay Buffer.
-
Substrate Addition : Prepare a working solution of the Suc-LLVY-AMC substrate by diluting the stock to 1 mM in Assay Buffer. Add 10 µL of this working solution to all wells (final concentration 100 µM).
-
Measurement : Immediately place the plate in a fluorometer pre-warmed to 37°C. Measure the fluorescence kinetics at an excitation of ~350 nm and an emission of ~440 nm for 30-60 minutes.
-
Calculation : The proteasome activity is the difference in the rate of fluorescence increase between the sample well and its corresponding inhibitor control well.
-
This standard technique is used to quantify protein levels.
-
Procedure :
-
Protein Quantification : Determine the protein concentration of cell lysates prepared in RIPA buffer.
-
SDS-PAGE : Load 20-30 µg of protein per lane onto a 10-12% polyacrylamide gel. Run the gel to separate proteins by size.
-
Transfer : Transfer the separated proteins to a PVDF membrane.
-
Blocking : Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies against PSMB5 (for knockdown confirmation), IκBα, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.
-
References
- 1. PSMB5 - Wikipedia [en.wikipedia.org]
- 2. Z-Ile-Glu(OtBu)-Ala-Leu-aldehyde [akaalorganics.com]
- 3. The molecular mechanisms of acquired proteasome inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Proteasome inhibitors and how do they work? [synapse.patsnap.com]
- 5. pnas.org [pnas.org]
- 6. Interplay between proteasome inhibitors and NF-κB pathway in leukemia and lymphoma: a comprehensive review on challenges ahead of proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: NF-kB-dependent Signaling Pathway [jove.com]
- 8. PSMB5 plays a dual role in cancer development and immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for gene knockdown using siRNA in organotypic cultures of murine gastric muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.novusbio.com [resources.novusbio.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
The Superiority of MG-132 as a Research Tool Over First-Generation Proteasome Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer research and drug development, proteasome inhibitors have emerged as a pivotal class of therapeutic agents. While first-generation inhibitors like Bortezomib (B1684674) have seen clinical success, the research-grade inhibitor MG-132, herein referred to as "Proteasome Inhibitor I," offers distinct advantages for preclinical investigations due to its broad reactivity and potent activity. This guide provides an objective comparison of MG-132 with first-generation proteasome inhibitors, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate tool for their studies.
Executive Summary
MG-132 is a potent, reversible, and cell-permeable proteasome inhibitor widely utilized in research to study the ubiquitin-proteasome system.[1] While not developed for clinical use due to its broader reactivity, this characteristic makes it a valuable tool for elucidating fundamental cellular processes. First-generation proteasome inhibitors, such as Bortezomib, were designed for clinical applications with a more specific and targeted profile. This guide will delve into a detailed comparison of their efficacy, selectivity, and the cellular pathways they modulate.
Comparative Data: MG-132 vs. First-Generation Proteasome Inhibitors
The following table summarizes the key quantitative differences between MG-132 and the first-generation inhibitor, Bortezomib.
| Parameter | MG-132 ("this compound") | Bortezomib (First-Generation) | References |
| Mechanism of Action | Reversible peptide aldehyde inhibitor | Reversible dipeptidyl boronic acid inhibitor | [2][3] |
| Primary Target | Chymotrypsin-like (β5), Trypsin-like (β2), and Caspase-like (β1) activities of the proteasome | Primarily Chymotrypsin-like (β5) and to a lesser extent, Caspase-like (β1) activities | [1][4] |
| IC50 (Chymotrypsin-like activity) | ~100 nM (in vitro) | <10 nM (in various cell lines) | [5] |
| IC50 (Cell Viability) | 18.5 µmol/L (C6 glioma cells, 24h) | 32.8 nM (PC3 parental cells, 48h) | [5][6] |
| Selectivity | Less selective; can inhibit other proteases like calpains and cathepsins at higher concentrations | More selective for the proteasome; off-target effects on some serine proteases | [1][7] |
| Resistance Mechanisms | Mutations in the β5 subunit (PSMB5) of the proteasome | Mutations in the β5 subunit (PSMB5) of the proteasome, overexpression of proteasome subunits | [8][9] |
Signaling Pathways and Experimental Workflows
The inhibition of the proteasome by both MG-132 and first-generation inhibitors triggers a cascade of cellular events, primarily impacting the NF-κB and JNK signaling pathways, which are critical in cell survival and apoptosis.
NF-κB Signaling Pathway
Proteasome inhibitors block the degradation of IκBα, the inhibitory subunit of NF-κB.[10] This leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of anti-apoptotic genes.
Caption: Inhibition of the NF-κB pathway by proteasome inhibitors.
JNK Signaling Pathway
Proteasome inhibition can lead to the accumulation of misfolded proteins, inducing endoplasmic reticulum (ER) stress and activating the JNK pathway.[11][12] JNK activation can have pro-apoptotic or anti-apoptotic effects depending on the cellular context.[13][14]
Caption: Activation of the JNK signaling pathway by proteasome inhibitors.
General Experimental Workflow
A typical workflow for comparing the effects of different proteasome inhibitors on cancer cells is outlined below.
Caption: A general experimental workflow for comparing proteasome inhibitors.
Detailed Experimental Protocols
Proteasome Activity Assay
This assay measures the chymotrypsin-like activity of the proteasome in cell lysates.[15][16]
Materials:
-
Cells of interest
-
Proteasome inhibitor (MG-132 or Bortezomib)
-
Lysis Buffer (e.g., TSDG buffer)
-
Proteasome Assay Buffer
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
Proteasome Inhibitor (for control, e.g., MG-132)
-
96-well black, flat-bottom plates
-
Fluorometric plate reader (Ex/Em = 350/440 nm or 380/460 nm)[15][17]
Procedure:
-
Cell Lysis:
-
Culture cells to the desired confluency.
-
Treat cells with the proteasome inhibitor at various concentrations for the desired time.
-
Harvest cells and wash with cold PBS.
-
Lyse the cells using an appropriate lysis buffer on ice.[18]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA assay.[18]
-
-
Assay Setup:
-
In a 96-well plate, add cell lysate (e.g., 20-50 µg of protein) to each well.
-
For each sample, prepare a paired well containing the lysate and a specific proteasome inhibitor (e.g., MG-132) to measure non-proteasomal activity.[15]
-
Bring the total volume in each well to 100 µL with Proteasome Assay Buffer.
-
-
Reaction and Measurement:
-
Add the fluorogenic substrate (e.g., Suc-LLVY-AMC) to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the fluorescence values of the inhibitor-containing wells from the corresponding sample wells to determine the specific proteasome activity.
-
Express the results as a percentage of the untreated control.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19][20]
Materials:
-
Cells of interest
-
Proteasome inhibitor (MG-132 or Bortezomib)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells and treat with the proteasome inhibitor at various concentrations for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.
-
Wash the cells twice with cold PBS by centrifugation.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up the compensation and gates.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
While first-generation proteasome inhibitors like Bortezomib have proven invaluable in the clinical setting, MG-132 ("this compound") remains a superior tool for fundamental research. Its broader inhibitory profile, though a drawback for therapeutic use, provides a more comprehensive inhibition of the proteasome's catalytic activities, allowing for a clearer understanding of the downstream consequences of global proteasome shutdown. This guide provides the necessary data, pathway diagrams, and detailed protocols to empower researchers to effectively utilize and compare these critical research tools in the ongoing effort to unravel the complexities of cellular protein degradation and its role in disease.
References
- 1. Cellular Responses to Proteasome Inhibition: Molecular Mechanisms and Beyond [mdpi.com]
- 2. rupress.org [rupress.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparative selectivity and specificity of the proteasome inhibitors BzLLLCOCHO, PS-341, and MG-132 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Proteasome inhibitor MG-132 induces C6 glioma cell apoptosis via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The resistance mechanisms of proteasome inhibitor bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Interplay between proteasome inhibitors and NF-κB pathway in leukemia and lymphoma: a comprehensive review on challenges ahead of proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of the JNK signalling pathway enhances proteasome inhibitor-induced apoptosis of kidney cancer cells by suppression of BAG3 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of the JNK signalling pathway enhances proteasome inhibitor-induced apoptosis of kidney cancer cells by suppression of BAG3 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Proteasome inhibition modulates kinase activation in neural cells: relevance to ubiquitination, ribosomes, and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeting autophagy increases the efficacy of proteasome inhibitor treatment in multiple myeloma by induction of apoptosis and activation of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.novusbio.com [resources.novusbio.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. biorxiv.org [biorxiv.org]
- 18. In-gel proteasome assay to determine the activity, amount, and composition of proteasome complexes from mammalian cells or tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Proteasome Inhibitor I
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Proteasome Inhibitor I, a compound utilized in protease inhibitor applications. While some sources suggest this compound may not be classified as a hazardous substance under certain regulations, it is best practice to handle all research chemicals with a degree of caution, assuming potential hazards in the absence of complete information.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). The unknown or uncharacterized nature of many research chemicals necessitates a conservative approach to safety.
Recommended Personal Protective Equipment (PPE):
-
Safety Goggles: To protect eyes from potential splashes.
-
Chemical-Resistant Gloves: Nitrile gloves are a common standard for handling many laboratory chemicals.
-
Lab Coat: To protect skin and clothing from contamination.
All handling of this compound, including weighing and solution preparation, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2]
Step-by-Step Disposal Protocol
The disposal of this compound and its associated waste must be managed through your institution's hazardous waste program.[2] Under no circumstances should this chemical or its contaminated materials be disposed of in regular trash or down the drain.[3]
1. Waste Segregation: Proper segregation of waste at the point of generation is critical to ensure safe handling and disposal.
-
Solid Waste:
-
Liquid Waste:
-
Unused stock solutions or working solutions containing this compound.
-
The first rinse of any "empty" containers that held the compound.[2]
-
Collect all liquid waste in a designated, leak-proof hazardous waste container compatible with the solvents used (e.g., glass or high-density polyethylene (B3416737) for organic solvents).[2]
-
-
Sharps Waste:
-
Any sharps, such as needles or broken glass, contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.[3]
-
2. Waste Container Labeling: Accurate and clear labeling of all waste containers is a regulatory requirement and essential for safety. The label must include:
-
The words "Hazardous Waste".[3]
-
The full chemical name: "this compound".[3]
-
Any solvents present in liquid waste containers.[4]
-
Known hazard information (if available).[2]
-
The accumulation start date (the date the first piece of waste was added to the container).[5]
3. Storage of Chemical Waste: Store all hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA).[2] This area should be:
-
At or near the point of waste generation.[2]
-
Well-ventilated.
-
Equipped with secondary containment to prevent spills.[2]
-
Kept closed except when adding waste.[2]
4. Arranging for Disposal: Follow your institution's specific procedures for requesting a chemical waste pickup from the Environmental Health and Safety (EHS) department.[2] Provide them with all available information about the compound.
Spill Response Protocol
In the event of a spill, it should be treated as a potentially major incident.
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.[3]
-
Ventilate: Ensure the area is well-ventilated.[3]
-
Wear PPE: Don the appropriate PPE as described above.[3]
-
Contain and Absorb:
-
Decontaminate: Clean the spill area and any affected equipment.[3]
-
Dispose of Cleanup Materials: Collect all contaminated cleanup materials in a sealed and labeled hazardous waste container.[3]
-
Report: Report the spill to your laboratory supervisor and EHS department as per your institution's policy.[3]
Data Presentation
| Property | Value |
| Synonym(s) | This compound, PSI |
| Empirical Formula | C₃₂H₅₀N₄O₈ |
| Molecular Weight | 618.76 |
| Form | Solid |
| Solubility | DMSO: 30 mg/mL, ethanol: 30 mg/mL, methanol: soluble |
| Storage Temperature | -20°C |
Data sourced from Sigma-Aldrich product information page.[6]
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound The this compound controls the biological activity of Proteasome. This small molecule/inhibitor is primarily used for Protease Inhibitors applications. | Sigma-Aldrich [sigmaaldrich.com]
Personal protective equipment for handling Proteasome Inhibitor I
Essential Safety and Handling Guide for Proteasome Inhibitor I
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound (PSI). Adherence to these procedures is vital for ensuring personal safety, maintaining experimental integrity, and complying with regulatory standards. This compound is a cell-permeable, reversible inhibitor of the chymotrypsin-like activity of the 20S proteasome and should be handled with care as a potentially hazardous bioactive small molecule.[1][2]
Quantitative Data Summary
This table summarizes the key quantitative and physical properties of this compound.
| Property | Value | Source |
| Synonym(s) | This compound, PSI | [1] |
| Molecular Formula | C₃₂H₅₀N₄O₈ | [1] |
| Molecular Weight | 618.76 g/mol | [1] |
| Form | Solid | [1] |
| Color | White | [1] |
| Solubility | DMSO: 30 mg/mL, Ethanol: 30 mg/mL | [1] |
| Storage Temperature | -20°C | [1] |
| Primary Target | 20S Proteasome (Chymotrypsin-like activity) | [1] |
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted for all procedures involving this compound. The following table outlines the minimum required PPE for handling this compound in a laboratory setting.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Double Nitrile Gloves | Wear two pairs of disposable nitrile gloves.[2] Change gloves immediately if they become contaminated and after each use. Always wash hands thoroughly after removing gloves.[3] |
| Body | Laboratory Coat | A fully buttoned, long-sleeved lab coat made of low-permeability fabric is required.[2][3] |
| Eyes | Chemical Splash Goggles | Wear safety goggles with side-shields to protect from splashes.[2] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[4][5] |
| Respiratory | Respirator (as needed) | Use in a well-ventilated area, preferably within a chemical fume hood.[6] If weighing or handling the solid powder outside of a fume hood, or if aerosol generation is possible, a NIOSH-approved respirator should be used.[7] |
Operational and Disposal Plans
This section details the procedural, step-by-step guidance for the safe handling, use, and disposal of this compound.
Receiving and Storage
-
Inspect Package: Upon receipt, inspect the external packaging for any signs of damage or leaks.
-
Don PPE: Before opening, put on the minimum required PPE (lab coat, safety glasses, and a single pair of nitrile gloves).[2]
-
Unpack in a Safe Area: Open the shipping container in a designated area, such as a chemical fume hood or on a disposable bench liner.[2]
-
Verify Compound: Confirm that the compound name and details on the vial match the order.
-
Secure Storage: Store the compound at -20°C in a clearly labeled, locked, and secure location to prevent unauthorized access.[1][2]
Preparation of Stock Solutions
-
Gather Materials: Assemble all necessary equipment, including the vial of this compound, appropriate solvent (e.g., DMSO), pipettes, and sterile tubes.
-
Don Full PPE: Wear a lab coat, double nitrile gloves, and chemical splash goggles.[2]
-
Perform Calculations: Calculate the required mass of the compound and volume of solvent to achieve the desired stock concentration.
-
Reconstitution: Following reconstitution, it is recommended to aliquot the solution and freeze it at -20°C. DMSO stock solutions are reported to be stable for up to 3 months at this temperature.[1]
Experimental Workflow
The following diagram illustrates a standard workflow for handling a potent research compound like this compound.
Disposal Plan
The disposal of this compound must be managed as hazardous chemical waste. It should never be disposed of in regular trash or down the drain.[8]
-
Waste Segregation:
-
Solid Waste: Collect unused solid powder and any contaminated materials (e.g., pipette tips, tubes, weighing boats) in a dedicated, clearly labeled hazardous waste container with a secure closure.[8]
-
Liquid Waste: Collect solutions of this compound and contaminated solvents in a separate, dedicated liquid hazardous waste container. Do not mix with incompatible chemicals.[8]
-
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical, and the primary hazard.
-
Waste Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Spill Management:
-
Evacuate and Secure: Clear the immediate area of non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Wear PPE: Don the appropriate PPE as described above.
-
Contain and Absorb: For liquid spills, use an inert absorbent material. For solid spills, carefully sweep or scoop the material to avoid creating dust.[8]
-
Decontaminate: Clean the spill area and any affected equipment thoroughly.
-
Dispose of Cleanup Materials: Collect all contaminated cleanup materials in a sealed, labeled hazardous waste container.[8]
-
Report: Report the spill to your laboratory supervisor and Environmental Health & Safety (EHS) office.
-
Affected Signaling Pathway: NF-κB
Proteasome inhibitors, including PSI, are known to prevent the activation of the NF-κB (Nuclear Factor-kappa B) signaling pathway.[1] They achieve this by inhibiting the proteasome-mediated degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[9][10] This action blocks the translocation of NF-κB to the nucleus, preventing the transcription of its target genes, which are often involved in cell proliferation and survival.[9][11]
References
- 1. This compound The this compound controls the biological activity of Proteasome. This small molecule/inhibitor is primarily used for Protease Inhibitors applications. | Sigma-Aldrich [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. epa.gov [epa.gov]
- 6. ubpbio.com [ubpbio.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. rupress.org [rupress.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
